(S,R,S)-AHPC-C3-NH2 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C28H38F3N5O6S |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H37N5O4S.C2HF3O2/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;3-2(4,5)1(6)7/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);(H,6,7)/t19-,20+,23-;/m1./s1 |
InChI Key |
MDVHDVIBUKXMTL-XUXADIIKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-C3-NH2 TFA: A Technical Guide for Targeted Protein Degradation
(S,R,S)-AHPC-C3-NH2 TFA is a synthetic building block crucial in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short three-carbon (C3) linker with a terminal amine group, provided as a trifluoroacetic acid (TFA) salt. The terminal amine facilitates the covalent attachment of a ligand for a specific protein of interest, enabling the creation of a heterobifunctional PROTAC.
This guide provides an in-depth technical overview of this compound, its application in the synthesis of PROTACs, and the methodologies used to characterize the resulting protein degraders. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Core Function in PROTAC Technology
The primary role of the (S,R,S)-AHPC moiety is to recruit the VHL E3 ubiquitin ligase complex.[1][2] Once a PROTAC incorporating this ligand binds to its target protein, it forms a ternary complex between the target protein and the VHL E3 ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation profiles of the PROTAC UNC6852 , which is synthesized using (S,R,S)-AHPC-C3-NH2.[3][4][5][6] UNC6852 is a selective degrader of the Polycomb Repressive Complex 2 (PRC2) by targeting the Embryonic Ectoderm Development (EED) protein.[2][7][8]
Table 1: Degradation Profile of UNC6852 in HeLa Cells [9][10]
| Target Protein | DC50 (μM) | Dmax (%) | Apparent Half-life (t½, hours) |
| EED | 0.79 ± 0.14 | 92 | 0.81 ± 0.30 |
| EZH2 | 0.3 ± 0.19 | 75 | 1.92 ± 0.96 |
| SUZ12 | Not Calculated | 22 | Not Calculated |
*Due to a maximal degradation of only 22%.[11]
Table 2: Degradation Profile of UNC6852 in DB Cells (Diffuse Large B-cell Lymphoma) [1]
| Target Protein | DC50 (μM) | Dmax (%) |
| EED | 0.31 | 94 |
| EZH2 | 0.67 | 96 |
| SUZ12 | 0.59 | 82 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S,R,S)-AHPC-C3-NH2 TFA: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C3-NH2 trifluoroacetate (TFA) is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, it provides a vital component for recruiting the cellular machinery responsible for protein degradation. This technical guide provides a comprehensive overview of the structure, properties, and applications of (S,R,S)-AHPC-C3-NH2 TFA, with a focus on its role in the synthesis of targeted protein degraders.
Chemical Structure and Properties
This compound, also known by its synonym VH032-C3-NH2 TFA, is a ligand-linker conjugate. The core structure is based on the (S,R,S) diastereomer of AHPC (a potent VHL ligand), which is connected to a 3-carbon alkyl linker terminating in a primary amine. The trifluoroacetate salt form enhances its stability and solubility.
Chemical Structure:
A 2D chemical structure diagram is not available in the search results. The structure can be inferred from its SMILES notation.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C28H38F3N5O6S | [1] |
| Molecular Weight | 629.69 g/mol | [1] |
| CAS Number | 2688842-02-4 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [2] |
| SMILES | OC(C(F)(F)F)=O.NCCCC(N--INVALID-LINK--O)C(NCC2=CC=C(C=C2)C3=C(N=CS3)C)=O)=O">C@HC(C)(C)C)=O | [1] |
| InChI Key | N/A | N/A |
Mechanism of Action in PROTACs
This compound functions as the E3 ligase-recruiting moiety within a PROTAC molecule. The primary amine on the C3 linker serves as a versatile attachment point for a linker connected to a ligand that binds to a specific protein of interest (POI). Once the PROTAC is introduced into a cellular system, it facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC itself, and the target protein. This proximity induces the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[3][4]
A notable application of this compound is in the synthesis of UNC6852, a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2).[5][6][7] UNC6852 utilizes a ligand for the Embryonic Ectoderm Development (EED) subunit of PRC2, linked to the (S,R,S)-AHPC-C3-NH2 moiety. By inducing the degradation of EED, UNC6852 effectively dismantles the PRC2 complex, leading to the degradation of other core components like EZH2 and SUZ12.[2][6][8] This disrupts the methyltransferase activity of PRC2, which plays a critical role in gene silencing and is often dysregulated in cancer.
Signaling Pathway of PRC2 Degradation by an (S,R,S)-AHPC-C3-NH2-based PROTAC (e.g., UNC6852)
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(S,R,S)-AHPC-C3-NH2 TFA: An In-depth Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C3-NH2 TFA is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule is an E3 ligase ligand-linker conjugate, specifically designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Understanding its mechanism of action is fundamental to designing and developing novel PROTAC-based therapeutics.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[3][4] They consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other, in this case, the (S,R,S)-AHPC moiety, binds to an E3 ubiquitin ligase like VHL.[5] The primary role of this compound is to serve as the VHL-recruiting component of a PROTAC.
Core Mechanism of Action: Facilitating Targeted Ubiquitination
The mechanism of action of this compound is intrinsically linked to the function of the PROTAC it helps to create. Once incorporated into a PROTAC, the (S,R,S)-AHPC moiety facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[3] This induced proximity is the crucial first step in the targeted degradation process.
By bringing the target protein close to the E3 ligase, the PROTAC enables the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[2] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. This is often quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While this compound is a building block, the performance of PROTACs synthesized using this or similar VHL ligands provides valuable insight into its utility.
As a specific example, the PROTAC UNC6852, which incorporates a VHL ligand based on the (S,R,S)-AHPC scaffold, has been shown to effectively degrade components of the Polycomb Repressive Complex 2 (PRC2).[6][7]
| PROTAC Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| UNC6852 | EED | B lymphoblast | 0.31 | 94 | [6] |
| UNC6852 | EZH2 | B lymphoblast | 0.67 | 96 | [6] |
| UNC6852 | SUZ12 | B lymphoblast | 0.59 | 82 | [6] |
| Ligand | Binding Affinity (Kd) to VHL | Reference |
| VH032 | 185 nM | [8] |
Experimental Protocols
The development and evaluation of PROTACs require a suite of robust experimental protocols. Below are detailed methodologies for the synthesis of a PROTAC using this compound, and for the subsequent characterization of its degradation activity and ternary complex formation.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling the amine group of (S,R,S)-AHPC-C3-NH2 with a carboxylic acid on a target protein ligand ("warhead").
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for 5 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[9]
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This assay is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to detect the formation of the ternary complex.[10]
Materials:
-
Labeled E3 ligase (e.g., GST-VHL) and a corresponding antibody with a FRET donor (e.g., Terbium).
-
Labeled target protein (e.g., His-tagged POI) and a corresponding antibody with a FRET acceptor (e.g., d2).
-
Synthesized PROTAC.
-
Assay buffer.
Procedure:
-
In a microplate, add the labeled E3 ligase, labeled target protein, and a dilution series of the PROTAC.
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.
-
An increase in the FRET signal indicates the formation of the ternary complex. The data often follows a hook effect, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.[10]
Conclusion
This compound is a vital component in the construction of VHL-recruiting PROTACs. Its core function is to engage the VHL E3 ligase, thereby enabling the PROTAC-mediated ubiquitination and degradation of specific proteins of interest. A thorough understanding of its role, combined with robust experimental validation, is essential for the successful design and optimization of novel PROTAC-based therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of (S,R,S)-AHPC-C3-NH2 in Engineering VHL-Recruiting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The strategic selection of each component is critical for the efficacy of the resulting PROTAC. This technical guide delves into the core function and application of a specific E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C3-NH2 , a key building block in the development of potent PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
(S,R,S)-AHPC-C3-NH2 is a synthetic construct incorporating a high-affinity VHL ligand, (S,R,S)-AHPC, derived from the well-characterized VH032 molecule.[1][2] This ligand is connected to a 3-carbon alkyl linker that terminates in a primary amine (-NH2).[1] This amine group serves as a crucial attachment point for a warhead—a ligand designed to bind to a specific protein of interest—thereby completing the PROTAC structure. The (S,R,S) stereochemistry of the AHPC moiety is essential for its potent binding to VHL.
One notable example of a PROTAC synthesized using (S,R,S)-AHPC-C3-NH2 is UNC6852 , a selective degrader of the Polycomb Repressive Complex 2 (PRC2) components.[1][3] UNC6852 has demonstrated the ability to effectively induce the degradation of key PRC2 subunits, namely Embryonic Ectoderm Development (EED), Enhancer of Zeste Homolog 2 (EZH2), and Suppressor of Zeste 12 (SUZ12).[4][5] This guide will use UNC6852 as a case study to illustrate the practical application and significance of the (S,R,S)-AHPC-C3-NH2 moiety.
Data Presentation: Quantitative Analysis of a PROTAC Utilizing (S,R,S)-AHPC-C3-NH2
The efficacy of a PROTAC is quantified by several key parameters, including its binding affinity for its targets and its ability to induce protein degradation. The following tables summarize the available quantitative data for UNC6852.
Table 1: Binding Affinity of UNC6852
| Compound | Target | Assay Type | IC50 (nM) |
| UNC6852 | EED | TR-FRET | 247[3][6] |
Table 2: Degradation Performance of UNC6852
| Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Treatment Conditions |
| EED | HeLa | 0.79 ± 0.14 | 92 | 24 hours[4] |
| EZH2 | HeLa | 0.3 ± 0.19 | 75 | 24 hours[4] |
| SUZ12 | HeLa | N/A | 22 | 24 hours[4] |
| EED | DB | N/A | ~80 | 3 µM, 24 hours[4] |
| EZH2 (WT/Y641N) | DB | N/A | ~76 | 3 µM, 24 hours[4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Signaling Pathway and Experimental Workflows
The mechanism of action of a VHL-recruiting PROTAC like UNC6852 involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC-mediated degradation of a target protein via VHL recruitment.
The following diagram illustrates a typical experimental workflow for characterizing a PROTAC such as UNC6852.
Caption: General experimental workflow for PROTAC synthesis and characterization.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of PROTACs. Below are protocols for key experiments used to characterize VHL-recruiting PROTACs like UNC6852.
Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or DB) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC (e.g., UNC6852) in fresh culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-EED, anti-EZH2, anti-SUZ12) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
a. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation.
-
Co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins. Include a vehicle-only control.
b. Immunoprecipitation:
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
-
Dilute the lysates to reduce the denaturant concentration and pre-clear with protein A/G beads.
-
Immunoprecipitate the target protein using a specific antibody (e.g., anti-EED).
c. Immunoblotting:
-
Wash the immunoprecipitates thoroughly.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and immunoblot with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical assay can be used to determine the binding affinities and kinetics of the binary and ternary complexes.
a. Immobilization:
-
Immobilize the purified VHL E3 ligase complex onto an SPR sensor chip.
b. Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (Kd) and kinetics (kon, koff).
-
In a separate experiment, inject the purified target protein (e.g., EED) over the VHL-coated surface to ensure there is no direct interaction.
c. Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized VHL. The resulting sensorgrams will show the formation and dissociation of the ternary complex.
d. Data Analysis:
-
Analyze the sensorgram data to determine the binding kinetics and affinity of the ternary complex.
-
Calculate the cooperativity factor (α) by dividing the Kd of the binary interaction (PROTAC to VHL) by the Kd of the ternary interaction. An α > 1 indicates positive cooperativity.
Conclusion
The (S,R,S)-AHPC-C3-NH2 ligand-linker conjugate is a valuable and widely used tool for the development of potent VHL-recruiting PROTACs. Its high-affinity VHL ligand and versatile linker chemistry enable the rational design of degraders against a multitude of protein targets. The case of UNC6852 demonstrates the successful application of this building block in creating a selective degrader of the PRC2 complex, highlighting its potential for therapeutic intervention in diseases driven by epigenetic dysregulation. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of novel PROTACs, facilitating the advancement of targeted protein degradation as a powerful therapeutic strategy. Future work focusing on the detailed biophysical characterization of ternary complexes formed by PROTACs utilizing this linker will further refine our understanding and aid in the design of next-generation protein degraders.
References
- 1. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address disease targets previously considered "undruggable."[1] At the forefront of this approach are E3 ligase ligand-linker conjugates, sophisticated molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3] This guide provides a comprehensive technical overview of the core principles, design considerations, and experimental evaluation of these powerful therapeutic agents.
This document will delve into the mechanism of action, key components, and quantitative evaluation of E3 ligase ligand-linker conjugates, primarily focusing on Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for critical assays and visual representations of key pathways and workflows are provided to aid researchers in this rapidly evolving field.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
E3 ligase ligand-linker conjugates function by inducing proximity between a specific E3 ubiquitin ligase and a target protein, leading to the formation of a ternary complex (POI-PROTAC-E3 ligase).[4][5] This induced proximity is the cornerstone of their mechanism. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to lysine residues on the surface of the POI.[6][7]
The attachment of a polyubiquitin chain to the POI serves as a molecular flag, marking it for recognition and subsequent degradation by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery.[6][8] After the POI is degraded into small peptides, the E3 ligase ligand-linker conjugate is released and can catalytically induce the degradation of multiple POI molecules.[3]
There are two main classes of E3 ligase ligand-linker conjugates:
-
PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules composed of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[7]
-
Molecular Glues: These are smaller molecules that induce a conformational change in the E3 ligase, creating a new binding surface for the POI, thus promoting their interaction and subsequent degradation.
This guide will primarily focus on the design and evaluation of PROTACs.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Core Components of PROTACs
The modular nature of PROTACs allows for systematic optimization of their three key components: the E3 ligase ligand, the linker, and the POI ligand.
E3 Ubiquitin Ligase Ligands
The choice of E3 ligase is critical as their expression levels can vary between different tissues and cell types. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC design due to the availability of potent and well-characterized ligands.[9]
Commonly Used E3 Ligases and Their Ligands:
| E3 Ligase | Ligand Examples |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide |
| von Hippel-Lindau (VHL) | VH032 and its derivatives |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3 and its derivatives |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin, LCL161 |
Linker
The linker is not merely a passive connector but plays a crucial role in the efficacy of a PROTAC. Its length, composition, and attachment points to the two ligands significantly influence the formation and stability of the ternary complex.[10]
Common Linker Chemistries:
-
Polyethylene glycol (PEG) chains: Enhance solubility and provide flexibility.[11]
-
Alkyl chains: Offer a simple and flexible scaffold.[11]
-
Alkynes and Triazoles: Often incorporated via "click chemistry" for efficient synthesis.[11]
The optimal linker is empirically determined for each PROTAC and target.
Protein of Interest (POI) Ligand
The POI ligand provides the specificity for the PROTAC to target a particular protein for degradation. These are often derived from known inhibitors of the target protein. A key advantage of the PROTAC approach is that high-affinity binding of the POI ligand is not always necessary for potent degradation.
Quantitative Data Presentation
The efficacy of PROTACs is typically characterized by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum level of degradation achieved).[10][12]
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 (nM) | Dmax (%) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | <1 to <5 | >90 |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 to 23 | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | <1 to 1 | >90 |
Note: Data is compiled from various sources and experimental conditions may differ.[10]
Table 2: Comparative Degradation Efficiency of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| RC-2 | CRBN | BTK | Mino | ~10 | >85 |
| IR-2 | CRBN | BTK | Mino | <10 | >85 |
| NC-1 | CRBN | BTK | Mino | 2.2 | 97 |
Note: Data is compiled from various sources and experimental conditions may differ.[10]
Experimental Protocols
A rigorous and systematic experimental workflow is essential for the discovery and optimization of novel PROTACs.
PROTAC Discovery and Optimization Workflow
Caption: Experimental workflow for PROTAC discovery and optimization.
Protocol for Western Blot for PROTAC-Induced Degradation
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[13][14]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control. Incubate for a desired time period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence detection system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[12]
Protocol for Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase, target protein, and PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
Binary Binding Affinity (PROTAC to E3 Ligase): Prepare the E3 ligase solution in the ITC cell. Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase. Perform a series of injections and record the heat changes.
-
Binary Binding Affinity (PROTAC to POI): Repeat the above procedure with the POI in the ITC cell.
-
Ternary Binding Affinity: Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell. Titrate the PROTAC into the pre-formed binary complex.
-
Data Analysis: Analyze the data to determine the apparent Kd for ternary complex formation.
-
Cooperativity Calculation: Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. An α > 1 indicates positive cooperativity.[15]
Protocol for In-Cell Target Engagement using NanoBRET™
The NanoBRET™ assay is a proximity-based method that measures the engagement of a PROTAC with its target protein and the E3 ligase in live cells.[9][17]
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
PROTAC compound
-
Luminescence plate reader
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids expressing the NanoLuc®-POI and HaloTag®-E3 ligase fusion proteins.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® substrate.
-
Signal Detection: Measure the luminescence at both the donor (NanoLuc®) and acceptor (HaloTag®) wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the potency of ternary complex formation in a cellular context.
Conclusion
E3 ligase ligand-linker conjugates represent a paradigm shift in drug discovery, moving from an occupancy-driven to an event-driven pharmacological model.[3] Their ability to catalytically induce the degradation of previously intractable targets opens up new avenues for treating a wide range of diseases. The continued discovery of novel E3 ligase ligands, coupled with a deeper understanding of the principles governing ternary complex formation, will undoubtedly fuel the development of the next generation of targeted protein degraders. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the power of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 三重複合体の形成 [promega.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein degradation analysis by western blot [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. jove.com [jove.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Introduction: A New Paradigm in Targeted Therapeutics
An In-depth Technical Guide to the Discovery and Development of AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[2][3] A PROTAC consists of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5] This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[6][7]
Among the most successfully utilized E3 ligases in PROTAC design is the von Hippel-Lindau (VHL) protein.[4][8] A cornerstone for engaging VHL is the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a potent and well-characterized VHL ligand.[4][9] AHPC-based PROTACs have demonstrated significant promise in research, effectively targeting and degrading a variety of oncoproteins that are often difficult to address with conventional small-molecule inhibitors.[4] This guide provides a comprehensive technical overview of the discovery and development of AHPC-based PROTACs, including quantitative performance data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Mechanism of Action: The Catalytic Cycle of Degradation
The efficacy of an AHPC-based PROTAC hinges on its ability to induce the formation of a stable ternary complex between the target protein and the VHL E3 ligase complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The PROTAC molecule is not consumed in this process and can proceed to induce the degradation of multiple target protein molecules, acting in a catalytic manner.[1]
Quantitative Performance of AHPC-based PROTACs
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax indicates the highest percentage of protein degradation achieved.
Table 1: Performance of Key AHPC-based PROTACs
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 | Dmax (%) | Reference |
|---|---|---|---|---|---|
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 µM | ~80% | [4] |
| LC-2 | KRAS G12C | MIA PaCa-2 | 0.25 - 0.76 µM | >90% | [4] |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | Not specified | [10][11] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1.11 µM (IC50) | Not specified |[12] |
Table 2: VHL Ligand Binding Affinities
| Ligand | Alias | Binding Affinity (Kd) to VHL | Key Features | Reference |
|---|---|---|---|---|
| VH032 | - | 185 nM | A potent and widely used VHL ligand | [13] |
| VH101 | - | 44 nM | A high-affinity VHL ligand developed via structure-guided design | [13] |
| VH298 | - | 80-90 nM | A high-affinity VHL ligand | [13] |
| (S,R,S)-AHPC | VH032-NH2 | Similar to VH032 | The foundational scaffold for many VHL-recruiting PROTACs |[1][8][12] |
The Development Workflow: From Concept to Clinic
The development of an effective AHPC-based PROTAC is a systematic, iterative process that spans design, chemical synthesis, and comprehensive biological evaluation.[3][5] The process begins with the selection of a suitable ligand for the protein of interest and an optimized linker, which are then coupled to the AHPC VHL ligand.[3][14] The resulting PROTAC is subjected to a cascade of biophysical and cellular assays to determine its binding affinity, degradation efficacy, and cellular effects before advancing to in vivo studies.[9]
Experimental Protocols
Accurate and reproducible data are crucial for the successful development of PROTACs. This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of an AHPC-based PROTAC
This protocol describes a general method for the final coupling step, where an AHPC-linker conjugate is joined to a target protein binder (warhead).[4]
-
Materials :
-
Procedure :
-
Dissolve the warhead ligand in a suitable solvent like DMF.[15]
-
Add a non-nucleophilic base such as DIPEA to the solution.[15]
-
Add the AHPC-linker conjugate to the reaction mixture.[4]
-
Introduce coupling agents like HATU and HOBt to facilitate amide bond formation.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours.[4]
-
Monitor the reaction progress using LC-MS.[4]
-
Upon completion, purify the final PROTAC molecule using preparative HPLC.[4]
-
Protocol 2: Western Blot for Protein Degradation
Western blotting is the most common technique to quantify the degradation of a target protein and determine DC50 and Dmax values.[2][6]
-
Materials :
-
Cell line expressing the protein of interest.
-
AHPC-based PROTAC stock solution (in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.[2][16]
-
BCA Protein Assay Kit.[2]
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.[2]
-
PVDF or nitrocellulose membranes.[2]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[2]
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[13]
-
HRP-conjugated secondary antibody.[13]
-
Enhanced chemiluminescence (ECL) substrate.[13]
-
-
Procedure :
-
Cell Seeding and Treatment : Seed cells in 6-well plates to achieve 70-80% confluency at harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours), including a vehicle control (DMSO).[6]
-
Cell Lysis : Harvest cells, wash with ice-cold PBS, and lyse them in RIPA buffer.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer : Separate protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[17]
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis : Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize the target protein level to the loading control.[17]
-
Protocol 3: TR-FRET for VHL Binding Affinity
This competitive binding assay measures the displacement of a fluorescent tracer from the VHL protein by a test compound to determine its binding affinity (IC50).[13]
-
Materials :
-
Purified, tagged VHL protein complex (e.g., GST-VHL).
-
Terbium-labeled anti-tag antibody (e.g., anti-GST).
-
Fluorescently labeled VHL ligand (tracer).
-
Test compounds (AHPC-based ligands/PROTACs).
-
384-well low-volume white plates.
-
TR-FRET microplate reader.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the GST-VHL protein complex and the terbium-labeled anti-GST antibody.
-
Add the fluorescently labeled tracer to the wells.
-
Add the test compounds at various concentrations.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal. A decrease in signal indicates displacement of the tracer by the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 4: In Vivo Xenograft Study Workflow
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of an AHPC-based PROTAC in a preclinical mouse model.[4]
-
Materials :
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Human cancer cells for implantation.
-
AHPC-based PROTAC formulated for in vivo administration.
-
Vehicle control.
-
-
Procedure :
-
Tumor Implantation : Subcutaneously implant human cancer cells into the flank of the mice.
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization : Randomize mice into treatment and vehicle control groups.
-
Dosing : Administer the PROTAC and vehicle control according to a predetermined schedule (e.g., daily, orally or intraperitoneally).
-
Monitoring : Monitor tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic (PD) Analysis : At the end of the study (or at interim time points), collect tumor tissue to measure the level of target protein degradation via Western Blot or other methods.
-
Efficacy Evaluation : Analyze the tumor growth inhibition (TGI) to determine the in vivo efficacy of the PROTAC.
-
Conclusion
The (S,R,S)-AHPC scaffold is a foundational and highly effective tool in the development of VHL-recruiting PROTACs.[9] Its high binding affinity and well-documented structure-activity relationship provide a robust platform for creating potent and selective protein degraders.[9][18] By combining rational design, systematic chemical synthesis, and a rigorous cascade of in vitro and in vivo assays, researchers can successfully develop novel AHPC-based PROTACs.[3][14] This powerful technology continues to push the boundaries of drug discovery, offering the potential to target previously "undruggable" proteins and provide new therapeutic options for a range of diseases, particularly cancer.[4][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of (S,R,S)-AHPC-C3-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathway for (S,R,S)-AHPC-C3-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic strategy, experimental protocols, and the biological context of this E3 ligase ligand-linker conjugate.
Introduction
(S,R,S)-AHPC-C3-NH2, also known as VH032-C3-NH2, is a synthetic molecule that incorporates the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (or VH032), connected to a three-carbon aminopropyl linker. The trifluoroacetic acid (TFA) salt form ensures solubility and stability. This compound is a key intermediate in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. The primary amine on the linker serves as a versatile attachment point for a ligand targeting a protein of interest.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that can be conceptually divided into two main stages:
-
Synthesis of the (S,R,S)-AHPC core: This involves the construction of the VHL ligand, which is a complex molecule containing a hydroxyproline scaffold.
-
Linker Conjugation and Deprotection: This stage involves the coupling of a protected aminopropyl linker to the (S,R,S)-AHPC core, followed by the removal of the protecting group to yield the final product.
A generalized workflow for the synthesis is depicted below.
Figure 1: High-level experimental workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the key stages of the synthesis. These protocols are based on established methods for the synthesis of VHL ligands and their linker conjugates.
Synthesis of the (S,R,S)-AHPC Amine Core
The synthesis of the (S,R,S)-AHPC amine core (VH032 amine) has been reported through various routes. A common and efficient method involves the coupling of key intermediates, followed by deprotection steps.
Protocol for a Representative Amide Coupling to form (S,R,S)-AHPC-Boc:
-
Reaction Setup: In a round-bottom flask, dissolve (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: To the solution, add Boc-4-aminobutanoic acid (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield (S,R,S)-AHPC-Boc.
Linker Conjugation and Final Deprotection
Protocol for Amide Coupling of Boc-4-aminobutanoic acid to (S,R,S)-AHPC Amine:
-
Activation of Carboxylic Acid: In a dry flask, dissolve Boc-4-aminobutanoic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of (S,R,S)-AHPC amine (1.0 eq) in anhydrous DMF.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Track the formation of the Boc-protected intermediate, (S,R,S)-AHPC-C3-NH-Boc, using LC-MS.
-
Purification: Once the reaction is complete, purify the product using preparative reverse-phase HPLC.
Protocol for Final Boc Deprotection with TFA:
-
Reaction Setup: Dissolve the purified (S,R,S)-AHPC-C3-NH-Boc in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the TFA salt of (S,R,S)-AHPC-C3-NH2.
-
Final Product Isolation: The product can be further purified by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) or by preparative HPLC to obtain the final product with high purity.
Quantitative Data
Quantitative data for the synthesis of this compound is not widely available in a consolidated format. The following table summarizes representative yields and purity for analogous reaction steps found in the literature for the synthesis of VHL ligand-linker conjugates. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Representative Yield (%) | Representative Purity (%) |
| 1 | Amide Coupling | (S,R,S)-AHPC Amine | (S,R,S)-AHPC-C3-NH-Boc | 70-90 | >95 (after purification) |
| 2 | Boc Deprotection | (S,R,S)-AHPC-C3-NH-Boc | This compound | 85-98 | >98 (after purification) |
Table 1: Representative Quantitative Data for the Synthesis Steps.
Biological Context and Signaling Pathway
This compound is a component of PROTACs that hijack the VHL E3 ubiquitin ligase complex. The (S,R,S)-AHPC moiety binds to the VHL protein, while the terminal amine of the C3 linker is used to attach a ligand for a target protein of interest (POI). By bringing the POI in proximity to the VHL E3 ligase complex, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Figure 2: Signaling pathway of PROTAC-mediated protein degradation involving the VHL E3 ligase.
This mechanism of action allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional inhibition strategies in drug discovery. The choice of linker length and composition is critical for the efficacy of the resulting PROTAC, as it influences the formation and stability of the ternary complex.
(S,R,S)-AHPC-C3-NH2 TFA: A Technical Guide to Safety and Handling for PROTAC Development
(S,R,S)-AHPC-C3-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate, pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-carbon linker terminating in an amine group.[1][2][3][4] The trifluoroacetic acid (TFA) salt form facilitates its use in synthetic chemistry protocols. This guide provides an in-depth overview of its safety, handling, and application for researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
(S,R,S)-AHPC-C3-NH2 serves as a foundational building block for constructing PROTACs.[2][4] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI).[5][6][7] The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase, while the terminal amine of the C3 linker is chemically conjugated to a ligand for the POI.[8]
The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the VHL E3 ligase complex.[9][10] This proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[10]
Safety and Handling
Hazard Identification
Based on the GHS classification for (S,R,S)-AHPC monohydrochloride, the following hazards are anticipated[11]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.
The trifluoroacetic acid component is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.
Precautionary Measures and Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes recommended precautionary measures.
| Precautionary Category | Recommended Actions |
| Prevention | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[11] |
| Response | If on skin: Wash with plenty of soap and water. If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician. Take off contaminated clothing and wash it before reuse.[11] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage for the hydrochloride salt is -80°C for 6 months or -20°C for 1 month.[12] Similar conditions are advised for the TFA salt. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[11] |
Physical and Chemical Properties
Quantitative data for the TFA salt is limited. The table below contains information for the related free base and hydrochloride salt.
| Property | (S,R,S)-AHPC Free Base | (S,R,S)-AHPC-C3-NH2 Free Base |
| CAS Number | 1448189-80-7 | 2361119-88-0[2] |
| Molecular Formula | C22H30N4O3S | C25H37N5O3S |
| Molecular Weight | 430.56 g/mol | 487.66 g/mol |
Experimental Protocols
This compound is primarily used in the synthesis of PROTACs. The following are generalized protocols for its application.
General PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the amine linker of (S,R,S)-AHPC-C3-NH2 to a carboxylic acid on a target protein ligand ("warhead").
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group (Warhead-COOH)
-
Amide coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the Warhead-COOH (1.0 equivalent) and a coupling agent (e.g., HATU, 1.2 equivalents) in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add this compound (1.0-1.2 equivalents) followed by the base (e.g., DIPEA, 2-3 equivalents).[1]
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the formation of the product by LC-MS. Reaction times can vary from 4 to 24 hours.[1]
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product into a suitable organic solvent. Purify the crude product using flash column chromatography or preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry (HRMS).[5]
Western Blot Protocol for Protein Degradation Assay
This protocol is used to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized (S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture supplies
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and block.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Re-probe the membrane with an antibody against a loading control to normalize the data. Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. While it offers significant potential in targeted protein degradation research, users must exercise caution due to its potential hazards. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is mandatory. The experimental protocols provided herein offer a general framework for its use in the synthesis and evaluation of novel PROTAC molecules. Researchers should always perform a thorough literature search and risk assessment before commencing any new experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound (VH032-C3-NH2 TFA) | E3 Ligase Ligand-linker Conjugate | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PROTAC Technology Utilizing AHPC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal system.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of the entire target protein.[2]
These heterobifunctional molecules consist of three key components:
-
A "warhead" ligand that binds to the target Protein of Interest (POI).[3]
-
An E3 ubiquitin ligase-recruiting ligand.[3]
The fundamental mechanism involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[5][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[7] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S,R,S)-AHPC-C3-NH2 TFA (CAS Number 2361119-88-0)
(S,R,S)-AHPC-C3-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-carbon linker terminating in an amine group.[1][2] The trifluoroacetic acid (TFA) salt form often enhances solubility and stability. This building block is primarily utilized in the synthesis of PROTACs designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2]
A notable application of this VHL ligand-linker is in the synthesis of UNC6852 , a bivalent chemical degrader that targets Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inducing the degradation of EED, UNC6852 also leads to the degradation of other PRC2 components, such as EZH2 and SUZ12, thereby inhibiting the complex's methyltransferase activity.[3][4][5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2361119-88-0 | [1] |
| Molecular Formula | C28H40F3N5O6S | N/A |
| Molecular Weight | 629.69 g/mol | [2] |
| Synonyms | VH032-C3-NH2 TFA | [2] |
Quantitative Data
The efficacy of PROTACs synthesized using this compound is determined by several key quantitative parameters. The following tables summarize representative data for the parent VHL ligand and the resulting PROTAC, UNC6852.
Table 1: Binding Affinity of the VHL Ligand
| Ligand | Target | Kd (nM) | Assay | Source |
| (S,R,S)-AHPC (VH032) | VHL | 185 | Not Specified | N/A |
Table 2: In Vitro Activity of UNC6852 (EED-targeting PROTAC)
| Parameter | Cell Line | Value | Source |
| IC50 (EED) | Not Specified | 247 nM | [6] |
| DC50 (EED) | HeLa | 0.79 µM | [5] |
| Dmax (EED) | HeLa | Not Specified | N/A |
| DC50 (EZH2) | HeLa | 0.3 µM | [5] |
| Dmax (EZH2) | HeLa | Not Specified | N/A |
| DC50 (SUZ12) | HeLa | 0.59 µM | [5] |
| Dmax (SUZ12) | HeLa | Not Specified | N/A |
| GI50 | Karpas422 (EZH2 mutant DLBCL) | 57 nM (as PROTAC 1) | [4] |
Signaling Pathway
PROTACs synthesized from this compound function by inducing the formation of a ternary complex between the VHL E3 ligase and the protein of interest (POI). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. In the case of UNC6852, the POI is EED, a core component of the PRC2 complex. The degradation of EED leads to the subsequent degradation of other essential PRC2 subunits, EZH2 and SUZ12, thereby dismantling the complex and inhibiting its downstream signaling.
Experimental Protocols
Synthesis of UNC6852 from (S,R,S)-AHPC-C3-NH2
Materials:
-
This compound
-
EED226-acid (or a suitable activated ester thereof)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
Procedure:
-
Dissolve EED226-acid in an anhydrous solvent such as DMF.
-
Add coupling agents HATU and HOBt to the solution.
-
Add DIPEA to the reaction mixture.
-
Add this compound to the activated EED226-acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to yield UNC6852.
Western Blot for PROTAC-Induced Degradation (DC50 Determination)
This protocol details the quantification of target protein degradation following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HeLa, Karpas422)
-
Complete cell culture medium
-
PROTAC compound (e.g., UNC6852) and vehicle control (e.g., DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein, e.g., EED, EZH2, and a loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Apply chemiluminescent substrate and capture the signal.
-
Data Analysis: Quantify band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
Cell Viability Assay (GI50/IC50 Determination)
This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC compound and vehicle control
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate to stabilize the signal. Measure luminescence.
-
Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the GI50 or IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scholarly Article or Book Chapter | Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader | ID: fn107462w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Analysis of (S,R,S)-AHPC-C3-NH2 TFA: Molecular Weight Determination
For researchers and professionals in the field of drug development, particularly those engaged in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), precise molecular characterization of novel compounds is paramount. This document provides a detailed technical guide to the determination of the molecular weight of (S,R,S)-AHPC-C3-NH2 TFA, a key building block in the construction of PROTACs.
Summary of Molecular Weights
A clear understanding of the molecular weight of each component is essential for accurate experimental design and data interpretation. The table below summarizes the molecular weights of the constituent parts and the final TFA salt.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| (S,R,S)-AHPC-C3-NH2 (Free Base) | C₂₆H₃₉N₅O₄S | 517.68 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02[1][2][3][4][5] |
| This compound | C₂₈H₄₀F₃N₅O₆S | 631.70 |
Detailed Methodology for Molecular Weight Calculation
The molecular weight of the trifluoroacetic acid (TFA) salt of (S,R,S)-AHPC-C3-NH2 is determined by calculating the molecular weight of the free base form of the molecule and adding the molecular weight of TFA.
Determination of the Molecular Formula of the Free Base
The molecular formula for the hydrochloride salt of (S,R,S)-AHPC-C3-NH2 is reported as C₂₆H₃₈ClN₅O₄S[6]. To determine the molecular formula of the free base, the elements of hydrochloric acid (HCl) are subtracted, resulting in a molecular formula of C₂₆H₃₉N₅O₄S .
Calculation of the Molecular Weight of the Free Base
The molecular weight of the free base is calculated by summing the atomic weights of its constituent atoms:
-
Carbon (C): 26 atoms × 12.011 g/mol = 312.286 g/mol
-
Hydrogen (H): 39 atoms × 1.008 g/mol = 39.312 g/mol
-
Nitrogen (N): 5 atoms × 14.007 g/mol = 70.035 g/mol
-
Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol
-
Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol
Total Molecular Weight of Free Base = 517.68 g/mol
Calculation of the Molecular Weight of the TFA Salt
The final molecular weight of this compound is the sum of the molecular weight of the free base and the molecular weight of trifluoroacetic acid (C₂HF₃O₂), which is 114.02 g/mol .[1][2][3][4][5]
Total Molecular Weight of TFA Salt = 517.68 g/mol + 114.02 g/mol = 631.70 g/mol
Visualizing the Molecular Composition
The following diagram illustrates the components that contribute to the final molecular weight of this compound.
References
Technical Guide: (S,R,S)-AHPC-C3-NH2 TFA Physicochemical Properties
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an overview of the available solubility information for (S,R,S)-AHPC-C3-NH2 and its analogs. Due to the limited publicly available data for the trifluoroacetic acid (TFA) salt, this guide synthesizes information from related compounds to provide a predictive framework for its handling and use in experimental settings.
Introduction to (S,R,S)-AHPC-C3-NH2
(S,R,S)-AHPC-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group, making it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.[3] The (S,R,S)-AHPC moiety serves as the VHL ligand.
Solubility Data
Data Presentation: Solubility of (S,R,S)-AHPC Analogs
| Compound | Solvent | Concentration | Method | Source |
| (S,R,S)-AHPC-C3-NH2 hydrochloride | DMSO | 100 mg/mL (181.12 mM) | Requires sonication | [3] |
| (S,R,S)-AHPC monohydrochloride | DMSO | 125 mg/mL (267.65 mM) | Requires sonication | [4] |
| (S,R,S)-AHPC monohydrochloride | H₂O | 100 mg/mL (214.12 mM) | Requires sonication | [4] |
| (S,R,S)-AHPC-isobutyl acetate... TFA | DMSO | ≥ 100 mg/mL (108.21 mM) | [5][6] |
Note: The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened solvent.[3][4][5]
Experimental Protocols
While a specific experimental protocol for determining the solubility of (S,R,S)-AHPC-C3-NH2 TFA was not found, a general methodology can be outlined based on standard laboratory practices for similar compounds.
Protocol: Determination of Solubility
-
Solvent Selection: A panel of solvents relevant to drug discovery and development should be selected. Common choices include Dimethyl Sulfoxide (DMSO), water, ethanol, and various buffers (e.g., Phosphate-Buffered Saline).
-
Sample Preparation:
-
Accurately weigh a small amount of this compound into a clear vial.
-
Add a measured volume of the selected solvent to achieve the lowest desired concentration.
-
-
Dissolution Method:
-
Vortex the mixture for a set period (e.g., 2 minutes).
-
If the compound does not fully dissolve, sonication can be applied to aid dissolution. The use of a water bath sonicator is common.
-
Gentle heating may also be employed, but care must be taken to avoid degradation of the compound.
-
-
Observation:
-
Visually inspect the solution against a light and dark background to check for any undissolved particulate matter.
-
If the sample is fully dissolved, add more of the compound or use a fresh, more concentrated sample to determine the saturation point.
-
-
Quantification (Optional):
-
For a more precise determination, the saturated solution can be filtered or centrifuged to remove undissolved solid.
-
The concentration of the supernatant can then be determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Signaling Pathways and Experimental Workflows
(S,R,S)-AHPC-C3-NH2 is a component used in the construction of PROTACs. The general mechanism of action for a PROTAC involves the recruitment of an E3 ligase to a target protein.
PROTAC Mechanism of Action
A PROTAC molecule forms a ternary complex between the target protein and an E3 ubiquitin ligase (in this case, VHL). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Due to the lack of specific experimental data for this compound in a biological context within the search results, a detailed signaling pathway or experimental workflow diagram cannot be generated at this time. However, a conceptual workflow for utilizing this compound in PROTAC synthesis is presented below.
Caption: Conceptual workflow for the synthesis and biological evaluation of a PROTAC utilizing (S,R,S)-AHPC-C3-NH2.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (S,R,S)-AHPC-C3-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-C3-NH2 linker. This key building block incorporates the potent (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a three-carbon linker with a terminal amine.[1][2][3][4] This terminal amine serves as a versatile reactive handle for conjugation to a "warhead" — a ligand designed to bind to a specific protein of interest (POI) — via an amide bond formation.
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[5][6] This targeted protein degradation offers a powerful alternative to traditional small-molecule inhibition.
Mechanism of Action
The fundamental mechanism of an (S,R,S)-AHPC-based PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC first binds to both the target protein (via the warhead) and the VHL E3 ligase (via the AHPC moiety), forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][7]
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Experimental Protocols
The synthesis of a final PROTAC molecule using (S,R,S)-AHPC-C3-NH2 involves the coupling of this linker-ligand conjugate to a warhead containing a carboxylic acid functional group. The following protocol describes a general procedure for this amide coupling reaction.
Protocol: Amide Coupling of (S,R,S)-AHPC-C3-NH2 to a Carboxylic Acid-Containing Warhead
This protocol outlines the final step in the synthesis of an (S,R,S)-AHPC-based PROTAC.
Materials:
-
(S,R,S)-AHPC-C3-NH2 (hydrochloride or TFA salt)
-
Carboxylic acid-functionalized warhead (ligand for the protein of interest)
-
Coupling agent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in the anhydrous solvent.
-
Add the coupling agent (e.g., HATU, 1.1-1.5 equivalents) to the solution.
-
Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Addition of Reagents:
-
In a separate vial, dissolve (S,R,S)-AHPC-C3-NH2 (1.0-1.2 equivalents) and the amine base (e.g., DIPEA, 2-3 equivalents) in the anhydrous solvent. The base is crucial to neutralize the salt of the amine and for the coupling reaction.
-
Add the solution of (S,R,S)-AHPC-C3-NH2 and base to the stirred solution of the activated warhead.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 4-24 hours.
-
Monitor the progress of the reaction by LC-MS to confirm the consumption of the starting materials and the formation of the desired product.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by preparative reverse-phase HPLC. A typical gradient is 10-90% acetonitrile in water with 0.1% TFA over 30 minutes.[8]
-
Collect the fractions containing the desired product based on UV absorbance.
-
-
Final Product Isolation:
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid, typically as a TFA salt.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Generalized Synthesis Workflow
The overall process for developing a novel PROTAC using a building block like (S,R,S)-AHPC-C3-NH2 follows a structured workflow from synthesis to biological evaluation.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.[9]
Data Presentation
The efficacy of a synthesized PROTAC is quantified by its ability to degrade the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum degradation percentage achieved). These values are typically determined by Western blotting.
Table 1: Representative Quantitative Data for a VHL-based PROTAC
The following table provides illustrative data for a VHL-based PROTAC targeting p38α, demonstrating typical performance metrics.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, µM) p38α-PROTAC |
| Illustrative PROTAC | p38α | MDA-MB-231 | 210 | >90 | 5.3 |
| Data is illustrative and based on findings for a p38α-targeting PROTAC with a VHL ligand and a short linker.[10] |
Protocol: Western Blot for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.[5]
Materials:
-
Cell line expressing the target protein
-
Synthesized (S,R,S)-AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation at each PROTAC concentration. Calculate the DC50 and Dmax values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for (S,R,S)-AHPC-C3-NH2 TFA in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C3-NH2 TFA is a high-affinity synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 3-carbon linker with a terminal amine group and supplied as a trifluoroacetic acid (TFA) salt. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[1][2]
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[3] This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[3]
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of VHL-recruiting PROTACs and the subsequent evaluation of their ability to degrade specific target proteins. A notable example of a PROTAC synthesized using a VHL ligand-linker moiety is UNC6852, which targets the Polycomb Repressive Complex 2 (PRC2) for degradation.[4][5]
Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs synthesized using this compound leverage the cellular ubiquitin-proteasome system to achieve targeted protein degradation. The (S,R,S)-AHPC moiety serves as the VHL-binding ligand, while the terminal amine of the C3 linker allows for conjugation to a ligand specific for a protein of interest.
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the VHL E3 ligase complex and the target protein, forming a ternary complex.
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is released after inducing ubiquitination and can engage another target protein and E3 ligase, enabling a catalytic cycle of degradation.
References
Application Notes for the Synthesis of UNC6852, a PRC2-Targeted PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the chemical synthesis of UNC6852, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of the Polycomb Repressive Complex 2 (PRC2). UNC6852 achieves this by simultaneously engaging the EED subunit of PRC2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of core PRC2 components.[1][2][3]
Overview
UNC6852 is a heterobifunctional molecule comprising three key components:
-
An EED ligand derived from the potent inhibitor EED226, which provides high-affinity binding to the target protein.[2]
-
A VHL ligand , a derivative of the well-characterized VHL inhibitor, to recruit the E3 ligase machinery.
-
A flexible linker that connects the two ligands, optimizing the orientation for the formation of a productive ternary complex (EED-UNC6852-VHL).
The synthesis of UNC6852 is a multi-step process involving the preparation of the EED ligand precursor, the VHL ligand with an attached linker, and their final coupling.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with UNC6852 and its precursors.
| Compound/Parameter | Value | Reference |
| UNC6852 | ||
| IC₅₀ for EED binding | 247 nM | [2] |
| DC₅₀ for EED degradation (HeLa cells) | ~0.8 µM | [4] |
| DC₅₀ for EZH2 degradation (HeLa cells) | ~0.3 µM | [4] |
| EED Ligand Precursor | ||
| Molecular Weight | (Not explicitly provided) | - |
| VHL Ligand-Linker Intermediate | ||
| ((2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) | ||
| Molecular Weight | (Not explicitly provided) | - |
| Final Product: UNC6852 | ||
| Molecular Formula | C₄₂H₅₃FN₈O₇S | - |
| Molecular Weight | 832.97 g/mol | [5] |
Signaling Pathway and Mechanism of Action
UNC6852 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade PRC2. The process can be visualized as follows:
Caption: UNC6852 hijacks the VHL E3 ligase to induce PRC2 degradation.
Experimental Protocols
The synthesis of UNC6852 can be conceptually divided into three main stages:
-
Synthesis of the EED Ligand Precursor with a linker attachment point.
-
Synthesis of the VHL Ligand-Linker Intermediate.
-
Coupling of the EED Ligand and VHL-Linker to form UNC6852.
The following is a detailed protocol based on the likely synthetic route.
Stage 1: Synthesis of the EED Ligand Precursor
The EED ligand component of UNC6852 is derived from EED226. The synthesis involves the creation of a functionalized derivative of EED226 that allows for the attachment of the linker. A plausible route involves standard organic chemistry reactions to build the core structure and introduce a reactive handle, such as a carboxylic acid or an amine.
Note: The precise, step-by-step synthesis of the functionalized EED226 precursor for UNC6852 is not detailed in the primary literature. Researchers should refer to publications on the synthesis of EED226 and similar analogs to devise a suitable synthetic scheme.
Stage 2: Synthesis of the VHL Ligand-Linker Intermediate ((S,R,S)-AHPC-C3-NH2)
The VHL ligand-linker intermediate is a crucial component. Based on available information, a likely intermediate is (S,R,S)-AHPC-C3-NH2.[6] This molecule consists of the VHL ligand core with a 3-carbon linker terminating in an amine group. The synthesis of such intermediates is well-documented in the PROTAC literature.
Protocol for a representative VHL Ligand-Linker Synthesis:
-
Starting Material: A suitable protected VHL ligand precursor.
-
Step 2.1: Boc Protection of the Linker:
-
React 3-aminopropan-1-ol with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM) to yield Boc-protected 3-aminopropan-1-ol.
-
-
Step 2.2: Tosylation of the Alcohol:
-
React the Boc-protected amino alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine to form the corresponding tosylate.
-
-
Step 2.3: Alkylation of the VHL Ligand Precursor:
-
Couple the tosylated linker with the VHL ligand precursor, which typically has a free hydroxyl group, under basic conditions (e.g., K₂CO₃ in DMF).
-
-
Step 2.4: Deprotection of the Amine:
-
Remove the Boc protecting group from the linker's terminal amine using trifluoroacetic acid (TFA) in DCM to yield the desired VHL ligand-linker intermediate with a free amine.
-
-
Purification: Purify the product at each step using flash column chromatography.
-
Characterization: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.
Stage 3: Final Coupling to Synthesize UNC6852
The final step involves the coupling of the EED ligand precursor (with a carboxylic acid) and the VHL ligand-linker intermediate (with a free amine) via an amide bond formation.
Protocol for UNC6852 Synthesis:
-
Reaction Setup:
-
Dissolve the EED ligand precursor (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
-
Activation of Carboxylic Acid:
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
-
Addition of Amine:
-
Add the VHL ligand-linker intermediate ((S,R,S)-AHPC-C3-NH2) (1.0 equivalent) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., methanol in dichloromethane) to obtain pure UNC6852.
-
-
Characterization:
-
Confirm the identity and purity of the final product, UNC6852, by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).
-
Experimental Workflow Diagram
The overall synthetic strategy for UNC6852 is depicted in the following workflow diagram:
Caption: A modular approach for the synthesis of UNC6852.
Concluding Remarks
This document provides a detailed protocol for the synthesis of UNC6852, a valuable chemical tool for studying the biology of the PRC2 complex and for the development of novel therapeutics. The successful synthesis and purification of UNC6852 will enable researchers to further investigate its mechanism of action and explore its potential in various disease models. Adherence to standard organic synthesis techniques and rigorous characterization of all intermediates and the final product are essential for obtaining reliable and reproducible results.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Degradation Assays Using AHPC-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Among the various E3 ligases utilized, the von Hippel-Lindau (VHL) E3 ligase is a popular choice due to its broad tissue expression and well-characterized ligands.[1][2]
A key class of VHL-recruiting ligands is based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold.[2] (S,R,S)-AHPC, also known as VH032-NH2, is a derivative of the potent VHL ligand VH032 and is crucial for its high-affinity binding to VHL, which is the initial and essential step in the PROTAC-mediated degradation cascade.[1][3] This document provides detailed application notes and protocols for the in vitro evaluation of AHPC-based PROTACs, including methods for assessing target protein degradation, ubiquitination, and ternary complex formation.
Mechanism of Action of AHPC-Based PROTACs
AHPC-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[2] This proximity, facilitated by the PROTAC molecule, enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Figure 1: Mechanism of action of an AHPC-based PROTAC.[2]
Quantitative Data Summary of AHPC-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize reported data for various AHPC-based PROTACs.
| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax (%) | Reference(s) |
| ARV-771 | BRD2/3/4 | VHL | Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP) | < 5 nM | > 90% | [4] |
| GP262 | p110α | VHL | MDA-MB-231 | 227.4 nM | 71.3% | [5] |
| GP262 | p110γ | VHL | MDA-MB-231 | 42.23 nM | 88.6% | [5] |
| GP262 | mTOR | VHL | MDA-MB-231 | 45.4 nM | 74.9% | [5] |
| LC-2 | KRAS G12C | VHL | NCI-H2030 | 0.59 µM | ~80% | [2] |
| LC-2 | KRAS G12C | VHL | MIA PaCa-2 | 0.25 - 0.76 µM | >90% | [2] |
| NC-1 | BTK | VHL | Mino | 2.2 nM | 97% | [6] |
| PROTAC Name | Target Binding (Kd, nM) | VHL Binding (Kd, nM) | Reference(s) |
| ARV-771 | BRD2(1): 34, BRD2(2): 4.7, BRD3(1): 8.3, BRD3(2): 7.6, BRD4(1): 9.6, BRD4(2): 7.6 | Not explicitly stated for ARV-771, but the (S,R,S)-AHPC core is a known high-affinity binder. | [4] |
Experimental Protocols
A systematic evaluation of a novel AHPC-based PROTAC involves a series of in vitro experiments to determine its degradation efficiency, mechanism of action, and cellular effects.
Figure 2: A typical experimental workflow for PROTAC characterization.
Protocol 1: Target Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein in cells treated with an AHPC-based PROTAC.[4][7][8][9]
Materials:
-
Cell line expressing the target protein
-
AHPC-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit[8]
-
4x Laemmli Sample Buffer[8]
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[7]
-
Prepare a serial dilution of the PROTAC in fresh cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control.[5]
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 18-24 hours).[5]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.[9]
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[8]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Mix with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and add ECL substrate to visualize the bands using a chemiluminescence imaging system.[4]
-
Strip the membrane and re-probe with a primary antibody for a loading control.[8]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the target protein band intensity to the loading control band intensity.[4]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol assesses the ability of an AHPC-based PROTAC to induce the ubiquitination of a target protein in a cell-free system.[11][12][13]
Materials:
-
Recombinant Human E1 enzyme (e.g., UBE1)[11]
-
Recombinant Human E2 enzyme (e.g., UBE2D2/UbcH5b)[11]
-
Recombinant Human VHL/Elongin B/Elongin C (VCB) complex
-
Recombinant target protein (POI)
-
Ubiquitin[11]
-
AHPC-based PROTAC
-
ATP solution (10 mM)[11]
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)[11]
-
5X SDS-PAGE sample buffer[11]
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VCB complex, target protein, and ubiquitin in the ubiquitination reaction buffer.
-
Prepare a serial dilution of the PROTAC and add to the reaction tubes. Include a DMSO control.[11]
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding 5X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used.[12]
-
Data Analysis:
-
Quantify the intensity of the ubiquitinated protein bands relative to the unmodified protein band.
-
Determine the concentration of PROTAC that results in 50% ubiquitination of the target protein (UbC₅₀) and the maximum percentage of ubiquitination (Ubₘₐₓ).[11]
Protocol 3: Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.[14][15]
SPR is a label-free technique that measures the real-time binding of molecules to a ligand immobilized on a sensor surface, providing kinetic and affinity data.[14][16][17][]
Protocol for Ternary Complex Analysis by SPR: [14][16]
-
Immobilization: Immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized VCB to determine the binary binding affinity (KD) and kinetics.
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized VCB.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kₐ), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α).
ITC directly measures the heat changes associated with molecular interactions, providing thermodynamic parameters of binding.[14][19]
Protocol for Ternary Complex Analysis by ITC: [14]
-
Sample Preparation: Prepare the VCB complex in the ITC cell and the target protein mixed with the PROTAC in the syringe.
-
Binary Titrations: Perform separate titrations of the PROTAC into the VCB complex and the PROTAC into the target protein to determine the binary binding parameters.
-
Ternary Titration: Titrate the solution of target protein and PROTAC into the VCB complex solution in the ITC cell.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the ternary complex formation. Calculate the cooperativity factor.
NanoBRET™ is a live-cell proximity-based assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled interacting partner.[20][21][22][23]
Protocol for NanoBRET™ Ternary Complex Assay: [14][20]
-
Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant and the VHL E3 ligase fused to a HaloTag®.
-
Cell Plating and Labeling: Plate the cells in a white, opaque microplate and add the HaloTag® ligand to label the VHL fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: An increased BRET signal indicates the formation of the ternary complex.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the comprehensive evaluation of AHPC-based PROTACs. By systematically assessing target protein degradation, ubiquitination, and ternary complex formation, researchers can gain critical insights into the mechanism of action and efficacy of their PROTAC molecules. This information is invaluable for guiding the rational design and optimization of novel targeted protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. selvita.com [selvita.com]
- 23. researchgate.net [researchgate.net]
Application Notes: Coupling of (S,R,S)-AHPC-C3-NH2 TFA to a Target Binder for PROTAC Synthesis
These application notes provide a detailed protocol for the conjugation of the VHL E3 ligase ligand, (S,R,S)-AHPC-C3-NH2 TFA, to a target-binding molecule. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
Introduction to PROTACs and (S,R,S)-AHPC-C3-NH2
Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
(S,R,S)-AHPC-C3-NH2 is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, incorporating a 3-carbon (C3) linker with a terminal primary amine (-NH2). This amine group serves as a versatile chemical handle for conjugation to a target binder. The trifluoroacetic acid (TFA) salt form ensures stability and solubility. By coupling this molecule to a ligand for a protein of interest (POI), a PROTAC can be formed. This PROTAC will facilitate the formation of a ternary complex between the POI, the VHL E3 ligase, and the PROTAC itself. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
This document outlines the protocol for coupling this compound to a target binder containing a carboxylic acid moiety, a common functional group in many small molecule inhibitors. The protocol utilizes a standard carbodiimide coupling chemistry.
Signaling Pathway: PROTAC Mechanism of Action
The mechanism of action for a PROTAC synthesized using (S,R,S)-AHPC-C3-NH2 involves the recruitment of the VHL E3 ligase to a target Protein of Interest (POI). This induced proximity leads to the ubiquitination and subsequent degradation of the POI.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target binder with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (e.g., LC-MS) for characterization
-
Lyophilizer
Protocol: Coupling (S,R,S)-AHPC-C3-NH2 to a Target Binder
This protocol describes the coupling of the primary amine on the linker to a carboxylic acid on the target binder using EDC and NHS chemistry.
Caption: Experimental workflow for the coupling reaction.
Procedure:
-
Activation of the Target Binder:
-
Dissolve the target binder (1.0 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to neutralize the TFA salt and act as a base.
-
Add the solution of (S,R,S)-AHPC-C3-NH2 to the activated target binder solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS and ¹H NMR spectroscopy.
-
Data Presentation
Effective characterization of the newly synthesized PROTAC is essential. The following tables provide a template for summarizing key quantitative data.
Table 1: Reaction and Purification Summary
| Compound | Molecular Weight ( g/mol ) | Equivalents Used | Reaction Time (h) | Crude Yield (%) | Purified Yield (%) | Purity (by HPLC) |
| Target Binder | [Insert MW] | 1.0 | - | - | - | >98% |
| (S,R,S)-AHPC-C3-NH2 | [Insert MW] | 1.1 | - | - | - | >98% |
| Final PROTAC | [Insert MW] | - | 8 | [e.g., 75] | [e.g., 45] | >99% |
Table 2: Characterization of the Final PROTAC
| Characterization Method | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | ¹H NMR |
| LC-MS | [Calculate Value] | [Observed Value] | Conforms to structure |
Table 3: Biological Activity Profile (Example Data)
| Assay Type | Metric | Target Binder | Final PROTAC |
| Target Binding Assay | IC₅₀ (nM) | [e.g., 15] | [e.g., 25] |
| VHL Binding Assay | IC₅₀ (nM) | N/A | [e.g., 150] |
| Protein Degradation | DC₅₀ (nM) | N/A | [e.g., 50] |
| Protein Degradation | Dₘₐₓ (%) | N/A | [e.g., 95] |
-
IC₅₀: Half-maximal inhibitory concentration.
-
DC₅₀: Half-maximal degradation concentration.
-
Dₘₐₓ: Maximum percentage of degradation.
Application Notes and Protocols for (S,R,S)-AHPC-C3-NH2 TFA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in diseases such as cancer. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
(S,R,S)-AHPC-C3-NH2 TFA is a key building block in the synthesis of a specific class of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The terminal amine group on the C3 linker provides a versatile attachment point for a ligand that binds to a specific cancer-associated protein, enabling the creation of potent and selective protein degraders. This document provides detailed application notes, quantitative data for exemplary PROTACs, and experimental protocols for the use of this compound in cancer research.
Mechanism of Action of (S,R,S)-AHPC-Based PROTACs
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target oncoprotein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase. The polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, resulting in the selective elimination of the target protein from the cell.
Quantitative Data on Exemplary PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of two exemplary PROTACs that can be synthesized using (S,R,S)-AHPC-based linkers.
Table 1: In Vitro Degradation Efficiency of UNC6852 (EED Degrader) [1][2]
| Cell Line | Cancer Type | Target Protein | DC50 (µM) | Dmax (%) |
| HeLa | Cervical Cancer | EED | 0.79 ± 0.14 | 92 |
| HeLa | Cervical Cancer | EZH2 | 0.3 ± 0.19 | 75 |
| DB | Diffuse Large B-cell Lymphoma | EED | 0.61 ± 0.18 | 94 |
| DB | Diffuse Large B-cell Lymphoma | EZH2/EZH2 (Y641N) | 0.67 ± 0.24 | 96 |
Table 2: In Vitro Degradation Efficiency of LC-2 (KRAS G12C Degrader) [3][4][5][6][7]
| Cell Line | Cancer Type | DC50 (µM) | Dmax (%) |
| NCI-H2030 | Non-Small Cell Lung Cancer | 0.59 ± 0.20 | ~75 |
| MIA PaCa-2 | Pancreatic Cancer | 0.32 ± 0.08 | ~75 |
| SW1573 | Lung Carcinoma | 0.25 - 0.76 | >90 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.25 - 0.76 | Not Specified |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.25 - 0.76 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for the synthesis of a PROTAC via amide bond formation between the amine group of (S,R,S)-AHPC-C3-NH2 and a carboxylic acid on the target protein ligand ("warhead").
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Preparative HPLC system for purification
-
LC-MS and NMR for analysis
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the progress by LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include wells with vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs in cancer research. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. By leveraging the modular nature of PROTACs and the high affinity of the (S,R,S)-AHPC ligand for VHL, a wide range of oncogenic proteins can be targeted for degradation, offering a promising therapeutic strategy for various cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC-2 | PROTACs | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel PROTACs with (S,R,S)-AHPC-C3-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[3][4]
(S,R,S)-AHPC-C3-NH2 TFA is a key building block in the synthesis of PROTACs. It incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, conjugated to a 3-carbon alkyl linker with a terminal amine group.[5][6][7] This terminal amine provides a versatile attachment point for a ligand targeting a specific POI, enabling the creation of novel PROTACs.[8] These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound.
Mechanism of Action
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity.[3] This induced proximity initiates a cascade of intracellular events, leading to the degradation of the target protein. The key steps in this process are:
-
Binding: The PROTAC independently binds to the POI and the VHL E3 ligase.[3]
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[3]
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for degradation.[3]
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.[3]
-
Recycling: The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[3]
Experimental Protocols
A systematic workflow is essential for the successful development and evaluation of a novel PROTAC. This involves the synthesis of the PROTAC molecule, followed by a series of in vitro and cellular assays to confirm its mechanism of action and determine its efficacy.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the primary amine on this compound to a carboxylic acid on the POI ligand.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
Procedure:
-
Dissolve the POI ligand (1.0 eq) in an anhydrous solvent.[8]
-
Add the coupling agents (e.g., HATU, 1.2 eq) and base (e.g., DIPEA, 3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[1][8]
-
Add this compound (1.1 eq) to the reaction mixture.[8]
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.[8]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.[8]
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.[8]
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blotting for Target Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[9][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control to determine the percentage of protein degradation relative to the vehicle control.[9]
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[9]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Immunoprecipitation-grade antibody for the target protein
-
Protein A/G beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.[9]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[9]
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of high-molecular-weight bands indicates ubiquitination.
Protocol 4: Cell Viability Assays
These assays determine the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.[3]
This colorimetric assay measures the metabolic activity of cells.[4][11]
Materials:
-
96-well plates
-
PROTAC of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight.[4]
-
Compound Treatment: Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.[4]
-
Incubation: Incubate the plate for the chosen duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[12]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
This assay quantifies ATP, an indicator of metabolically active cells.[11][13]
Materials:
-
Opaque-walled 96-well plates
-
PROTAC of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well.[4]
-
Compound Treatment: Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.[4][11]
-
Incubation: Incubate the plate for the chosen duration (e.g., 24, 48, or 72 hours).[4][11]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well, mix, and incubate to stabilize the luminescent signal.[11][13]
-
Measurement: Measure the luminescence using a luminometer.[11]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Degradation Profile of PROTAC-X
| Concentration (nM) | % Target Protein Remaining (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 10 | 52.1 ± 3.5 |
| 100 | 15.8 ± 2.9 |
| 1000 | 5.2 ± 1.8 |
Table 2: Biophysical Characterization of PROTAC-X
| Assay | Binding Partner | Kd (nM) |
| SPR | POI | 25.4 |
| SPR | VHL | 150.2 |
| ITC | Ternary Complex (POI-PROTAC-VHL) | 12.8 |
Table 3: Cellular Activity of PROTAC-X
| Parameter | Value |
| DC50 (nM) | 18.5 |
| Dmax (%) | >90% |
| IC50 (Cell Viability, nM) | 550.7 |
Troubleshooting
For troubleshooting common issues encountered during in vivo experiments, such as lack of efficacy or observed toxicity, refer to established guidelines.[14] Problems can range from poor bioavailability and lack of target engagement to inefficient ternary complex formation and off-target effects.[14] A systematic approach involving re-evaluation of the linker, formulation optimization, and in-depth pharmacokinetic and pharmacodynamic studies is often necessary.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] These molecules function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][3][4] A PROTAC consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][2]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[2][3] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2][3][5]
Signaling Pathway of PROTAC Action
The mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex between the PROTAC, the target protein (POI), and an E3 ubiquitin ligase.[2][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][4]
PROTAC-mediated protein degradation pathway.
Data Presentation
Quantitative data from Western blot analysis should be summarized in clearly structured tables to facilitate easy comparison of PROTAC efficacy.
Table 1: Dose-Dependent Degradation of Target Protein by Various PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor (AR) | VCaP | < 1 | > 90 |
| ARV-471 | Estrogen Receptor (ER) | MCF7 | 0.9 | 95 |
| dBET1 | BRD4 | MV4;11 | Varies | Varies |
| MZ1 | BRD4 | HeLa | 2-20 | >90 |
| SIAIS100 | BCR-ABL | K562 | 2.7 | 91.2 |
| GMB-475 | BCR-ABL | K562 | ~500 | Not Specified |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 |
| NC-1 | BTK | Mino | 2.2 | 97 |
Note: The data presented are for illustrative purposes and are compiled from various sources.[2][3][4][6][7][8][9][10][11] DC50 and Dmax values can vary depending on experimental conditions.
Table 2: Time-Dependent Degradation of a Target Protein
| PROTAC Concentration | Time (hours) | % Target Protein Remaining (Normalized to Loading Control) |
| Vehicle (DMSO) | 24 | 100 |
| 10 nM | 4 | 85 |
| 10 nM | 8 | 60 |
| 10 nM | 16 | 35 |
| 10 nM | 24 | 20 |
| 100 nM | 4 | 65 |
| 100 nM | 8 | 30 |
| 100 nM | 16 | 10 |
| 100 nM | 24 | <5 |
Note: This table represents hypothetical data to illustrate a time-course experiment.
Experimental Protocols
This section provides a detailed methodology for assessing PROTAC-induced protein degradation using Western blot analysis.
Western Blot Experimental Workflow
The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key steps, from cell treatment to data analysis.[2][6]
Western blot experimental workflow.
Detailed Protocol
1. Cell Seeding and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2][12] Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar to capture the full dose-response curve.[3][6]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[6]
-
Controls: Include a vehicle-only control (e.g., DMSO, final concentration <0.1%).[1][6]
-
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours for dose-response).[12]
2. Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][12]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[6][12]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new tube.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.[6][12] Prepare a standard curve using a known protein standard (e.g., bovine serum albumin) for accurate quantification.[1]
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x or 4x Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[1][6]
-
Gel Electrophoresis: Load equal amounts of protein (typically 10-30 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[1] Include a pre-stained protein ladder to monitor protein separation.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2] Confirm successful transfer by staining the membrane with Ponceau S.[2]
4. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2][4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Loading Control: After detecting the target protein, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to confirm equal protein loading across all lanes.
5. Signal Detection and Data Analysis
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[3]
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.[12]
-
Densitometry: Quantify the band intensities for the target protein and the loading control using densitometry software.[12]
-
Normalization: Normalize the intensity of the target protein band to its corresponding loading control band.[3]
-
Data Analysis: Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).[3] Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a non-linear regression curve (e.g., four-parameter logistic model) to determine the DC50 and Dmax values.[13]
Troubleshooting Common Western Blot Issues
Even with a robust protocol, issues can arise during Western blotting. The following provides a guide to troubleshooting common problems.
Troubleshooting common Western blot issues.
Common Issues and Solutions:
-
Weak or No Signal:
-
Inefficient Protein Transfer: Verify transfer with Ponceau S staining.
-
Suboptimal Antibody Concentration: Titrate primary and secondary antibody concentrations.
-
Inactive ECL Reagent: Use fresh ECL substrate.
-
-
High Background:
-
Insufficient Blocking: Increase blocking time or try a different blocking agent.
-
Antibody Concentration Too High: Reduce primary and/or secondary antibody concentrations.
-
Inadequate Washing: Increase the number and duration of wash steps.
-
-
Non-Specific Bands:
-
Antibody Specificity: Ensure the primary antibody is specific for the target protein.
-
Protein Degradation: Ensure protease inhibitors are included during sample preparation.
-
-
Inconsistent Loading Control:
-
Inaccurate Protein Quantification: Re-quantify protein concentrations and ensure equal loading.
-
Loading Control Variability: Choose a loading control that is not affected by the experimental treatment.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [opnme.com]
- 11. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies Using (S,R,S)-AHPC-C3-NH2 TFA-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These bifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-C3-NH2 is a key building block in the synthesis of PROTACs, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The trifluoroacetic acid (TFA) salt form is a common result of purification by reverse-phase chromatography.
This document provides detailed application notes and protocols for the in vivo use of a hypothetical PROTAC, designated PROTAC-X , synthesized using (S,R,S)-AHPC-C3-NH2 as the VHL E3 ligase recruiting element. These guidelines are intended to assist researchers in designing and executing preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of such PROTACs.
Mechanism of Action
PROTAC-X operates by inducing the ubiquitination and subsequent proteasomal degradation of its target protein (POI-X). The (S,R,S)-AHPC-C3-NH2 component of PROTAC-X binds to the VHL E3 ligase, while the other end of the molecule binds to POI-X. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated POI-X is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action of a PROTAC synthesized with (S,R,S)-AHPC-C3-NH2.
Preclinical In Vivo Study Design: Xenograft Model
This section outlines a general protocol for evaluating the anti-tumor efficacy of PROTAC-X in a subcutaneous xenograft mouse model.
Experimental Workflow
Figure 2: General workflow for an in vivo xenograft efficacy study.
Materials
-
Immunocompromised mice (e.g., NOD-SCID, 6-8 weeks old)
-
Human cancer cell line expressing POI-X
-
Matrigel or appropriate vehicle for cell suspension
-
PROTAC-X (synthesized using (S,R,S)-AHPC-C3-NH2 TFA)
-
Vehicle for PROTAC-X formulation (e.g., 0.5% methylcellulose in water for oral gavage)
-
Sterile PBS, syringes, and needles
-
Calipers and analytical balance
Protocol
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
PROTAC-X Formulation and Administration:
-
Prepare the PROTAC-X formulation fresh daily or as determined by stability studies.
-
Administer PROTAC-X to the treatment groups via the determined route (e.g., oral gavage, intraperitoneal injection) at the desired dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
In-Life Monitoring:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
Monitor animals for any signs of toxicity or adverse effects.
-
-
Study Termination and Sample Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Collect blood for pharmacokinetic analysis.
-
Excise tumors, measure their weight, and collect samples for pharmacodynamic (e.g., Western blot, IHC) and biomarker analysis.
-
Considerations for the TFA Salt
Trifluoroacetic acid (TFA) is a persistent compound and has been shown to accumulate in the environment.[3][4] While acute toxicity in humans is considered low, its long-term effects are still under investigation, with some studies suggesting potential reproductive toxicity.[3][5] For in vivo studies, it is important to:
-
Acknowledge the presence of TFA: The molar equivalent of TFA in the administered PROTAC should be calculated.
-
Include appropriate controls: The vehicle control group is crucial to assess the baseline effects of the formulation.
-
Monitor for toxicity: Pay close attention to any signs of toxicity that may be related to either the PROTAC molecule or the TFA counter-ion.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of PROTAC-X
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily | 1500 ± 150 | - | -2.5 ± 1.0 |
| PROTAC-X | 10 | Daily | 750 ± 90 | 50 | -3.0 ± 1.2 |
| PROTAC-X | 30 | Daily | 300 ± 50 | 80 | -5.0 ± 1.5 |
| Positive Control | Varies | Varies | 450 ± 60 | 70 | -8.0 ± 2.0 |
Table 2: Pharmacodynamic Analysis of POI-X Degradation
| Treatment Group | Dose (mg/kg) | Time Point | Mean POI-X Level (% of Vehicle) ± SEM |
| Vehicle Control | - | 24h | 100 ± 10 |
| PROTAC-X | 30 | 8h | 25 ± 5 |
| PROTAC-X | 30 | 24h | 40 ± 8 |
| PROTAC-X | 30 | 48h | 65 ± 12 |
Pharmacodynamic Analysis Protocol: Western Blotting
This protocol describes the steps to assess the degradation of the target protein (POI-X) in tumor tissues.
Materials
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against POI-X
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence reagent and imaging system
Protocol
-
Protein Lysate Preparation:
-
Homogenize tumor tissue samples in RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration and prepare them with loading dye.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against POI-X overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and probe with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Conclusion
The use of this compound as a VHL E3 ligase-recruiting linker is a viable strategy for the development of potent PROTAC degraders. The protocols and guidelines presented here provide a framework for the in vivo evaluation of such PROTACs. Careful consideration of experimental design, including appropriate controls and toxicity monitoring, is essential for the successful preclinical development of these novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unseen and Unregulated: TFA, the ‘forever chemical’ in Europe’s Cereals | PAN Europe [pan-europe.info]
- 4. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
(S,R,S)-AHPC-C3-NH2 TFA: Application Notes and Protocols for Targeted Protein Degradation in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C3-NH2 TFA is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a pre-synthesized E3 ligase ligand-linker conjugate, specifically designed for the facile construction of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the well-characterized VH032 scaffold, connected to a 3-carbon linker terminating in a primary amine.[1][2][3] The terminal amine group provides a versatile chemical handle for conjugation to a ligand of a specific protein of interest (POI), enabling the rapid generation of novel PROTAC molecules.
PROTACs are heterobifunctional molecules that function by hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific target proteins.[4][5] By simultaneously binding to a target protein and an E3 ligase, a PROTAC forms a ternary complex, which facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][6] This event-driven, catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors, with the potential to target proteins previously considered "undruggable."[5]
These application notes provide a comprehensive guide to the use of this compound in the design and synthesis of VHL-based PROTACs and detail the subsequent experimental protocols for their characterization.
Mechanism of Action: VHL-Mediated Targeted Protein Degradation
The core function of a PROTAC synthesized using this compound is to induce the formation of a ternary complex between the VHL E3 ligase and a specific protein of interest. This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of the target protein. The PROTAC is then released and can catalytically repeat the process.
Quantitative Data
The efficacy of a PROTAC is dependent on several factors, including the binding affinity of its constituent ligands to their respective targets and the ability to form a stable and productive ternary complex. This compound is derived from the potent VHL ligand VH032. The following table summarizes key quantitative data for VH032 and PROTACs synthesized using this or similar VHL-recruiting moieties.
| Compound/PROTAC | Target | Binding Affinity (Kd to VHL) | Cellular Activity (IC50/DC50) | Cell Line |
| VH032 | VHL E3 Ligase | 185 nM[1][6][7] | - | - |
| GMB-475 | BCR-ABL1 | Not Reported | ~1 µM (IC50)[8] | K562, Ba/F3 |
| UNC6852 | EED (PRC2) | Not Reported | 247 nM (IC50 for EED)[9] | HeLa, DLBCL cells |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling the primary amine of this compound to a carboxylic acid on a ligand for a protein of interest (POI-COOH) using HATU as a coupling agent.
Materials:
-
This compound
-
POI-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
Reverse-phase HPLC for purification
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and stir for 5 minutes at room temperature.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the activated POI-COOH solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.[2][5]
Materials:
-
Cell line of interest expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat the cells with the desired concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and scraping.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxic effects of the PROTAC.[6][7]
Materials:
-
Cell line of interest
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the PROTAC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable building block for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to rapidly generate and test novel protein degraders. The protocols provided herein offer a framework for the synthesis and characterization of these powerful molecules, facilitating the exploration of new therapeutic avenues in drug discovery. By systematically applying these methods, researchers can effectively advance the development of targeted protein degraders for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
Application Notes: Streamlining PROTAC Synthesis with AHPC Linkers via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two active components.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
Among the various E3 ligase ligands, (S,R,S)-AHPC, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, has been widely adopted in PROTAC design.[3] This guide provides detailed application notes and protocols for the synthesis of AHPC-based PROTACs, with a focus on the use of polyethylene glycol (PEG) linkers and the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for conjugation.[1][5] This modular approach allows for the rapid assembly of PROTAC libraries to optimize degradation activity.[5]
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a molecular bridge. The process begins with the PROTAC simultaneously binding to the target protein and an E3 ligase (in this case, VHL), forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.[1]
Synthesis Strategy via Click Chemistry
The synthesis of an AHPC-based PROTAC using click chemistry is a modular process that involves three main stages:
-
Synthesis of Functionalized Precursors: This involves preparing the target protein ligand (warhead) with a terminal alkyne group and the AHPC-linker conjugate with a terminal azide group.
-
CuAAC Reaction: The two precursors are then joined together using a copper(I)-catalyzed click reaction to form a stable triazole linkage.
-
Purification and Characterization: The final PROTAC product is purified, typically by preparative HPLC, and its identity and purity are confirmed by LC-MS and NMR spectroscopy.
Experimental Protocols
The following protocols provide representative procedures for the synthesis of a BRD4-targeting PROTAC using (+)-JQ1 as the warhead and an AHPC-PEG4-N3 linker.
Protocol 1: Synthesis of Alkyne-Functionalized Warhead ((+)-JQ1-Alkyne)
This protocol describes the functionalization of the (+)-JQ1 carboxylic acid derivative with a terminal alkyne via amide coupling.
Materials:
-
(+)-JQ1 carboxylic acid
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated sodium bicarbonate solution, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add propargylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (+)-JQ1-alkyne.
Protocol 2: Synthesis of Azide-Functionalized AHPC Linker (AHPC-PEG4-Azide)
This protocol outlines the coupling of a commercially available PEG4-azide linker to the AHPC core. Pre-functionalized (S,R,S)-AHPC-PEG-N3 is also commercially available and can be used to streamline the process.[6]
Materials:
-
(S,R,S)-AHPC hydrochloride (VHL ligand core)
-
1-Azido-3,6,9,12-tetraoxapentadecan-15-oic acid (PEG4-Azide-COOH)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Reagents for workup and purification as described in Protocol 1.
Procedure:
-
Dissolve PEG4-Azide-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes. Note: Extra base is needed to neutralize the HCl salt of AHPC.
-
Add (S,R,S)-AHPC hydrochloride (1.0 eq) to the activated linker solution.
-
Stir the reaction at room temperature for 12-16 hours, monitoring progress by LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (steps 5-6).
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC to obtain the (S,R,S)-AHPC-PEG4-Azide linker.
Protocol 3: CuAAC Click Reaction for PROTAC Assembly
This protocol details the final conjugation of the alkyne-functionalized warhead and the azide-functionalized linker.[1]
Materials:
-
(+)-JQ1-alkyne (from Protocol 1)
-
(S,R,S)-AHPC-PEG4-Azide (from Protocol 2)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (prepare fresh)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Solvent system (e.g., DMSO/t-butanol/water 3:1:1)
-
Inert gas (Argon or Nitrogen)
-
Preparative reverse-phase HPLC system with a C18 column
Procedure:
-
In a reaction vial, dissolve (+)-JQ1-alkyne (1.0 eq) and (S,R,S)-AHPC-PEG4-Azide (1.1 eq) in the solvent system to a final concentration of ~5 mM.
-
Prepare stock solutions: 50 mM CuSO4 in water, 100 mM Sodium Ascorbate in water (fresh), and 100 mM THPTA in water.
-
Add THPTA (5.0 eq) to the reaction mixture and vortex.
-
Add CuSO4 (1.0 eq) and vortex.
-
Degas the mixture by bubbling with an inert gas for 5-10 minutes to remove oxygen.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10.0 eq).
-
Incubate the reaction at room temperature for 2-12 hours, protected from light. Monitor progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of EDTA to chelate the copper.
-
Dilute the reaction mixture with DMSO and purify the final PROTAC using preparative reverse-phase HPLC with a water/acetonitrile gradient.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 4: PROTAC Characterization
Procedure:
-
LC-MS Analysis: Confirm the molecular weight of the final product. A single major peak with the correct mass-to-charge ratio (m/z) indicates a successful synthesis.
-
¹H NMR Spectroscopy: Confirm the chemical structure of the PROTAC. The appearance of the characteristic triazole proton signal (around 7.5-8.5 ppm) is a key indicator of a successful click reaction.
-
Purity Analysis: Determine the purity of the final compound using analytical HPLC, typically aiming for >95% purity for biological assays.
Data Presentation and Analysis
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). These values are crucial for structure-activity relationship (SAR) studies. The linker length and composition significantly impact these parameters.
Table 1: Physicochemical Properties of Representative PROTAC Components
| Compound | Formula | Molecular Weight ( g/mol ) | Functional Group |
| (+)-JQ1-alkyne | C25H25ClN4O2S | 497.01 | Terminal Alkyne |
| (S,R,S)-AHPC-PEG4-Azide | C35H51N5O9S | 733.88 | Terminal Azide |
| Final BRD4 PROTAC | C60H76ClN9O11S | 1230.89 | Triazole Linkage |
Note: Molecular weights are calculated and may vary slightly.
Table 2: In Vitro Degradation Activity of BRD4-Targeting AHPC-PROTACs with Varying PEG Linker Lengths
This table summarizes representative data on how linker length affects the degradation of BRD4.
| PROTAC ID | Linker | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) |
| PROTAC-1 | AHPC-PEG2-JQ1 | 15.8 | >95 | 22Rv1 | 18 |
| PROTAC-2 | AHPC-PEG3-JQ1 | 5.2 | >95 | 22Rv1 | 18 |
| PROTAC-3 | AHPC-PEG4-JQ1 | 3.1 | >95 | 22Rv1 | 18 |
| PROTAC-4 | AHPC-PEG5-JQ1 | 1.9 | >95 | 22Rv1 | 18 |
Data is synthesized from published literature for illustrative purposes and may not represent a single cohesive experiment. Actual values are highly dependent on the specific assay conditions.
The data illustrates that for this particular BRD4-VHL system, increasing the PEG linker length from 2 to 5 units resulted in a progressive increase in degradation potency (lower DC50 value), highlighting the critical role of linker optimization.
Conclusion
The combination of AHPC-based VHL ligands and click chemistry provides a powerful and versatile platform for the rapid synthesis and optimization of PROTACs. The modular nature of this approach allows researchers to efficiently explore the chemical space of linkers and warheads to develop potent and selective protein degraders for a wide range of therapeutic targets. The detailed protocols and data presented herein serve as a comprehensive guide for scientists entering this exciting field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S,R,S)-AHPC-PEG3-N3 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 6. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis with (S,R,S)-AHPC-C3-NH2 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in PROTAC synthesis utilizing the von Hippel-Lindau (VHL) E3 ligase ligand linker, (S,R,S)-AHPC-C3-NH2 TFA.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction between my carboxylic acid-bearing protein of interest (POI) ligand and this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
A1: Low conversion in the amide coupling step is a common issue, particularly when using the trifluoroacetic acid (TFA) salt of an amine. The TFA salt can interfere with the reaction by neutralizing the base required for the coupling reaction.[1] Here are several troubleshooting strategies:
-
Increase the amount of base: The most straightforward approach is to add an excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the TFA salt and ensure a sufficiently basic environment for the reaction to proceed. It is recommended to use at least 2-3 equivalents of DIPEA.
-
Optimize the coupling reagent: The choice of coupling reagent is critical. While standard reagents like HATU or HBTU are commonly used, their effectiveness can be diminished in the presence of TFA salts. Consider switching to an alternative coupling reagent or using a combination of reagents.
-
Pre-activation of the carboxylic acid: Activating the carboxylic acid separately before adding the amine can improve the reaction outcome. This can be done by reacting the carboxylic acid with the coupling reagent and an additive like HOBt or Oxyma for a short period before introducing the this compound and base.
-
Solvent selection: The choice of solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent like DMF or DMSO.[1] In some cases, switching to a solvent like N-Methyl-2-pyrrolidone (NMP) may improve results.[1]
-
Thorough mixing: For reactions performed on a small scale, such as in 1536-well plates, inadequate mixing can lead to poor conversion. Ensure vigorous and consistent mixing throughout the reaction.[2]
Q2: I observe multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts can arise from several sources. Here are some common side reactions and mitigation strategies:
-
Reaction with TFA: In some cases, the coupling reagent can react with the TFA counter-ion, leading to undesired adducts. While less common with robust coupling reagents, this can be a contributing factor to a complex reaction mixture. Using an excess of the intended carboxylic acid or performing a salt exchange can help mitigate this.
-
Racemization: During the activation of the carboxylic acid, particularly if it's a chiral molecule, there is a risk of racemization. The addition of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) can help to suppress racemization.[3]
-
Side reactions of the coupling reagent: Some coupling reagents can form reactive intermediates that can lead to side products. For instance, uronium/aminium-based reagents can sometimes react with the amine to form a guanidinium byproduct. Ensuring the carboxylic acid is activated first can minimize this.
Q3: Should I convert the TFA salt of (S,R,S)-AHPC-C3-NH2 to the free amine before the coupling reaction?
A3: Converting the TFA salt to the free amine is a viable strategy to improve coupling efficiency and can lead to cleaner reactions. This can be achieved by:
-
Aqueous basic wash: Dissolving the TFA salt in an organic solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by drying the organic layer.
-
Solid-phase extraction (SPE): Using a suitable SPE cartridge to isolate the free amine.
While this adds an extra step to the synthesis, it can significantly improve the yield and purity of the final PROTAC, especially if other troubleshooting methods have failed.
Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inhibition by TFA salt[1] | Increase equivalents of base (e.g., DIPEA). |
| Inefficient coupling reagent | Try alternative coupling reagents (e.g., COMU, T3P). | |
| Poor mixing[2] | Ensure vigorous and consistent stirring/shaking. | |
| Inappropriate solvent | Use anhydrous DMF, DMSO, or consider NMP.[1] | |
| Complex Mixture of Products | Side reactions with TFA | Perform a salt exchange to the HCl salt. |
| Racemization of carboxylic acid | Use additives like HOBt or Oxyma.[3] | |
| Degradation of starting materials or product | Ensure anhydrous conditions and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Inconsistent Yields | Variability in reagent quality | Use fresh, high-purity reagents and anhydrous solvents. |
| Reaction scale dependency | Re-optimize conditions when changing the reaction scale. |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction with this compound
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing POI ligand with this compound.
Materials:
-
Carboxylic acid-containing POI ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing POI ligand in anhydrous DMF.
-
Add this compound to the solution.
-
Add DIPEA to the reaction mixture and stir for 5-10 minutes at room temperature.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Amide Coupling with Pre-activation of the Carboxylic Acid
Materials:
-
Carboxylic acid-containing POI ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-containing POI ligand, HATU, and HOBt in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA.
-
Add the solution of the amine and base to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor and work up the reaction as described in Protocol 1.
Visualizations
Caption: A general workflow for the synthesis and purification of a PROTAC molecule.
Caption: The catalytic mechanism of action for a VHL-recruiting PROTAC.
References
Technical Support Center: Optimizing Linker Length in PROTACs with AHPC Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of linker length in Proteolysis Targeting Chimeras (PROTACs) utilizing (S,R,S)-AHPC ligands to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in an (S,R,S)-AHPC-based PROTAC?
The linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the (S,R,S)-AHPC ligand that recruits the VHL E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2][3][4] This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1][2][3] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.[1][2][5]
Q2: How does linker length impact the degradation efficiency of an (S,R,S)-AHPC-based PROTAC?
Linker length is a critical determinant of PROTAC efficacy, directly impacting the degradation efficiency, which is typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[1][2][][]
-
Too long: An excessively long or overly flexible linker may lead to an unstable ternary complex or unproductive binding modes, resulting in inefficient ubiquitination.[1][2][][8]
-
Optimal length: An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase, leading to efficient ubiquitination and degradation.[1][2][9] The ideal length is target-dependent and must be determined empirically for each specific POI and E3 ligase pair.[8][10]
Q3: What are the most common types of linkers used in PROTAC design?
The most prevalent linker motifs are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains.[1][3][10]
-
PEG linkers: These are often used to improve the solubility and cell permeability of the PROTAC molecule.[1]
-
Alkyl chains: These provide more rigidity compared to PEG linkers, which can be beneficial for pre-organizing the PROTAC into an active conformation.[1]
-
Rigid linkers: Increasingly, more rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are being used to restrict conformational freedom and potentially improve efficacy.[3]
Q4: What is the "hook effect" and how can linker optimization mitigate it?
The "hook effect" occurs at high concentrations of a PROTAC where the formation of binary complexes (POI-PROTAC or E3 ligase-PROTAC) is favored over the productive ternary complex, leading to reduced degradation efficiency.[8][10][11] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and less prone to dissociation into binary complexes.[10] Modifying linker flexibility and length can help to mitigate the hook effect.[10][12]
Troubleshooting Guides
Issue 1: My (S,R,S)-AHPC-based PROTAC shows good binary binding but fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Linker Length or Rigidity | Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., PEG2, PEG4, PEG6). Also, experiment with more rigid linkers.[1][3] | Identification of an optimal linker that facilitates a productive ternary complex conformation, leading to observable protein degradation. |
| Incorrect Linker Attachment Point | Re-evaluate the points on the POI and E3 ligase ligands where the linker is attached. The exit vector of the linker is critical for proper orientation.[1][3] | A revised attachment point that allows for a more favorable ternary complex geometry and subsequent degradation. |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties. For example, replace a hydrophobic alkyl linker with a more hydrophilic PEG linker to balance solubility and permeability.[3] | Enhanced intracellular concentration of the PROTAC, leading to improved degradation potency. |
| Metabolic Instability of the Linker | Analyze the metabolic stability of the PROTAC in cell lysates or microsomes. Replace metabolically weak motifs with more robust ones.[3] | Increased PROTAC stability, allowing for sustained target engagement and degradation. |
Issue 2: The degradation efficacy (Dmax) is high, but the potency (DC50) is low.
This scenario suggests that while the PROTAC can effectively induce degradation, a high concentration is required.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak Ternary Complex Cooperativity | Systematically vary the linker length and composition to enhance favorable protein-protein interactions within the ternary complex.[13] | A linker design that promotes positive cooperativity, leading to a more stable ternary complex and improved potency. |
| Suboptimal Linker Flexibility | A highly flexible linker may not efficiently pre-organize the binding elements. Introduce more rigid elements into the linker to reduce the entropic penalty of ternary complex formation.[10][12] | A more rigid linker that improves the stability of the ternary complex, resulting in a lower DC50 value. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and must be determined empirically. The following table summarizes illustrative data for VHL-recruiting PROTACs targeting BRD4, demonstrating the impact of varying PEG linker lengths on degradation potency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 | PEG3 | 50 | >95 |
| BRD4 Degrader 2 | PEG4 | 25 | >95 |
| BRD4 Degrader 3 | PEG5 | 30 | >95 |
| BRD4 Degrader 4 | PEG6 | 80 | ~90 |
Note: Data is illustrative and compiled from general knowledge in the field. Actual optimal linker lengths must be determined empirically for each specific PROTAC system.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12]
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).[1][13]
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[1][2]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).[2][12] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[12]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[2]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[2]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[2] Add protein A/G agarose beads to pull down the antibody-protein complexes.[2]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.[2]
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the POI, the E3 ligase, and other components of the complex.
Protocol 3: In Vitro Target Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, purified VHL E3 ligase complex, purified target protein, and the PROTAC.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[1]
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot using an antibody specific for the target protein to detect higher molecular weight bands corresponding to polyubiquitinated protein.[1]
Visualizations
Caption: The catalytic cycle of an AHPC-based PROTAC.
Caption: A typical workflow for optimizing PROTAC linker length.
Caption: Linker length affects ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of (S,R,S)-AHPC-C3-NH2 TFA based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility challenges encountered with (S,R,S)-AHPC-C3-NH2 TFA based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my (S,R,S)-AHPC-C3-NH2 based PROTACs have poor aqueous solubility?
A1: Poor solubility is a common challenge for PROTACs, which are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[1] Several factors specific to your molecule contribute:
-
High Molecular Weight and Lipophilicity: The combined structure of the (S,R,S)-AHPC VHL ligand, the warhead for your target protein, and the linker results in a high molecular weight and often significant hydrophobicity, reducing affinity for aqueous solutions.[1][2]
-
Hydrophobic Components: While the (S,R,S)-AHPC moiety itself can be reasonably soluble, especially as a salt, the overall solubility of the final PROTAC is dictated by the interplay of all its components.[3] A hydrophobic warhead or linker can easily counteract the solubility-enhancing properties of the VHL ligand.
-
Crystallinity: The solid-state properties of the PROTAC play a crucial role. A highly crystalline form is energetically more stable and thus less soluble than an amorphous form.[1][4]
Q2: How does the (S,R,S)-AHPC-C3-NH2 component influence the final PROTAC's solubility?
A2: The (S,R,S)-AHPC is a widely used VHL E3 ligase ligand.[5][6] As a building block, particularly in its hydrochloride salt form, it possesses reasonable solubility.[7] However, once incorporated into the larger PROTAC structure via the C3-NH2 linker, its contribution can be overshadowed by more hydrophobic regions of the molecule.[3] The specific stereochemistry ((S,R,S)) is critical for potent VHL binding but does not inherently guarantee high solubility of the final conjugate.[8]
Q3: What is the impact of the TFA (trifluoroacetic acid) salt on my PROTAC's solubility and activity?
A3: Synthetic peptides and complex molecules are often delivered as TFA salts, a remnant of the purification process (RP-HPLC).[9] While TFA helps with purification, it can negatively impact your experiments:
-
Altered Solubility: TFA counterions can affect the solubility profile of your molecule, sometimes negatively.[9]
-
Biological Interference: Residual TFA can be cytotoxic in cell-based assays and may alter the secondary structure or aggregation properties of molecules.[9] For sensitive biological assays, especially in vivo studies, exchanging the TFA counterion for hydrochloride or acetate is often recommended.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter during your experiments.
Problem 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer (e.g., PBS).
-
Possible Cause: This is a classic sign of poor kinetic solubility. The PROTAC is soluble in the high-concentration DMSO stock but crashes out when the solvent environment abruptly changes to aqueous buffer.
-
Solutions & Optimization:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 1%) while maintaining solubility.
-
Use Co-solvents: For in vitro assays, consider formulating your PROTAC in a vehicle containing co-solvents. However, always run a vehicle control to check for effects on the assay itself.[10][11]
-
Assess Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 1) to determine the concentration at which your PROTAC begins to precipitate in your specific assay buffer. This will define the upper concentration limit for your experiments.[12]
-
Change the Salt Form: Consider performing a counterion exchange to replace TFA with HCl or acetate, which may improve aqueous solubility.[9]
-
Problem 2: I am observing a weak or inconsistent degradation profile, possibly due to low intracellular concentration.
-
Possible Cause: Poor solubility in cell culture media can limit the effective concentration of the PROTAC that reaches the cells, leading to underwhelming or variable results.
-
Solutions & Optimization:
-
Formulation with Excipients: For cell-based assays, using non-toxic solubilizing agents like cyclodextrins (e.g., SBE-β-CD) can increase the apparent solubility of the PROTAC in the media.[10][13]
-
Test in Biorelevant Media: Some PROTACs show improved solubility in media that better mimic physiological conditions, such as Fed-State Simulated Intestinal Fluid (FeSSIF).[2][14] While more relevant for oral absorption studies, this principle highlights that standard buffers may underestimate solubility.
-
Structural Modification (Long-Term Strategy): If solubility issues persist and hinder progress, consider synthesizing analogs. Introducing polar groups or basic nitrogen atoms into the linker can improve solubility.[14][15] Replacing alkyl linkers with short PEG or more polar moieties is a common strategy.[1]
-
Problem 3: My in vivo studies show low and highly variable oral bioavailability.
-
Possible Cause: Poor aqueous solubility is a primary driver of low oral absorption. The compound must dissolve in the gastrointestinal tract to be absorbed.
-
Solutions & Optimization:
-
Amorphous Solid Dispersions (ASDs): This is a powerful formulation strategy for improving oral bioavailability. By dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Soluplus®, Eudragit®), it is maintained in a higher-energy, more soluble amorphous state.[4][16][17]
-
Nanoformulations: Encapsulating the PROTAC in lipid-based (e.g., SEDDS - self-emulsifying drug delivery systems) or polymeric nanoparticles can enhance both solubility and absorption.[4][12]
-
Prodrug Strategy: While this increases molecular weight, adding a cleavable, lipophilic promoiety can sometimes improve bioavailability.[14]
-
Solubility Enhancement Strategies: A Comparative Overview
The following table summarizes key strategies to improve the solubility of (S,R,S)-AHPC-C3-NH2 based PROTACs.
| Strategy | Approach | Stage of Use | Advantages | Disadvantages |
| Counterion Exchange | Replace TFA with HCl or Acetate | Early (Pre-clinical) | Simple procedure; can remove TFA-associated toxicity/interference.[9] | Solubility improvement is not guaranteed. |
| Co-Solvent Systems | Use of DMSO, PEG300, Tween-80, etc. | In vitro / In vivo | Easy to implement for initial studies.[10][11] | Co-solvents can have their own biological effects; may not be suitable for all applications. |
| pH Adjustment | Modify buffer pH to ionize the molecule | In vitro | Can significantly increase solubility if ionizable groups are present. | Limited applicability in vivo; can affect assay performance. |
| Excipient Formulation | Use of cyclodextrins (e.g., SBE-β-CD) or surfactants | In vitro / In vivo | Can substantially increase apparent solubility and dissolution.[13] | Requires careful screening of excipients; potential for excipient-related toxicity. |
| Amorphous Solid Dispersions (ASDs) | Disperse PROTAC in a polymer matrix (e.g., HPMCAS) | Late (Pre-clinical / Clinical) | Proven strategy to enhance oral bioavailability for poorly soluble drugs.[16][17] | Requires specialized formulation expertise and equipment. |
| Chemical Modification | Synthesize new analogs with more polar linkers (e.g., PEG, piperazine) | Early (Discovery) | Can fundamentally solve the intrinsic solubility problem.[14][15] | Resource-intensive; may alter potency, permeability, or other properties. |
Diagrams and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. iris.unito.it [iris.unito.it]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in ternary complex formation, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: In the realm of induced proximity molecules like PROTACs, steric hindrance refers to the spatial conflict between the target Protein of Interest (POI), the PROTAC, and an E3 ligase that prevents the formation of a stable and productive ternary complex.[1] This interference can arise from bulky chemical groups on the PROTAC, unfavorable protein-protein interfaces, or a linker that improperly orients the two proteins.[1] Ultimately, these steric clashes can significantly reduce the efficiency of target ubiquitination and subsequent degradation.[1]
Q2: What is the role of the linker in overcoming steric hindrance?
A2: The linker is a critical design element that bridges the target-binding and E3 ligase-recruiting moieties of a PROTAC.[1][2] It is not merely a spacer but plays a crucial role in defining the geometry and stability of the ternary complex.[1][3] Key aspects of the linker—its length, composition (e.g., flexible PEG vs. rigid alkyl chains), and attachment points—are pivotal in overcoming steric hindrance.[1] An optimal linker provides the necessary distance to avoid steric clashes while ensuring a productive orientation for ubiquitin transfer.[4]
Q3: What is "cooperativity" and why is it important for ternary complex stability?
A3: Cooperativity (alpha, α) measures how the binding of one protein to the PROTAC affects the binding affinity of the second protein.[2][3]
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the target protein. This is highly desirable as it stabilizes the ternary complex over the binary ones, often leading to more potent degradation.[2][5]
-
Negative Cooperativity (α < 1): The binding of the first protein partner impedes the binding of the second, resulting in a less stable ternary complex.[5] The linker's design is instrumental in modulating cooperativity by influencing the formation of favorable protein-protein interactions.[2]
Q4: What is the "hook effect" and how does it relate to ternary complex formation?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations.[6] This occurs because an excess of the PROTAC favors the formation of two separate binary complexes (PROTAC-Target and PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[6] This effect can be exacerbated by poor cooperativity due to steric hindrance.[1] Performing a wide dose-response experiment is essential to identify the optimal concentration range for maximal degradation and to characterize the hook effect.[6]
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to both the target protein and E3 ligase, but I observe poor or no target degradation.
This is a classic indication that the formation of a stable and productive ternary complex is being hampered, often due to steric hindrance.[1]
| Potential Cause | Recommended Solution |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units). A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable complex.[1][6] |
| Incorrect Linker Attachment Points | Modify the attachment point of the linker on either the target-binding ligand or the E3 ligase binder. The "exit vector" from the binding pocket is crucial for the relative orientation of the proteins.[1] |
| Unfavorable Linker Composition | Experiment with linkers of different rigidity. Flexible linkers (e.g., PEG) allow for more conformational sampling, which can help overcome steric clashes. Rigid linkers (e.g., containing piperazine rings) can pre-organize the PROTAC into a productive conformation.[1][7] |
| Negative Cooperativity | Employ biophysical assays like SPR or ITC to measure the cooperativity factor (α). If negative cooperativity is confirmed, redesigning the linker to foster favorable protein-protein interactions is necessary.[5][8] |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Use cellular target engagement assays like NanoBRET™ or CETSA to confirm intracellular binding. Linker modifications can also improve physicochemical properties.[6] |
| Choice of E3 Ligase | Different E3 ligases (e.g., VHL vs. CRBN) have distinct surface topographies. If steric hindrance is an issue with one ligase, switching to another may provide a more compatible protein-protein interface.[1] |
Problem 2: I'm observing a significant "hook effect" at high concentrations of my PROTAC.
This indicates that unproductive binary complexes are forming preferentially over the productive ternary complex, which can be worsened by steric clashes and poor cooperativity.[1]
| Potential Cause | Recommended Solution |
| High PROTAC Concentration | Perform a dose-response curve over a wide concentration range to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve.[6] |
| Low Cooperativity | A linker that does not promote positive cooperativity can exacerbate the hook effect. Redesign the linker to enhance stabilizing interactions between the target protein and the E3 ligase within the ternary complex.[2] |
| High Linker Flexibility | A very flexible linker might have a significant entropic penalty for forming the ordered ternary complex, thus favoring binary complex formation. Systematically vary the linker's rigidity; a more rigid linker might pre-organize the PROTAC into a bioactive conformation.[7] |
Data Presentation: Impact of Linker on PROTAC Efficacy
The following tables summarize quantitative data illustrating the critical role of the linker in overcoming steric hindrance and achieving potent protein degradation.
Table 1: Impact of PEG Linker Length on BRD4 Degradation (VHL-recruiting PROTACs) [6][9]
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data synthesized from studies on JQ1-based BRD4 degraders in various cell lines. |
Table 2: Impact of Linker Length on TBK1 Degradation [10][11]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data highlights that a minimum linker length is often required to overcome steric hindrance. |
Table 3: Impact of Linker Length on FAK Degradation and Ternary Complex Cooperativity (VHL-recruiting PROTACs) [12]
| PROTAC | Linker Length (atoms) | pDC50 | Ternary Complex pKD (VHL) | Cooperativity (α) |
| PROTAC 1 | 2 | 6.1 | 6.7 | 0.9 |
| PROTAC 2 | 3 | 7.0 | 7.6 | 2.5 |
| PROTAC 3 | 5 | 7.8 | 8.5 | 12 |
| PROTAC 4 | 8 | 8.1 | 8.7 | 12 |
| PROTAC 5 | 11 | 7.9 | 8.2 | 4.8 |
| PROTAC 6 | 14 | 7.5 | 7.9 | 2.3 |
| This dataset demonstrates a clear correlation between linker length, cooperativity, and degradation potency. |
Experimental Protocols
Accurate characterization of ternary complex formation and subsequent protein degradation is essential for overcoming steric hindrance. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.[4][7]
-
Cell Culture and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[4][6]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR provides real-time, label-free kinetic data on binary and ternary complex formation, allowing for the calculation of the cooperativity factor (α).[3][5]
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip via amine coupling.[2]
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to measure its binary binding affinity (KD_binary).
-
Inject the target protein alone to ensure no non-specific binding to the ligase or chip surface.
-
-
Ternary Complex Analysis: Inject a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant for the ternary complex (KD_ternary).[1]
-
Cooperativity Calculation: Calculate the cooperativity factor: α = KD_binary / KD_ternary .[5]
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay used to quantify the formation of the ternary complex in a solution-based, high-throughput format.[6]
-
Reagents: Use purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase) and corresponding terbium (donor) and d2/fluorescein (acceptor) labeled antibodies.
-
Assay Setup: In a microplate, incubate the tagged proteins and labeled antibodies with varying concentrations of the PROTAC.
-
Incubation: Allow the components to incubate to reach binding equilibrium.
-
Plate Reading: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed when plotting the ratio against PROTAC concentration, where the peak indicates the optimal concentration for ternary complex formation.[6]
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC molecule induces proximity between a target protein and an E3 ligase.
General Experimental Workflow for PROTAC Characterization
Caption: A multi-assay approach is crucial for characterizing PROTAC efficacy.
Troubleshooting Logic: Poor Degradation Despite Good Binary Binding
Caption: A decision tree to troubleshoot poor PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of AHPC-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adamantyl-Hydroxyproline-Core (AHPC)-containing Proteolysis Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to cell permeability, a critical factor for successful target degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development and cellular testing of AHPC-based PROTACs, which typically recruit the von Hippel-Lindau (VHL) E3 ligase.
Q1: My AHPC-based PROTAC is potent in biochemical assays but shows weak or no target degradation in cells. Is cell permeability the likely problem?
A1: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and large polar surface area, often struggle to passively diffuse across the cell membrane to reach their intracellular targets.[1][2] It is essential to experimentally assess the permeability of your compound to confirm this hypothesis.
Q2: What are the key physicochemical properties that govern the cell permeability of my PROTAC?
A2: Several properties are critical determinants of PROTAC cell permeability. These include:
-
Molecular Weight (MW): While most PROTACs are "beyond the Rule of 5," a lower MW is generally better. A significant drop in permeability is often seen with compounds over 1000 Da.[1][3]
-
Lipophilicity (logP/logD): An optimal lipophilicity is needed. Too low, and the PROTAC won't enter the lipid bilayer; too high, and it may have poor aqueous solubility or become trapped in the membrane.[1][4]
-
Polar Surface Area (PSA): Lower PSA is strongly associated with better permeability. Strategies to reduce the dynamic PSA, such as promoting intramolecular hydrogen bonds, can be highly effective.[1]
-
Hydrogen Bond Donors (HBDs): A lower number of HBDs is favorable. Each solvent-exposed HBD can significantly penalize permeability.[3][4][5]
-
Rotatable Bonds: A controlled number of rotatable bonds can provide the conformational flexibility needed to adopt a more compact, membrane-permeable state, a phenomenon known as the "chameleon effect."[1][6]
Q3: My PROTAC's permeability is low. What are the primary strategies to improve it?
A3: Improving permeability often requires a multi-pronged optimization strategy. Consider the following approaches, starting with the most synthetically accessible modifications.
-
Linker Modification: The linker is a highly flexible component for optimization.[7][8]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the HBD count and improve permeability.[4][8]
-
Replace PEG Linkers: While used for solubility, polyethylene glycol (PEG) linkers can sometimes hinder permeability. Consider replacing them with alkyl chains or rigid elements like a 1,4-disubstituted phenyl ring.[5][7]
-
Incorporate Cyclic Moieties: Short, rigid linkers containing structures like piperidine or piperazine can enhance permeability and solubility.[8]
-
-
Induce Intramolecular Hydrogen Bonds (IMHBs): Design modifications that encourage the PROTAC to fold into a more compact conformation. This "chameleon effect" shields polar groups from the lipophilic membrane environment, reducing the effective PSA and improving permeability.[1][6][7]
-
Prodrug Approach: Mask polar functional groups (like hydroxyls or carboxylic acids) with lipophilic moieties that are cleaved intracellularly by enzymes (e.g., esterases) to release the active PROTAC.[1][7][8]
Below is a troubleshooting workflow for addressing low cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: (S,R,S)-AHPC-C3-NH2 TFA Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S,R,S)-AHPC-C3-NH2 TFA in solution. This resource aims to address common issues encountered during experimental workflows and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
(S,R,S)-AHPC-C3-NH2 is a high-affinity VHL E3 ligase ligand conjugated to a short alkyl linker with a terminal amine. It is a key building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). The trifluoroacetic acid (TFA) salt form is common due to its use in solid-phase synthesis and purification via high-performance liquid chromatography (HPLC).
Stability in solution is a critical concern for two primary reasons:
-
Chemical Integrity: Degradation of the molecule can lead to the formation of impurities that may be inactive or have off-target effects, compromising the reliability of experimental results.
-
Solubility and Aggregation: Poor stability can manifest as precipitation or aggregation, reducing the effective concentration of the active compound in your assays.[1]
Q2: What are the primary stability issues observed with this compound in solution?
Users may encounter two main types of stability issues:
-
Chemical Instability: This involves the degradation of the molecule itself. While the amide bonds in the core structure are generally stable, the presence of TFA and certain solution conditions (e.g., pH, temperature) could potentially lead to hydrolysis over time.
-
Physical Instability: This is primarily related to poor solubility and aggregation. Due to the hydrophobic nature of the core structure, this compound can precipitate out of aqueous solutions, especially at higher concentrations.
Q3: Can the TFA counter-ion itself cause problems in my experiments?
Yes, the trifluoroacetate (TFA) counter-ion can interfere with biological assays.[2] Here's how:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which can confound the results of cell-based assays.[3]
-
Assay Interference: TFA can alter the pH of your experimental medium and may interact with assay components, leading to inaccurate readings.[2]
-
Alteration of Compound Properties: The TFA salt form can influence the solubility and aggregation propensity of the molecule compared to its free base or other salt forms like hydrochloride (HCl).
For sensitive cell-based experiments, it is often recommended to perform a salt exchange from TFA to HCl or acetate.
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, follow these guidelines for preparing and storing stock solutions:
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO | DMSO is a good solvent for many PROTAC building blocks and helps to prevent hydrolysis. |
| Concentration | 10-50 mM | Preparing a concentrated stock minimizes the amount of DMSO introduced into aqueous experimental solutions. |
| Storage Temperature | -20°C or -80°C | Lower temperatures slow down potential degradation processes. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound.[4] |
| Protection | Protect from light and moisture | Minimizes photo-degradation and hydrolysis. |
Troubleshooting Guides
Issue 1: Precipitation or cloudiness observed upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture media).
This is a common issue related to the poor aqueous solubility of the compound.
Caption: Troubleshooting workflow for precipitation issues.
-
Reduce Final Concentration: Determine the lowest effective concentration for your experiment to stay below the solubility limit.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing to ensure rapid and even dispersion.[5]
-
Use Co-solvents: For particularly challenging solubility issues, consider the addition of a small percentage of a biocompatible co-solvent like PEG400 to your final solution.
-
Pre-warm Solutions: Warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.[6]
Issue 2: Inconsistent results or loss of activity over time in solution.
This may indicate chemical degradation of the this compound.
Caption: Troubleshooting workflow for suspected chemical instability.
-
Perform a Stability Study: Use LC-MS to assess the stability of this compound in your experimental buffer over the time course of your experiment.
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before use.
-
Consider Salt Exchange: If degradation is confirmed, performing a TFA to HCl salt exchange may improve stability. The protonated amine in the HCl salt is less nucleophilic and can be more stable.
-
Investigate TFA Interference: Run a control experiment with TFA alone at the same concentration as in your compound solution to determine if the counter-ion is affecting your assay.
Experimental Protocols
Protocol 1: LC-MS Method for Stability Assessment
Objective: To quantify the amount of intact this compound remaining in solution over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in your experimental buffer.
-
Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench the sample by diluting it 1:10 in cold acetonitrile to precipitate proteins and stop any degradation.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the mass of the intact (S,R,S)-AHPC-C3-NH2.
-
-
Data Analysis:
-
Integrate the peak area of the intact compound at each time point.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Protocol 2: TFA to HCl Salt Exchange
Objective: To replace the TFA counter-ion with chloride to potentially improve stability and reduce assay interference.
Materials:
-
This compound
-
Distilled water
-
100 mM HCl solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound in distilled water at a concentration of approximately 1 mg/mL.[7]
-
Acidification: Add the 100 mM HCl solution to the dissolved compound to achieve a final HCl concentration of 2-10 mM.[7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[7]
-
Lyophilization: Freeze the solution (e.g., using liquid nitrogen or a dry ice/acetone bath) and lyophilize overnight to obtain a dry powder.[7]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution and repeat the lyophilization process at least two more times.[7]
-
Final Product: The resulting white powder is the HCl salt of (S,R,S)-AHPC-C3-NH2. Store under the same conditions as the TFA salt.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC mechanism of action.
Caption: Western blot experimental workflow.
References
Technical Support Center: Troubleshooting Failed Protein Degradation with AHPC-based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with (S,R,S)-AHPC-based PROTACs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues, ensuring successful targeted protein degradation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Question 1: My target protein is not degrading after treatment with my (S,R,S)-AHPC-based PROTAC. What are the potential causes and how can I troubleshoot this?
Answer:
Lack of degradation can stem from multiple factors, ranging from compound integrity to cellular machinery. A systematic approach is crucial to pinpoint the issue.
Initial Checks & Potential Solutions:
| Potential Cause | Recommended Action & Rationale |
| PROTAC Integrity/Activity Issues | Verify Compound Integrity: Confirm the chemical structure and purity of your PROTAC using methods like LC-MS and NMR. Impurities or degradation can lead to inactivity. |
| Confirm Target & E3 Ligase Engagement: Independently verify that your PROTAC can bind to both the protein of interest (POI) and the VHL E3 ligase.[1][2] Recommended Assays: Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).[1][3] | |
| Cellular Environment Issues | Confirm Protein Expression: Use Western Blot to ensure that both the target protein and the VHL E3 ligase are expressed in your cell model.[4] Low expression of either can be a limiting factor.[2][5] |
| Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[6][7][8][9] Recommended Assays: Perform a cellular uptake assay or use CETSA to confirm target engagement within intact cells.[6] | |
| Mechanistic Failures | Inefficient Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex (POI-PROTAC-VHL).[10][11][12][13] Recommended Assays: Co-Immunoprecipitation (Co-IP), TR-FRET, or AlphaLISA can be used to detect the formation of this complex.[1][2] |
| Impaired Ubiquitination/Proteasomal Degradation: The cellular machinery for protein degradation might be compromised. Recommended Action: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[1] An accumulation of the ubiquitinated target protein or a rescue of degradation confirms the pathway is active. |
Question 2: I'm observing a "hook effect" where degradation efficiency decreases at high PROTAC concentrations. What does this mean and how can I mitigate it?
Answer:
The "hook effect" is a characteristic phenomenon for PROTACs that results in a bell-shaped dose-response curve.[3][6]
-
Underlying Cause: At excessively high concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which competitively inhibit the formation of the productive ternary complex required for degradation.[1][3][6]
-
Implication: Observing a hook effect is strong evidence that your compound is working via a PROTAC-mediated mechanism.[1]
-
Mitigation Strategies:
-
Optimize Concentration: The primary solution is to perform a wide dose-response experiment to identify the optimal concentration range that yields maximal degradation (Dmax) and the DC50 value.[1][6]
-
Linker Design: If feasible, optimizing the linker length and composition can promote more stable ternary complex formation and potentially reduce the hook effect.[6]
-
Question 3: My cells show significant toxicity after PROTAC treatment. How can I determine if it's an on-target or off-target effect?
Answer:
Distinguishing between on-target and off-target toxicity is critical.
| Control Experiment | Observation | Interpretation |
| POI Knockout/Knockdown Cells | Toxicity is reduced or absent. | Toxicity is likely on-target, resulting from the degradation of your POI.[14] |
| Toxicity persists. | Toxicity is likely off-target.[14] | |
| Inactive Epimer Control | Toxicity is absent. | Toxicity is dependent on the PROTAC mechanism. |
| Toxicity persists. | Toxicity may be due to the warhead's pharmacology, independent of degradation.[14] | |
| Competitive VHL Binding | Co-treatment with a free VHL ligand rescues toxicity. | Toxicity is VHL-dependent. |
| Toxicity is not rescued. | Toxicity is VHL-independent. |
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC and what is its role in a PROTAC?
(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[14][15] In an AHPC-based PROTAC, it serves as the E3 ligase-recruiting moiety. When the other end of the PROTAC (the "warhead") binds to the protein of interest, the (S,R,S)-AHPC portion recruits the VHL E3 ligase, leading to the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.[4][14][15]
Q2: What are the essential controls for a PROTAC experiment?
To ensure the observed protein degradation is due to the intended PROTAC mechanism, the following controls are essential:
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level.
-
Inactive Epimer Control: A PROTAC synthesized with an inactive form of the AHPC ligand (e.g., (S,S,S)-AHPC) that cannot bind to VHL. This control should not induce degradation and helps to rule out off-target effects of the warhead.[1]
-
Proteasome Inhibitor Co-treatment (e.g., MG132): This should block degradation and lead to the accumulation of the ubiquitinated target, confirming the involvement of the proteasome.[1]
-
Free VHL Ligand Co-treatment: Adding an excess of a free VHL ligand like (S,R,S)-AHPC should competitively inhibit the PROTAC's binding to VHL and rescue the degradation of the target protein.[1]
Q3: What are common mechanisms of off-target effects with AHPC-based PROTACs?
Off-target effects can arise from several sources:
-
Warhead-Mediated Off-Targets: The ligand targeting your protein of interest may also bind to other proteins, leading to their unintended degradation.[1][14]
-
VHL-Ligand-Mediated Off-Targets: While (S,R,S)-AHPC is selective for VHL, at very high concentrations it might interact with other proteins.[1]
-
Downstream Signaling Effects: The degradation of your primary target can cause changes in the levels of other proteins within the same signaling pathway.[1]
-
Neo-substrates: The formation of the ternary complex can sometimes lead to the degradation of proteins that do not normally interact with VHL but are brought into proximity by the PROTAC.[14]
Q4: Can PROTACs lead to lysosomal degradation?
Typically, PROTACs that recruit E3 ubiquitin ligases like VHL mediate degradation through the ubiquitin-proteasome system (UPS).[16] However, other targeted degradation strategies, such as Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs), are being developed to specifically induce lysosomal degradation of target proteins, particularly for extracellular and membrane-bound proteins.[17][18][19][]
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Performance of Exemplary AHPC-based PROTACs
| PROTAC Name | Target Protein | Cancer Cell Line | DC50 | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~25 nM | >90 | (Zengerle et al., 2015) |
| ARV-771 | AR | LNCaP | <1 nM | >95 | (Raina et al., 2016) |
| dBET1 | BET family | RS4;11 | 30 nM | >90 | (Winter et al., 2015)[3] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.[21]
-
Cell Treatment: Seed cells in a multi-well plate and allow them to attach. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours).[15] Include a vehicle-treated control.[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3][4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3][4]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[3][4]
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[3][4]
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence detection system.[3][4]
-
-
Data Analysis: Quantify band intensities using densitometry software.[3] Normalize the target protein signal to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the POI-PROTAC-VHL complex in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at its optimal concentration for a shorter duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing IP lysis buffer with protease inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against your target protein overnight at 4°C to form an antibody-antigen complex.[15]
-
Capture Complex: Add Protein A/G agarose beads or magnetic beads to pull down the antibody-antigen complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against the target protein and VHL.[15] An increased VHL signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.[15]
Protocol 3: Target Ubiquitination Assay
This assay detects the ubiquitination of the target protein, a key step preceding degradation.
-
Cell Treatment and Lysis: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate. Lyse the cells as described for Co-IP.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.[21]
Visualizations
Caption: Mechanism of action for an AHPC-based PROTAC.
Caption: Troubleshooting workflow for failed degradation.
Caption: Experimental workflow for evaluating a new PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Proteasomal and lysosomal degradation for specific and durable suppression of immunotherapeutic targets | Cancer Biology & Medicine [cancerbiomed.org]
- 17. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Protein Degradation via Lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Interpreting the High-Dose Hook Effect in PROTAC Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting the high-dose hook effect observed in PROTAC (Proteolysis Targeting Chimera) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The PROTAC "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, which is in contrast to the typical sigmoidal curve where the effect plateaus at high concentrations.[2][3] This phenomenon can lead to the misinterpretation of a PROTAC's potency and efficacy.[3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is a consequence of the formation of unproductive binary complexes at elevated PROTAC concentrations.[3][4] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][3] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target–PROTAC or E3 Ligase–PROTAC).[1][4] These binary complexes are unable to bring the target and the E3 ligase together, thereby competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][4]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly. This is dependent on several factors, including the specific PROTAC, the target protein, the E3 ligase being recruited, and the cell line used in the experiment.[5] It is crucial to perform a broad dose-response analysis to identify the optimal concentration for degradation and the onset of the hook effect.[6]
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, and I'm observing decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.[1]
-
Troubleshooting Steps:
-
Confirm the Concentration Range: Ensure your dilution series extends to sufficiently low concentrations to observe the full bell-shaped curve. This will allow for the accurate determination of the optimal degradation concentration (DC50) and maximum degradation (Dmax).[1]
-
Assess Ternary Complex Formation Directly: Utilize biophysical assays such as AlphaLISA, FRET, or Co-Immunoprecipitation to measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations will confirm the hook effect mechanism.[1]
-
Optimize the Linker: If feasible, synthesize and test a series of PROTACs with varying linker lengths and compositions. The goal is to identify a linker that promotes more stable ternary complex formation.[1]
-
Problem 2: My PROTAC shows weak or no degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect occurring at concentrations lower than you tested, poor cell permeability, or an inactive PROTAC.[1]
-
Troubleshooting Steps:
-
Expand the Concentration Range: Test a much broader range of concentrations, including very low (picomolar) and very high (micromolar) ranges. It's possible the optimal concentration is outside your initial test window.[1]
-
Evaluate Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider performing a cellular thermal shift assay (CETSA) to assess target engagement in intact cells.[1]
-
Verify E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit.[1]
-
Modify the Linker for Improved Properties: If permeability is an issue, consider designing linkers with improved physicochemical properties.[1]
-
Data Presentation
The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect and the impact of linker design on efficacy.
Table 1: Illustrative Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining |
| 0.1 | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 |
| 500 | 45 |
| 1000 | 70 |
| 10000 | 90 |
Table 2: Impact of Linker Length on PROTAC Efficacy
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | PEG | 8 | 50 | 90 | ~1000 |
| PROTAC-B | PEG | 12 | 15 | 95 | ~5000 |
| PROTAC-C | Alkyl | 8 | 120 | 75 | ~800 |
| PROTAC-D | Alkyl | 12 | 80 | 85 | ~2000 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.[1]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This protocol confirms the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. To prevent degradation of the target protein, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat cells with the PROTAC at various concentrations, including one in the hook effect range, or a vehicle control for 4-6 hours.[1][2]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.[1]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a tag on the E3 ligase). Add protein A/G beads to capture the antibody-E3 ligase complex.[1]
-
Elution and Western Blot Analysis: Elute the captured proteins and analyze by Western blotting using antibodies against the target protein and the E3 ligase.[2]
Visualizations
Caption: PROTAC Mechanism and the Hook Effect.
Caption: Troubleshooting Workflow for the Hook Effect.
Caption: Causal Chain of the High-Dose Hook Effect.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling (S,R,S)-AHPC-C3-NH2 TFA
Welcome to the technical support center for the optimization of reaction conditions for coupling (S,R,S)-AHPC-C3-NH2 TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful coupling reactions in the synthesis of PROTACs and other conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a three-carbon linker with a terminal amine group.[1][2] Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine is coupled to a ligand for a specific protein of interest.[1][2][3] The trifluoroacetic acid (TFA) salt form is common for amine-containing compounds.
Q2: What are the general recommended starting conditions for coupling a carboxylic acid to this compound?
For the coupling of a carboxylic acid to the primary amine of this compound, a common starting point involves standard peptide coupling conditions. This typically includes a coupling agent, a base, and an appropriate solvent. A representative protocol is outlined in the Experimental Protocols section.
Q3: How does the TFA salt form of (S,R,S)-AHPC-C3-NH2 affect the coupling reaction?
The trifluoroacetic acid (TFA) salt form means that the terminal amine is protonated. Therefore, at least one equivalent of a non-nucleophilic base is required to neutralize the TFA salt and free the amine for the coupling reaction. It is common practice to use a slight excess of base to ensure the reaction proceeds efficiently.
Q4: What are some common coupling reagents compatible with this compound?
A variety of modern peptide coupling reagents can be used. Aminium/uronium-based reagents are highly effective and often recommended for difficult couplings.[4] Some commonly used reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good option. Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure can also be employed.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | Insufficient Amine Reactivity: The TFA salt may not be fully neutralized. | Increase Base: Add 2-4 equivalents of a non-nucleophilic base like DIPEA or NMM. |
| Steric Hindrance: The (S,R,S)-AHPC moiety is bulky and may hinder the approach of the activated carboxylic acid.[5][6][7][8] | Use a More Potent Coupling Reagent: Switch to HATU or COMU, which are known to be effective for sterically hindered couplings. Increase Reaction Time and/or Temperature: Extend the reaction time to 12-24 hours or gently heat the reaction to 40-50 °C. Monitor for potential side reactions at elevated temperatures. | |
| Poor Solubility of Reactants: this compound or the carboxylic acid partner may have limited solubility in the reaction solvent. | Solvent Optimization: Use a more polar aprotic solvent like NMP or DMSO. A co-solvent system may also be beneficial. Gentle heating and sonication can aid dissolution.[9] | |
| Presence of Multiple Byproducts | Side Reactions of the Coupling Reagent: For example, N-acylurea formation with carbodiimides. | Add an Additive: If using a carbodiimide like EDC, include HOBt or Oxyma Pure to suppress side reactions and minimize racemization. |
| Decomposition of Reactants or Product: The carboxylic acid partner or the final PROTAC may be unstable under the reaction conditions. | Optimize Reaction Conditions: Reduce the reaction temperature and time if possible. Ensure high-purity, anhydrous solvents and reagents are used. | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: Unreacted starting materials may co-elute with the product during chromatography. | Drive Reaction to Completion: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid to consume all of the (S,R,S)-AHPC-C3-NH2. Optimize Chromatography: Use a high-resolution reverse-phase HPLC column with a shallow gradient to improve separation. |
| Complex Reaction Mixture: The presence of multiple byproducts complicates the purification process. | Address the Root Cause of Byproduct Formation: Refer to the troubleshooting steps for "Presence of Multiple Byproducts". |
Experimental Protocols
General Protocol for Coupling a Carboxylic Acid to this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (or other suitable coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 2-5 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the consumption of the limiting reagent is observed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.
Quantitative Data Summary for a Typical Coupling Reaction
The following table provides an example of expected outcomes for a successful coupling reaction. Actual yields will vary depending on the specific substrates and optimized conditions.
| Parameter | Value |
| Equivalents of Carboxylic Acid | 1.0 |
| Equivalents of this compound | 1.05-1.2 |
| Equivalents of Coupling Reagent (HATU) | 1.1-1.3 |
| Equivalents of Base (DIPEA) | 3.0-4.0 |
| Reaction Time | 4-12 hours |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Typical Yield (after purification) | 50-80% |
Visualizations
Caption: Workflow for PROTAC Synthesis.
Caption: Troubleshooting Low Coupling Yield.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
purification strategies for (S,R,S)-AHPC-C3-NH2 TFA derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S,R,S)-AHPC-C3-NH2 trifluoroacetate (TFA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C3-NH2 and why is it typically a TFA salt?
(S,R,S)-AHPC-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group, which is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] During the synthesis and purification of such molecules, particularly with reverse-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) is often used as an ion-pairing agent to improve peak shape and separation.[3][4] The final product is therefore often isolated as a TFA salt.
Q2: Why is the removal or exchange of TFA necessary for my experiments?
Residual TFA can have several detrimental effects on downstream applications:
-
Biological Assays: TFA can be cytotoxic, even at nanomolar concentrations, and may inhibit or stimulate cell proliferation, leading to inconsistent or misleading results.[3][5]
-
Structural Analysis: The strong absorbance of TFA can interfere with spectroscopic methods like FTIR and Circular Dichroism (CD), complicating the analysis of the molecule's secondary structure.[3]
-
Mass Spectrometry (MS): TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS), which can reduce the sensitivity of your analysis.[3]
-
In Vivo Studies: For preclinical and clinical studies, high levels of TFA are generally undesirable due to potential toxicity and immunogenicity.[5][6]
Q3: What are the common methods for removing TFA from my (S,R,S)-AHPC-C3-NH2 derivative?
Common methods for TFA removal or exchange include:
-
Lyophilization from Acidic Solutions: Repeatedly dissolving the compound in a solution of a more biologically compatible acid, such as hydrochloric acid (HCl) or acetic acid, followed by lyophilization.[7][8]
-
Ion-Exchange Chromatography: Using a strong anion exchange resin to replace the TFA counter-ion with another, such as acetate or chloride.[7]
-
Reverse-Phase HPLC with a Different Mobile Phase Modifier: Re-purifying the compound using a mobile phase containing a more volatile and MS-friendly acid like formic acid.[3]
Q4: What purity level is recommended for different applications?
The required purity of your (S,R,S)-AHPC-C3-NH2 derivative depends on its intended use. Here are some general guidelines:
| Application | Recommended Purity |
| Initial screening, non-quantitative experiments | >80% |
| In vivo studies, bioassays | >90% |
| ELISA, RIA, enzyme substrate studies | >95% |
| NMR, chromatography standards | >98% |
[table adapted from[7]]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of (S,R,S)-AHPC-C3-NH2 TFA derivatives.
Issue 1: Poor peak shape (tailing or fronting) during RP-HPLC purification.
-
Possible Cause: The primary amine on the C3-linker can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: For basic compounds like amines, increasing the pH of the mobile phase can improve peak shape.[9]
-
Use an Amine-Specific Column: Consider using a column with an amine-functionalized stationary phase.[10]
-
Add a Competing Amine: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help to block the active sites on the stationary phase and reduce peak tailing.[9]
-
Issue 2: Low recovery of the compound after purification.
-
Possible Cause: The compound may be adsorbing irreversibly to the stationary phase or precipitating during the purification process.
-
Troubleshooting Steps:
-
Check Solubility: Ensure your compound is fully dissolved in the injection solvent. If solubility is an issue, consider using a stronger solvent or a different solvent system.
-
Modify Mobile Phase: Adjusting the mobile phase composition or gradient may improve recovery.
-
Column Choice: For highly polar compounds, a C18 column might be too retentive. Consider a less hydrophobic stationary phase.
-
Issue 3: Residual TFA detected after salt exchange.
-
Possible Cause: The salt exchange procedure may not have been complete.
-
Troubleshooting Steps:
-
Repeat the Exchange: For lyophilization-based methods, multiple cycles (3-5) are often necessary for complete removal.[11]
-
Increase Acid Concentration: When performing an HCl exchange, ensure the concentration is sufficient (e.g., 10 mM) to drive the equilibrium towards the chloride salt.[11]
-
Use Ion-Exchange Chromatography: For stubborn cases, ion-exchange chromatography provides a more definitive method for TFA removal.[7]
-
Issue 4: Inconsistent results in cell-based assays.
-
Possible Cause: Residual TFA is a likely culprit, as it can affect cell viability.[3][5]
-
Troubleshooting Steps:
-
Quantify TFA Content: Use techniques like 19F-NMR or ion chromatography to determine the amount of residual TFA in your sample.
-
Perform a TFA Control Experiment: Test the effect of TFA alone on your cells at concentrations equivalent to those potentially present in your compound stock.[3]
-
Switch to a Biocompatible Salt Form: Perform a salt exchange to the hydrochloride or acetate form of your compound.[3]
-
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol describes a common method for exchanging the TFA counter-ion for chloride.
-
Dissolution: Dissolve the this compound salt in a 10 mM aqueous HCl solution at a concentration of approximately 1 mg/mL.[11]
-
Incubation: Allow the solution to stand at room temperature for 5-10 minutes.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the solvent is removed.
-
Repeat: Repeat steps 1-4 for a total of 3-5 cycles to ensure complete exchange.[11]
-
Final Reconstitution: After the final lyophilization, reconstitute the compound in your desired buffer for the downstream experiment.
Protocol 2: Reverse-Phase Flash Chromatography for Amine Purification
This protocol outlines a general approach for purifying amine-containing compounds using reverse-phase flash chromatography.
-
Stationary Phase: C18-functionalized silica gel.[12]
-
Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Loading: Dissolve the crude compound in a minimal amount of the initial mobile phase or a strong solvent like DMSO and inject it onto the column.
-
Elution: Apply a linear gradient of increasing mobile phase B to elute the compound. A typical gradient might be from 5% to 95% B over 20-30 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC, LC-MS, or another appropriate method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification and TFA salt exchange of (S,R,S)-AHPC-C3-NH2.
Caption: Decision-making workflow for troubleshooting inconsistent cell-based assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. lifetein.com [lifetein.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. teledyneisco.com [teledyneisco.com]
Technical Support Center: Ternary Complex Cooperativity
Welcome to the technical support center for addressing issues related to poor ternary complex cooperativity. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their experiments involving ternary complexes, such as those in the field of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is ternary complex cooperativity and why is it important?
A1: A ternary complex involves three molecules binding together (e.g., a target protein, a PROTAC, and an E3 ligase).[1] Cooperativity (alpha, α) is a quantitative measure of how the binding of the first two components influences the binding of the third.[2] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity.[3]
-
Positive Cooperativity (α > 1): The binding of one protein enhances the binding affinity for the second protein, leading to a more stable ternary complex. This is highly desirable for applications like PROTACs.[1][4]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable complex.[1][4]
-
No Cooperativity (α = 1): The binding events are independent.
High positive cooperativity is often correlated with more efficient downstream effects, such as faster and more profound protein degradation in the case of PROTACs.[5]
Q2: What are the most common causes of poor or negative cooperativity?
A2: Poor cooperativity can arise from several factors:
-
Steric Hindrance: The bifunctional molecule's linker may be too short, causing the two larger proteins to clash, which prevents the formation of a stable complex.[6][7]
-
Unfavorable Protein-Protein Interactions: The surfaces of the two proteins may repel each other upon being brought into proximity.[3][8]
-
Suboptimal Linker Design: The length, rigidity, and attachment points of the linker are critical.[3][6] An overly long or flexible linker can lead to a significant entropic penalty for forming an ordered complex.[4][7]
-
Incorrect Conformation: The linker may hold the proteins in a way that is not productive for the desired biological outcome (e.g., lysine residues on the target are not accessible for ubiquitination).[4]
Q3: How can I experimentally measure ternary complex cooperativity?
A3: Several biophysical techniques are available to measure the binding affinities required to calculate cooperativity.[9] The choice depends on available instrumentation and the specific system under study.[9]
-
Surface Plasmon Resonance (SPR): A powerful, label-free technique that provides real-time kinetic data (association and dissociation rates) for both binary and ternary interactions.[10][11]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for determining thermodynamic parameters (enthalpy, entropy) and binding affinity.[9] It directly measures the heat released or absorbed during binding.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay well-suited for high-throughput screening.[1][2] It measures energy transfer between donor and acceptor fluorophores on the two proteins when they are brought together.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR, such as 19F NMR, can be used in a displacement assay format to determine cooperativity.[13]
Q4: My cooperativity value (α) is close to 1. What does this mean and how can I improve it?
A4: A cooperativity value close to 1 indicates that the formation of the binary complex does not significantly influence the binding of the second protein. To improve this and achieve positive cooperativity, you should focus on optimizing the interface between the two proteins.
-
Linker Optimization: This is the most common strategy. Systematically vary the linker's length, composition, and rigidity.[9] A more rigid linker might pre-organize the molecule into a bioactive conformation, while flexible linkers can allow for more adaptable protein-protein interactions.[1][7]
-
Modify Attachment Points: Changing where the linker connects to the ligands can alter the relative orientation of the two proteins in the complex, potentially creating more favorable interactions.[4]
-
Explore Alternative Ligands: The choice of ligands for the target and E3 ligase can influence the potential for positive cooperativity.[9]
Q5: What is the "hook effect" and how does it relate to cooperativity?
A5: The "hook effect" is a phenomenon where the efficiency of a process, like protein degradation, decreases at high concentrations of the bifunctional molecule (e.g., a PROTAC).[4][14] This occurs because at excessive concentrations, the molecule is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[7][14] Designing molecules with high positive cooperativity can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[6][14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or no signal in a FRET-based ternary complex assay.
-
Possible Cause 1: Incorrect FRET Pair Distance. The distance between the donor and acceptor fluorophores in the formed complex may be outside the optimal FRET range (typically 1-10 nm).
-
Troubleshooting Step: Verify the spectral overlap and Förster distance (R0) of your chosen FRET pair. Consider re-engineering your protein constructs to move the label to a different site, further from or closer to the interaction interface as needed.[9]
-
-
Possible Cause 2: Steric Hindrance from Labels. The fluorescent labels themselves may be interfering with the protein-protein interactions necessary for complex formation.
-
Troubleshooting Step: Try labeling different solvent-exposed residues on the proteins that are predicted to be distal to the binding interface.[9]
-
Issue 2: Inconsistent or non-reproducible data in SPR/BLI experiments.
-
Possible Cause 1: Protein Instability or Aggregation. The immobilized protein or the analyte in solution may be unstable under the assay conditions, leading to a drifting baseline or inconsistent binding responses.
-
Troubleshooting Step: Assess the stability of your proteins using techniques like differential scanning fluorimetry (DSF). Optimize buffer conditions (pH, salt concentration) to enhance stability. Ensure protein samples are freshly prepared and filtered or centrifuged to remove aggregates before use.[9]
-
-
Possible Cause 2: Improper Surface Chemistry or Regeneration. The sensor chip may not be properly activated, or the regeneration steps may be too harsh, leading to a loss of ligand activity over time.
-
Troubleshooting Step: Test different immobilization strategies to ensure the ligand remains active. Optimize regeneration conditions by testing milder buffers to find one that removes the analyte without damaging the immobilized ligand.
-
Issue 3: Ternary complex forms in biophysical assays, but there is weak or no cellular activity (e.g., no degradation).
-
Possible Cause 1: Poor Cell Permeability. The molecule may be potent in a purified system but unable to cross the cell membrane to reach its intracellular target.[14]
-
Troubleshooting Step: Evaluate the physicochemical properties of your molecule (e.g., cLogP, polar surface area). Modify the linker to improve permeability, for example, by reducing hydrogen bond donors or incorporating features known to enhance cell uptake.[7]
-
-
Possible Cause 2: Non-productive Complex Geometry. A stable ternary complex may form, but in a conformation where the key lysine residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[3]
-
Troubleshooting Step: Redesign the linker by altering its length or attachment points to change the relative orientation of the target and E3 ligase.[4]
-
-
Possible Cause 3: The "Hook Effect". You may be testing at a concentration that is too high, leading to the formation of binary complexes instead of the productive ternary complex.[7]
-
Troubleshooting Step: Perform a wide dose-response curve in your cellular assay, testing concentrations from picomolar to high micromolar, to identify the optimal concentration window for activity.[14]
-
Quantitative Data Summary
The linker connecting the two binding moieties is a critical determinant of ternary complex stability and cooperativity.[1] The following tables summarize how linker properties can affect binding affinities and cooperativity.
Table 1: Effect of Linker Length on Cooperativity (α)
| PROTAC Series | Linker Length (atoms) | Binary KD (nM) (Target-PROTAC) | Ternary KD (nM) (Target to PROTAC-E3) | Cooperativity (α) |
|---|---|---|---|---|
| PROTAC-A | 12 | 150 | 100 | 1.5 |
| PROTAC-B | 16 | 145 | 30 | 4.8 |
| PROTAC-C | 20 | 155 | 95 | 1.6 |
(Note: Data is hypothetical and for illustrative purposes.)
Table 2: Effect of Linker Rigidity on Cooperativity (α)
| PROTAC Series | Linker Type | Binary KD (nM) (Target-PROTAC) | Ternary KD (nM) (Target to PROTAC-E3) | Cooperativity (α) |
|---|---|---|---|---|
| PROTAC-X | Flexible (PEG) | 200 | 40 | 5.0 |
| PROTAC-Y | Rigid (Alkyl) | 210 | 150 | 1.4 |
(Note: Data is hypothetical and for illustrative purposes.)
Key Experimental Protocols
Protocol: Measuring Ternary Complex Cooperativity using Surface Plasmon Resonance (SPR)
This protocol outlines a common strategy for determining the cooperativity of a PROTAC molecule. The general workflow involves immobilizing the E3 ligase and measuring the binding of the target protein in the absence and presence of the PROTAC.
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Purified E3 ligase (ligand)
-
Purified target protein (analyte 1)
-
PROTAC/bifunctional molecule (analyte 2)
2. Ligand Immobilization:
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to activate the sensor chip surface.[10]
-
Ligand Injection: Inject the E3 ligase at 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level.[10]
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining active esters.[10]
3. Binding Analysis - Binary Interaction (Target Protein to E3 Ligase):
-
Prepare a dilution series of the target protein in running buffer.
-
Inject each concentration over the E3 ligase surface and a reference flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary binding affinity (KD1). This is often expected to be a very weak or non-existent interaction.
4. Binding Analysis - Ternary Interaction (Target Protein to E3-PROTAC Complex):
-
Prepare a dilution series of the target protein in running buffer.
-
To each concentration of target protein, add a constant, saturating concentration of the PROTAC (e.g., 20-50 times the KD of the PROTAC for the E3 ligase).[15]
-
Inject each sample of the Target+PROTAC mixture over the E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model to determine the ternary binding affinity (KD,ternary).
5. Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the affinities from the binary and ternary experiments: α = KD1 / KD,ternary [6]
Visualizations
Caption: A logical workflow for troubleshooting poor ternary complex cooperativity.
Caption: Formation pathways of a productive ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. cbgp.upm.es [cbgp.upm.es]
- 13. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Synthesis of (S,R,S)-AHPC-C3-NH2 TFA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S,R,S)-AHPC-C3-NH2 TFA, with a particular focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, especially when transitioning to larger scales.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Amide Coupling Step | Inhibition by TFA Salt: The trifluoroacetate counterion on the amine starting material can neutralize the base required for the amide coupling reaction, hindering its progress.[1] | - Use of excess base: When scaling up, ensure a sufficient excess of a non-nucleophilic base such as DIPEA or triethylamine to both neutralize the TFA salt and facilitate the reaction. - Salt to freebase conversion: For larger scale reactions, consider converting the TFA salt to the free amine before the coupling step by using a solid-supported cation exchange (SCX) cartridge or a basic wash, though be cautious of the free amine's solubility.[1] - Solvent choice: N-Methyl-2-pyrrolidone (NMP) has been identified as a potentially more effective solvent for amide couplings with amine salts compared to DMF or DMA.[1] |
| Inefficient Coupling Reagents: The chosen coupling reagent (e.g., HATU, EDC) may have degraded or may not be optimal for the specific substrates at a larger scale. | - Verify reagent quality: Use freshly opened or properly stored coupling reagents. - Reagent screening: If yields remain low, perform small-scale screening with different classes of coupling reagents to find a more effective one for your specific VHL ligand precursor and linker. | |
| Poor Solubility of Reactants: As the scale increases, ensuring all reactants are fully dissolved can become challenging, leading to incomplete reactions. | - Optimize solvent system: Experiment with different anhydrous solvent mixtures to improve solubility. - Monitor reaction mixture: Visually inspect the reaction for any undissolved material. Gentle heating may be considered if the reactants are stable at elevated temperatures. | |
| Incomplete Boc Deprotection | Insufficient TFA or Reaction Time: At a larger scale, mass transfer limitations can lead to incomplete removal of the Boc protecting group. | - TFA concentration and equivalents: Ensure a sufficiently high concentration of TFA (e.g., 25-50% in DCM) and an adequate molar excess relative to the substrate. - Extended reaction time: Monitor the reaction closely using TLC or LC-MS and extend the reaction time as needed until the starting material is fully consumed.[2] |
| Inadequate Mixing: Poor agitation in a large reaction vessel can result in localized areas of low TFA concentration. | - Efficient stirring: Use an overhead stirrer for larger volumes to ensure the reaction mixture is homogeneous. | |
| Difficult Purification of Final Product | High Polarity of the Compound: The final product is a salt and can be highly polar, making purification by standard normal-phase silica gel chromatography challenging. | - Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying polar compounds like this compound.[3] Optimize the gradient of acetonitrile in water with a TFA additive on an analytical scale before moving to a preparative scale.[3] |
| Co-elution with Impurities: Side-products from the coupling or deprotection steps may have similar polarity to the desired product, complicating purification. | - Optimize chromatography conditions: Adjust the mobile phase gradient, flow rate, and column chemistry in RP-HPLC to improve separation. - Recrystallization: If a suitable solvent system can be found, recrystallization may be an effective purification method for larger quantities. | |
| Batch-to-Batch Inconsistency | Variability in Starting Material Quality: The purity of the VHL ligand precursor and the Boc-protected linker can vary between batches. | - Thorough characterization: Always verify the purity and identity of starting materials from new batches using techniques like NMR and LC-MS before starting a large-scale synthesis. |
| Water Content: Moisture in solvents or on glassware can quench reagents and lead to side reactions. | - Use of anhydrous solvents: Ensure all solvents are anhydrous, especially for the amide coupling step. - Properly dried glassware: Dry all glassware thoroughly in an oven before use. |
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction works well at a small scale (mg) but fails upon scale-up (g). Why is this happening?
A1: This is a common issue when working with TFA salts of amines. At a small, analytical scale, the impact of the TFA counterion may be less pronounced. However, when scaling up, the absolute amount of TFA introduced with your starting material increases significantly and can neutralize the base in your reaction, effectively shutting down the amide coupling.[1] It is crucial to adjust the stoichiometry of your base accordingly or to convert the amine salt to the freebase before proceeding with the coupling reaction at a larger scale.
Q2: What is the recommended procedure for removing the Boc protecting group in a large-scale synthesis?
A2: For large-scale Boc deprotection, a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically effective.[4] The reaction should be stirred at room temperature and monitored until completion (usually 1-2 hours).[5] For work-up, the excess TFA and DCM can be removed under reduced pressure. The resulting TFA salt is often precipitated by adding the concentrated residue to a non-polar solvent like diethyl ether, followed by filtration and washing to yield the desired product.[2]
Q3: I am having trouble purifying the final this compound product. What are the best practices?
A3: The final product is a polar salt, which can make purification by traditional normal-phase chromatography on silica gel difficult. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.[3] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point.[3] It is advisable to first optimize the separation on an analytical scale to determine the ideal gradient for separating your product from any impurities before moving to a preparative scale.[3]
Q4: Can I use a different counterion instead of TFA for the final product?
A4: Yes, it is possible to perform a salt exchange to replace the trifluoroacetate counterion with another one, such as hydrochloride (HCl) or acetate. This can be achieved using ion-exchange chromatography or by neutralizing the TFA salt to the free base and then treating it with the desired acid. The choice of counterion may be important for subsequent biological assays, as TFA has been reported to sometimes interfere with cellular responses.
Q5: What are the key parameters to monitor for a successful scale-up of the (S,R,S)-AHPC-C3-NH2 synthesis?
A5: For a successful scale-up, closely monitor the following:
-
Reaction progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
Temperature control: Especially for exothermic reactions, ensure adequate cooling to maintain the desired reaction temperature.
-
Efficient mixing: Use appropriate stirring methods (e.g., overhead stirrer for large volumes) to ensure homogeneity.
-
Purity of intermediates: Ensure the purity of each intermediate before proceeding to the next step, as this will simplify the final purification.
Quantitative Data Summary
The synthesis of this compound involves the synthesis of a VHL ligand precursor, followed by coupling with a linker and subsequent deprotection. The following tables provide an overview of reported yields for the VHL ligand precursor synthesis at different scales and typical conditions for the key reaction steps.
Table 1: Reported Yields for VHL Ligand (VH032) Precursor Synthesis at Scale
| Scale | Number of Steps | Overall Yield | Purification Method | Reference |
| 42.5 g | 7 | 65% | Chromatography-free | [6] |
| >200 g | Not specified | Not specified | Not specified | [6] |
| Multi-gram | 5 | 56% | Not specified | [6] |
Table 2: Typical Reaction Parameters for Key Synthesis Steps
| Step | Parameter | Small Scale (mg) | Large Scale (g) | Key Considerations |
| Amide Coupling | Base (e.g., DIPEA) | 2-3 equivalents | 3-5 equivalents (or more) | Additional base is needed at scale to neutralize the TFA salt. |
| Reaction Time | 2-12 hours | 12-24 hours | Reactions may be slower at scale; monitor for completion. | |
| Typical Yield | 60-90% | 40-75% | Yields can be lower at scale due to challenges in purification and handling. | |
| Boc Deprotection | TFA in DCM | 50% | 25-50% | A slightly lower concentration can be used at scale to control exotherms.[4] |
| Reaction Time | 1-2 hours | 1-3 hours | Ensure sufficient time for complete conversion with adequate mixing.[2][5] | |
| Typical Yield | >95% (crude) | >95% (crude) | This step is typically high-yielding. | |
| Purification (RP-HPLC) | Loading | <100 mg | >1 g | Scale-up requires larger columns and higher flow rates. |
| Recovery | 70-90% | 60-85% | Recovery can be lower at a larger scale due to broader peaks and fraction collection. |
Experimental Protocols & Visualizations
Synthetic Workflow for this compound
The overall synthesis involves the amide coupling of a Boc-protected amine linker to the VHL ligand precursor, followed by the deprotection of the Boc group with TFA to yield the final product.
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Amide Coupling Yield
This diagram outlines a decision-making process for troubleshooting low yields in the amide coupling step.
Caption: Troubleshooting workflow for low-yield amide coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. VHL Ligand-Linkers Conjugate Kits - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Impact of the TFA Counterion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential impact of the trifluoroacetic acid (TFA) counterion on your experimental results. Residual TFA from peptide synthesis and purification can significantly influence biological and analytical assays, leading to unreliable or misinterpreted data.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my peptide or compound sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin.[1][2] It is also frequently employed as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak resolution.[3][4] Consequently, the final lyophilized product is often a salt, where the positively charged peptide or compound is associated with the negatively charged trifluoroacetate anion, referred to as the TFA counterion.[5][6] The amount of residual TFA can be substantial, sometimes accounting for 10-45% of the total peptide weight.[6][7]
Q2: How can residual TFA affect my experimental results?
A2: Residual TFA is not biologically inert and can interfere with a wide range of experiments in several ways:[2][8]
-
Biological Assays: TFA can exhibit direct cytotoxicity, even at nanomolar concentrations, by disrupting cell membranes, inhibiting cell proliferation, and inducing apoptosis.[1][9] In some cases, it has also been observed to stimulate cell growth.[1][9] This can lead to an underestimation or overestimation of the biological activity of your compound of interest.[10]
-
Physicochemical Properties: The presence of TFA can alter the secondary structure, solubility, and aggregation properties of peptides.[4][7]
-
pH Alteration: As a strong acid, TFA can lower the pH of your sample solution and, subsequently, the assay medium, which can adversely affect cell health and enzyme activity.[1][7]
-
Analytical Assays: TFA is a known ion suppressor in electrospray ionization mass spectrometry (ESI-MS), leading to reduced sensitivity.[11][12] It can also interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) and Circular Dichroism (CD) spectroscopy.[9][13]
Q3: Which experimental assays are particularly sensitive to TFA interference?
A3: Several common assays are known to be affected by the presence of TFA:
-
Cell Viability and Proliferation Assays: Tetrazolium-based assays such as MTT, XTT, and CCK-8 are susceptible to interference as TFA can affect the metabolic activity of cells, which these assays measure.[1]
-
Mass Spectrometry (MS): TFA can cause significant signal suppression in ESI-MS.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While sometimes used as a reagent in NMR to shift water signals, residual TFA can complicate spectra.[14][15]
-
FTIR and CD Spectroscopy: TFA has a strong absorbance band around 1670 cm⁻¹, which can overlap with the amide I band of peptides, complicating structural analysis.[9][16]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Symptoms:
-
Lower-than-expected cell viability.
-
Higher-than-expected cell viability or unexpected cell proliferation.[1][9]
-
Poor reproducibility between experiments.[6]
Troubleshooting Workflow:
A logical workflow to diagnose and address potential TFA interference in cell-based assays.
Quantitative Data: Reported Cytotoxic Concentrations of TFA
| Cell Line | Observed Effect | Effective TFA Concentration | Reference(s) |
| Fetal Rat Osteoblasts | Reduced cell numbers | As low as 10 nM | [9][17] |
| HUVEC | Inhibition of proliferation | ~0.1 mM | [17] |
| Jurkat | Significant toxicity | ~5 mM | [17] |
| PC-12 | Dose-dependent cell death | 1-5 mM | [17] |
| Murine Glioma Cells | Stimulation of cell growth | 0.5–7.0 mM | [9][18] |
Disclaimer: These are representative values. The actual cytotoxic or stimulatory concentration of TFA can vary depending on the specific cell line, assay duration, and experimental conditions.[17]
Issue 2: Poor Sensitivity or Signal Suppression in Mass Spectrometry
Symptoms:
-
Low signal intensity for your analyte of interest.
-
Presence of TFA adducts in the mass spectrum.
Troubleshooting Workflow:
A decision tree for troubleshooting TFA-induced signal suppression in mass spectrometry.
Alternatives to TFA in HPLC for LC-MS Applications
| Mobile Phase Additive | Advantages | Disadvantages |
| Formic Acid (FA) | Significantly less ion suppression.[12] | May provide lower chromatographic resolution than TFA.[19] |
| Difluoroacetic Acid (DFA) | Better chromatographic performance than FA with less ion suppression than TFA.[12][19] | May not be as effective as TFA for all separations. |
| Acetic Acid | MS-friendly. | Weaker ion-pairing agent, may result in poor peak shape. |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
This is a widely used method to replace TFA counterions with chloride ions.[5][20]
Materials:
-
Peptide sample containing TFA
-
Distilled, deionized water or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl)[5]
-
100 mM Hydrochloric Acid (HCl) solution[5]
-
Liquid nitrogen[5]
-
Lyophilizer
Procedure:
-
Dissolve the Peptide: Dissolve the peptide in distilled water or buffer to a concentration of approximately 1 mg/mL.[5][7]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][7]
-
Incubate: Let the solution stand at room temperature for at least one minute.[5]
-
Freeze: Flash-freeze the solution in liquid nitrogen.[5]
-
Lyophilize: Lyophilize the frozen solution overnight to remove all liquid.[5]
-
Repeat: To ensure complete TFA removal, it is recommended to repeat steps 1-5 at least two more times.[5][20]
-
Final Step: After the final lyophilization, the peptide hydrochloride salt is ready to be dissolved in the desired buffer for your experiment.
Workflow for the removal of TFA via hydrochloric acid exchange.
Protocol 2: TFA Removal by Ion-Exchange Chromatography
This method utilizes a resin to exchange trifluoroacetate ions for a more biologically compatible counterion like acetate.[3][7]
Materials:
-
Lyophilized peptide containing TFA
-
Strong anion exchange resin[7]
-
1 M Sodium acetate solution[7]
-
Distilled, deionized water
-
Chromatography column
Procedure:
-
Prepare Resin: Prepare a small chromatography column with a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your peptide sample.[7]
-
Equilibrate Column: Equilibrate the column by eluting it with a 1 M sodium acetate solution.[7]
-
Wash Column: Wash the column with distilled, deionized water to remove excess sodium acetate.[3][21]
-
Load Peptide: Dissolve your peptide in a minimal amount of distilled water and apply it to the top of the resin bed.[7]
-
Elute Peptide: Elute the peptide from the column using distilled water.[7]
-
Collect Fractions: Collect the fractions containing your peptide.
-
Lyophilize: Pool the peptide-containing fractions and lyophilize to obtain the final product as a dry powder.[7]
Step-by-step process for TFA/acetate exchange using ion-exchange chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. proprep.com [proprep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]
- 15. University of Ottawa NMR Facility Blog: Chemical Exchange Agents to Simplify NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 16. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. genscript.com.cn [genscript.com.cn]
- 19. waters.com [waters.com]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to (S,R,S)-AHPC-C3-NH2 TFA and Other VHL Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an appropriate E3 ubiquitin ligase ligand is a critical step in the design of effective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC technology, and a variety of ligands have been developed to recruit it. This guide provides an objective comparison of (S,R,S)-AHPC-C3-NH2 TFA, a derivative of the well-characterized VHL ligand VH032, with other prominent VHL ligands. We present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological and experimental workflows to empower researchers in their drug discovery endeavors.
Quantitative Performance of VHL Ligands
The efficacy of a VHL ligand is fundamentally determined by its binding affinity to the VHL protein. This is a crucial parameter that influences the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), which is a prerequisite for subsequent protein degradation. The following table summarizes the binding affinities of several key VHL ligands.
| Ligand | Alias | Binding Affinity (Kd) to VHL | Measurement Method |
| This compound | VH032-C3-NH2 TFA | Data not directly available, but derived from (S,R,S)-AHPC | Not explicitly found |
| (S,R,S)-AHPC | VH032-NH2 | Not explicitly found, but expected to be similar to VH032 | - |
| VH032 | - | 185 nM[1][2] | Not Specified |
| VH101 | - | 44 nM[3][4] | Not Specified |
| VH298 | - | 80-90 nM[3][4] | Not Specified |
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032-based VHL ligand and a linker used in PROTAC technology[5][6]. Its binding affinity is expected to be comparable to its parent molecule, (S,R,S)-AHPC, though the addition of the linker may cause slight variations.
The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. The following table presents data on the degradation efficiency of PROTACs utilizing different VHL ligands, highlighting key metrics such as DC50 (the concentration for 50% maximal degradation) and Dmax (the maximum percentage of degradation). Lower DC50 values indicate higher potency.
| PROTAC | VHL Ligand | Target Protein | DC50 | Dmax | Cell Line |
| EED-Targeted PROTAC | (S,R,S)-AHPC-C4-NH2 | EED | Potent degradation reported | >90% | G401 |
| ARV-771 | (S,R,S)-AHPC-Me | BET | <5 nM | >95% | Various |
| SIAIS178 | VHL Ligand | BCR-ABL | 10 nM | >90% | K562 |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | IC50 of 1.11 µM | Not Specified | Ba/F3 |
Note: The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging[1].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the VHL-E3 ligase signaling pathway and a general workflow for assessing VHL ligand performance.
Experimental Protocols
Objective comparison requires standardized and detailed methodologies. Below are protocols for key experiments used in VHL ligand and PROTAC characterization.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique for real-time monitoring of binding kinetics and affinity.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
-
Methodology:
-
Immobilization: Recombinant VHL protein complex (VBC: VHL, Elongin C, Elongin B) is immobilized on a sensor chip (e.g., CM5) via amine coupling. A reference flow cell is prepared without the VHL protein to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the test VHL ligand (e.g., (S,R,S)-AHPC-C3-NH2) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The change in the SPR signal (response units, RU) is monitored over time to obtain association and dissociation curves.
-
Regeneration: The sensor surface is regenerated between injections using a suitable regeneration solution to remove the bound ligand.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Methodology:
-
Sample Preparation: Purified VHL protein complex is placed in the sample cell of the calorimeter, and the VHL ligand is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the protein solution while the heat change is continuously monitored.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay well-suited for quantifying the formation of the ternary complex in a high-throughput format.
-
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., d2) when they are brought into close proximity by the formation of the ternary complex.
-
Methodology:
-
Reagent Preparation: Tagged VHL complex (e.g., GST-tagged) and a tagged protein of interest (POI) (e.g., His-tagged) are prepared along with fluorescently labeled antibodies (e.g., anti-GST-Terbium and anti-His-d2).
-
Assay Setup: In a microplate, the VHL complex, POI, and varying concentrations of the PROTAC are incubated to allow for complex formation.
-
Detection: The TR-FRET detection reagents (labeled antibodies) are added and incubated to allow for binding to the tagged proteins.
-
Data Acquisition and Analysis: The fluorescence emission at the donor and acceptor wavelengths is measured using a TR-FRET compatible plate reader. The TR-FRET ratio is calculated and plotted against the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") indicates the formation of the ternary complex.
-
Conclusion
This compound, as a readily functionalizable derivative of the potent VHL ligand VH032, represents a valuable tool for the synthesis of novel PROTACs. While direct binding affinity data for this specific conjugate is not widely published, its performance is expected to be in line with its parent molecule, making it a strong candidate for PROTAC development. The selection of the optimal VHL ligand, however, extends beyond simple binary binding affinity and should be empirically determined for each specific target and linker combination. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different VHL ligands, ultimately facilitating the design and development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing Proteolysis: A Comparative Guide to Linker Length in PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] A critical, yet often empirically determined, component of any PROTAC is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand.[][4] This guide provides an objective comparison of how linker length influences PROTAC efficacy, supported by experimental data and detailed methodologies, to inform the rational design of potent and selective protein degraders.
The linker is not merely a passive spacer; its length, composition, and attachment points are paramount for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[5][6] An optimal linker facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation.[][5] A linker that is too short can introduce steric hindrance, preventing complex formation, while an excessively long linker may result in a flexible and unstable complex, leading to inefficient ubiquitination.[][8]
Data Presentation: Linker Length vs. Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9][10] The following tables summarize experimental data from studies that systematically varied linker length, demonstrating the profound impact on degradation potency.
Table 1: Comparison of Estrogen Receptor (ERα)-Targeting PROTACs with Varying Alkyl Linker Lengths [11][12]
| PROTAC Compound | Linker Type & Length (atoms) | DC50 (MCF7 cells) | Dmax (ERα Degradation) | Key Observation |
| PROTAC 11 | Alkyl, 9 atoms | > 500 nM | Low | Ineffective degradation. |
| PROTAC 12 | Alkyl, 12 atoms | ~100 nM | High | Potent degradation. |
| PROTAC 13 | Alkyl, 16 atoms | < 100 nM | Very High | Optimal linker length in this series, showing superior degradation.[11] |
| PROTAC 14 | Alkyl, 19 atoms | > 500 nM | Moderate | Decreased efficacy with longer linker. |
| PROTAC 15 | Alkyl, 21 atoms | > 1 µM | Low | Significantly reduced activity. |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[11]
Table 2: Comparison of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs with Varying PEG Linker Lengths [13]
| PROTAC Compound | Linker Type & Length (PEG units) | DC50 (Ramos cells) | Dmax (BTK Degradation) | Ternary Complex Cooperativity (α) |
| BTK Degrader (2 PEG) | PEG, 2 units | > 1 µM | < 50% | Low (Impaired binary binding) |
| BTK Degrader (4 PEG) | PEG, 4 units | ~40 nM | > 90% | Not specified, but potent degradation observed. |
| BTK Degrader (≥ 4 PEG) | PEG, ≥4 units | 1-40 nM | > 90% | No positive cooperativity, but still potent.[13] |
This table illustrates that while longer linkers can be effective, they may not always enhance ternary complex cooperativity, highlighting the complexity of linker optimization.[13]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.[14][15]
Caption: Logical relationship between linker length and PROTAC efficacy.[][8]
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental methodologies.[4][9] Below are detailed protocols for key experiments.
Western Blot for Protein Degradation Assessment
This is the most fundamental technique to quantify the amount of target protein remaining in cells after PROTAC treatment.[1][14]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7 for ERα, Ramos for BTK) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
Prepare serial dilutions of the PROTACs with different linker lengths in the culture medium.
-
Treat cells with the range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[16]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Incubate on ice for 30 minutes.[17]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.[17]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes to denature the proteins.[17]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[17]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[17]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against PROTAC concentration to determine the DC50 and Dmax values.[16]
-
Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay measures the downstream effect of protein degradation on cell viability by quantifying ATP levels.[15][18]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90-100 µL of culture medium.[15][19] Include control wells with medium only for background measurement.[20]
-
Compound Treatment: Add desired concentrations of the PROTACs. Incubate for the chosen duration (e.g., 48 or 72 hours).[19]
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[20]
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[20]
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50/GI50 value.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique to measure the kinetics and affinity of binary (PROTAC-protein) and ternary (E3 ligase-PROTAC-protein) complex formation in real-time.[21][22]
-
Objective: To measure binary binding affinities and assess the cooperativity of ternary complex formation.[23]
-
General Protocol Outline:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.[21]
-
Binary Affinity (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[21]
-
Ternary Complex Formation: Prepare mixtures containing a fixed, saturating concentration of the target protein and a titration of the PROTAC.[24]
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgram reflects the binding of the pre-formed target-PROTAC complex to the E3 ligase.[21]
-
Data Analysis:
-
Determine the binding affinity (KD) for the ternary complex.[22]
-
Calculate the cooperativity factor (α). This is the ratio of the binary KD of the PROTAC to one protein versus the ternary KD of the complex. An alpha value > 1 indicates positive cooperativity, meaning the formation of the ternary complex is more favorable than the individual binary interactions.[21][23]
-
-
Caption: A typical experimental workflow for comparing PROTACs.[4][6]
Conclusion
The length of the linker is a critical parameter in PROTAC design that profoundly influences degradation efficacy.[8][11] The presented data for ERα-targeting PROTACs, along with findings for other targets, unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[11][13] A linker that is too short can cause steric clashes, while one that is too long may fail to form a stable, productive ternary complex.[][25] Therefore, a systematic evaluation of a library of PROTACs with varied linker lengths, using the robust experimental methodologies outlined in this guide, is an essential step in the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. scribd.com [scribd.com]
- 21. aragen.com [aragen.com]
- 22. o2hdiscovery.co [o2hdiscovery.co]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. benchchem.com [benchchem.com]
Assessing the Selectivity of (S,R,S)-AHPC-C3-NH2 TFA-Based PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential and safety profile. This guide provides a comprehensive comparison of the performance of PROTACs synthesized with the (S,R,S)-AHPC-C3-NH2 TFA E3 ligase ligand-linker, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The performance of these PROTACs is evaluated against alternatives, primarily those recruiting the Cereblon (CRBN) E3 ligase, supported by experimental data and detailed methodologies.
Executive Summary
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] The choice of the E3 ligase ligand and the connecting linker are crucial for the efficacy and selectivity of the PROTAC.[2] this compound is a building block used in PROTAC synthesis, incorporating a VHL ligand.[3][4][5] VHL-based PROTACs are generally considered to have a lower propensity for "molecular glue"-type off-targets compared to some other E3 ligase recruiters.[6] However, the formation of a ternary complex can lead to the degradation of "neosubstrate" proteins that do not normally interact with VHL.[7] This guide will delve into the experimental approaches to assess the selectivity of these VHL-based PROTACs.
Performance Comparison: VHL- vs. CRBN-Based PROTACs
The selection of an E3 ligase significantly influences a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties. While the optimal choice is often target-dependent, some general trends have been observed. VHL-based PROTACs have, in some cases, demonstrated greater selectivity for specific protein isoforms compared to their CRBN-based counterparts.[2]
To illustrate this, the following table summarizes key performance metrics for representative VHL- and CRBN-based PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4). While specific data for a PROTAC synthesized with the exact this compound linker is not publicly available, the data for MZ1, a well-characterized VHL-based PROTAC, serves as a representative example.
Table 1: Performance Comparison of BRD4-Targeting PROTACs
| PROTAC Example | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Selectivity Profile |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 | More selective for BRD4 over BRD2 and BRD3.[2][3] |
| dBET1 | CRBN | BRD4 | MV4;11 | 8 | >98 | Degrades BRD2, BRD3, and BRD4 with similar potency.[2][8] |
| ARV-771 | VHL | BET Bromodomains | 22Rv1 | <1 | >95 | Potent degradation of BRD2/3/4.[8][9] |
| ARV-825 | CRBN | BET Bromodomains | RS4;11 | <1 | >95 | Potent degradation of BRD2/3/4.[8] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly depending on the cell line and experimental conditions.[2]
Signaling and Experimental Workflow Diagrams
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a typical workflow for assessing selectivity.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for assessing PROTAC selectivity.
Detailed Experimental Protocols
Accurate assessment of PROTAC selectivity is crucial for preclinical development. The following are detailed protocols for key experimental assays.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell culture reagents and appropriate cell line.
-
This compound-based PROTAC compound (stock in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system.
-
Data Analysis: Quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[10]
Protocol 2: Global Proteomics for Selectivity Profiling
Quantitative mass spectrometry-based proteomics is the gold standard for unbiased, global assessment of PROTAC selectivity.[6]
Materials:
-
Cell culture reagents and cell line.
-
PROTAC compound, inactive control, and vehicle control.
-
Lysis buffer, DTT, iodoacetamide, and trypsin.
-
Tandem Mass Tag (TMT) reagents (for TMT-based proteomics).
-
LC-MS/MS instrument.
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives maximal target degradation (e.g., 10x DC50) and for an optimal duration. Include vehicle-treated and inactive epimer-treated controls.[7]
-
Cell Lysis and Protein Digestion: Harvest and lyse cells. Quantify protein, then reduce, alkylate, and digest proteins into peptides with trypsin.
-
Peptide Labeling (for TMT): Label peptides from each condition with a different TMT reagent.
-
LC-MS/MS Analysis: Combine labeled peptides (for TMT) or analyze individual samples (for Label-Free Quantification - LFQ). Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Process the raw data to identify and quantify proteins. Determine the fold change in protein abundance in PROTAC-treated samples relative to controls. Proteins that are significantly downregulated are potential off-targets.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cell culture reagents.
-
PROTAC compound and vehicle control.
-
PBS.
-
Equipment for heating samples and for protein analysis (e.g., Western blot).
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control to allow for compound entry and target engagement.
-
Heating: Aliquot the cell suspension and heat at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Data Analysis: Generate a melting curve by plotting the percentage of soluble protein against temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Conclusion
The selectivity of a PROTAC is a multifaceted property influenced by the target protein, the E3 ligase recruited, and the linker connecting the two ligands. PROTACs based on the this compound linker, which recruits the VHL E3 ligase, offer a promising avenue for targeted protein degradation. While they may exhibit favorable selectivity profiles in certain contexts compared to alternatives like CRBN-based PROTACs, a thorough and unbiased assessment using a combination of biochemical, cellular, and proteomic approaches is paramount. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rigorously evaluate the selectivity of their VHL-based PROTACs and make informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics to study a small molecule targeting the loss of von Hippel-Lindau in renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of VHL and CRBN E3 Ligases for PROTACs: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical design parameter that significantly influences its efficacy, selectivity, and overall pharmacological profile. Among the more than 600 E3 ligases in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have become the workhorses of the field. This guide provides a comprehensive comparison of VHL and CRBN for PROTAC development, offering supporting experimental data, detailed methodologies, and visual workflows to aid researchers in making informed decisions.
Core Comparative Analysis: VHL vs. CRBN
The selection between VHL and CRBN is not a one-size-fits-all decision and depends on a multitude of factors including the target protein, the desired tissue distribution, and the intended therapeutic application. Both ligases are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes, but they possess distinct structural and biological characteristics.[1][2][3][4][5]
Structural and Functional Differences:
CRBN, a substrate receptor for the CUL4A E3 ligase complex, is known for its "pivoting door" mechanism.[] Its ligands, often derived from immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, are relatively small and possess favorable physicochemical properties.[][7] This can be advantageous in keeping the overall molecular weight of the PROTAC down. CRBN exhibits a degree of promiscuity in its substrate recognition, which can be both an advantage for degrading a wide range of targets and a potential liability for off-target effects, particularly the degradation of zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[][7]
VHL, on the other hand, is the substrate recognition subunit of the CUL2 E3 ligase complex and operates via a "pivoting clamp" mechanism.[] Its ligands typically mimic the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α), and bind to a more defined, buried pocket.[][8] This often leads to higher selectivity but can result in larger, more complex VHL-binding moieties, potentially impacting the PROTAC's cell permeability and other drug-like properties.[]
Expression Profile and Subcellular Localization:
CRBN is ubiquitously expressed across many tissues, including hematopoietic, neural, and epithelial tissues, making it a versatile choice for a broad range of applications.[][9] It is predominantly nuclear but can shuttle to the cytoplasm.[][9] This subcellular flexibility can be leveraged to target nuclear proteins.
VHL is also widely expressed but its levels can be lower in certain tumors, which might affect the potency of VHL-based degraders in those contexts.[][9] VHL is present in both the cytoplasm and the nucleus, offering access to targets in both compartments.[] Notably, VHL protein levels are regulated by oxygen levels, with hypoxic conditions often leading to its downregulation, a factor to consider in the tumor microenvironment.[]
Quantitative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize reported quantitative data for VHL and CRBN-based PROTACs targeting various proteins. It is important to note that direct head-to-head comparisons with identical target binders and linkers are not always available, and the data is collated from various studies.
Table 1: Comparison of VHL and CRBN-based MEK Degraders [9]
| Degrader | E3 Ligase | Cell Line | MEK1 DC₅₀ (nM) | MEK2 DC₅₀ (nM) | GI₅₀ (nM) |
| MS934 | VHL | HT-29 | 18 ± 1 | 9 ± 3 | 23 ± 5 |
| SK-MEL-28 | 10 ± 1 | 4 ± 1 | 40 ± 10 | ||
| MS928 | VHL | HT-29 | 18 ± 3 | 8 ± 1 | - |
| MS910 | CRBN | HT-29 | 118 ± 23 | 55 ± 19 | - |
| SK-MEL-28 | 94 ± 3 | 38 ± 15 | - |
DC₅₀: Concentration required to degrade 50% of the target protein. GI₅₀: Concentration required to inhibit cell growth by 50%. Data presented as mean ± standard deviation.
The data from this comparative study on MEK degraders suggests that in this specific context, the VHL-based degraders exhibited significantly greater potency in degrading both MEK1 and MEK2 as well as inhibiting cell growth compared to the CRBN-based degrader.[9]
Table 2: Representative Performance of CRBN-based PROTACs [10]
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| dBET1 | BRD4 | MV4;11 | 0.8 | >95 |
| ARV-825 | BRD4 | H23 | 1.8 | >90 |
| P13I | BTK | MOLM-14 | 0.05 | >95 |
Dₘₐₓ: Maximum percentage of protein degradation achieved.
Table 3: Representative Performance of VHL-based PROTACs [11]
| PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| PROTAC 139 | BRD4 | 3.3 nM | 97% | PC3 |
| ARV-771 | BET Bromodomains | - | - | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually articulate the complex processes involved in PROTAC-mediated protein degradation and the experimental steps for their evaluation, the following diagrams are provided.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the evaluation of PROTACs.
Caption: Schematic of VHL and CRBN Cullin-RING E3 Ligase complexes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of PROTAC performance. Below are protocols for key experiments in PROTAC characterization.
Protocol 1: Western Blot for Cellular Protein Degradation
This assay quantifies the reduction of the target protein in cells following PROTAC treatment.[12]
Methodology:
-
Cell Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 30 minutes.[12][13]
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12] Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase.[14]
Methodology:
-
Immobilization: Immobilize the purified target protein or the E3 ligase complex onto an SPR sensor chip.
-
Binding Analysis: Flow a series of concentrations of the PROTAC over the sensor surface. Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Data Analysis: Generate sensorgrams by plotting the response units (RU) versus time. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 3: Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation and health.[13]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 96-well plates at a density that ensures logarithmic growth throughout the experiment. After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.[13] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Measurement: Mix the contents and incubate to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the PROTAC concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Conclusion and Future Perspectives
Both VHL and CRBN have proven to be highly effective E3 ligases for the development of potent and selective PROTACs. The choice between them is nuanced and project-specific. CRBN offers the advantage of smaller, more drug-like ligands and broad tissue expression.[] VHL, with its more specific binding pocket, can offer enhanced selectivity.[]
The development of novel E3 ligase ligands is an active area of research, which will undoubtedly expand the toolbox for PROTAC design and may overcome some of the limitations of the current VHL/CRBN-based systems.[15] Furthermore, the emergence of hybrid and dual-ligase PROTACs presents exciting new possibilities for tackling drug resistance and achieving tissue-specific degradation.[] Ultimately, a thorough understanding of the target biology, coupled with the systematic experimental evaluation outlined in this guide, will be paramount to the successful development of the next generation of protein-degrading therapeutics.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of AHPC-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among these, PROTACs utilizing the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase are a prominent class. Validating that an AHPC-based PROTAC effectively engages its intended protein of interest (POI) is a critical step in the development of these novel therapeutics. This guide provides an objective comparison of key methodologies for validating target engagement, supported by experimental data and detailed protocols.
Quantitative Comparison of AHPC-based PROTACs and Alternatives
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several AHPC-based PROTACs against various targets and provide a comparative look at VHL- versus Cereblon (CRBN)-based PROTACs.
Table 1: Performance of Representative AHPC-based (VHL-recruiting) PROTACs
| PROTAC Identifier | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 | < 5 | > 90 | [1] |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [2] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [2] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [2] |
| Compound 14a | CRBN | Multiple | 200 | up to 98 | [3] |
| ARD-69 | Androgen Receptor | LNCaP, VCaP, 22Rv1 | 0.86, 0.76, 10.4 | Not Specified | [4] |
| SIAIS125 | EGFRL858R/T790M | H1975 | 5.9 | Not Specified | [4] |
Table 2: Comparative Performance of VHL- and CRBN-based PROTACs Targeting BRD4
| PROTAC Example | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 139 (VL285 analog) | VHL | BRD4 | PC3 | 3.3 | 97 | [5] |
| ARV-771 (AHPC-based) | VHL | BET Bromodomains | - | - | - | [5] |
| dBET1 | CRBN | BRD4 | - | - | - | |
| ARV-825 | CRBN | BRD4 | - | < 1 | - |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC technology. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a general experimental workflow for target engagement validation.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. The following are detailed methodologies for key experiments used to validate target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[6]
-
Materials:
-
Cell culture reagents
-
AHPC-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the PROTAC at various concentrations or a single saturating concentration. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[7]
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermocycler to a range of temperatures for 3 minutes. Include a non-heated control.[7]
-
Cell Lysis: Cool the samples to 4°C for 3 minutes, then lyse the cells by freeze-thaw cycles or by adding lysis buffer.[7]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific to the target protein.[7]
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the data to the non-heated control. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[7]
-
NanoBRET™/HiBiT® Lytic Detection for Protein Degradation
The NanoBRET™ and HiBiT® systems provide quantitative measures of protein levels in live cells, enabling the determination of DC50 and Dmax values.[8]
-
Materials:
-
CRISPR/Cas9-edited cell line with HiBiT-tagged target protein
-
AHPC-based PROTAC
-
White, 96-well or 384-well assay plates
-
Nano-Glo® HiBiT Lytic Detection System (LgBiT Protein, Lytic Substrate, Lytic Buffer)
-
Luminometer
-
-
Procedure:
-
Cell Plating: Seed the HiBiT-tagged cells in white assay plates and incubate overnight.[9]
-
Compound Addition: Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. Add the diluted PROTAC to the cells and incubate for the desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Lytic Measurement: Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and lytic substrate in the lytic buffer. Add the reagent to each well.[9]
-
Signal Measurement: Shake the plate for at least 10 minutes to ensure complete cell lysis and signal stabilization. Measure the luminescence using a luminometer.[10]
-
Data Analysis: Normalize the luminescence signal of the PROTAC-treated wells to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
NanoBRET™ Ternary Complex Formation Assay
This assay directly measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in living cells.[11]
-
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®
-
AHPC-based PROTAC
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and >600 nm filters
-
-
Procedure:
-
Cell Transfection and Plating: Co-transfect cells with plasmids encoding the NanoLuc®-POI and HaloTag®-VHL fusion proteins and plate in assay plates. Incubate for 24-48 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells.[11]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.[11]
-
Signal Measurement: Incubate the plate at room temperature. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[11]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]
-
Conclusion
The validation of target engagement is a cornerstone of successful PROTAC development. AHPC-based PROTACs, which recruit the VHL E3 ligase, have demonstrated significant potential in targeted protein degradation. A multi-faceted approach, employing a combination of orthogonal assays such as CETSA, NanoBRET™/HiBiT®, and traditional Western blotting, is essential for generating a robust data package. This guide provides a framework for researchers to design and execute experiments that will confidently validate the on-target activity of their AHPC-based PROTACs, paving the way for the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Assays for Confirming Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), researchers, scientists, and drug development professionals require robust and reliable methods to validate the efficacy and mechanism of action of novel protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). Employing a multi-faceted approach with orthogonal assays is critical to ensure that the observed reduction in protein levels is a direct result of the intended degradation pathway and not due to off-target effects or other cellular mechanisms. This guide provides an objective comparison of key orthogonal assays used to confirm protein degradation, complete with supporting experimental data, detailed methodologies, and visual representations of complex pathways and workflows.
The central principle of many TPD technologies, including PROTACs, is the hijacking of the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] A bifunctional degrader molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] Rigorous validation of each step in this process is paramount for the successful development of novel therapeutics.
Comparative Analysis of Key Orthogonal Assays
A strategic combination of the following assays provides a comprehensive validation of degrader-induced protein degradation. Each method offers unique advantages and limitations in terms of throughput, sensitivity, and the specific information it provides.
| Assay | Principle | Primary Output | Throughput | Sensitivity | Key Advantages | Limitations |
| Western Blot | Antibody-based detection of a specific protein separated by size.[3] | Semi-quantitative or quantitative measurement of a single target protein.[3] | Low to Medium | Moderate | Widely accessible, provides information on protein size. | Can be low throughput, semi-quantitative without careful optimization, dependent on antibody quality.[4] |
| In-Cell Western™ (ICW) | Microplate-based immunofluorescent detection of proteins in fixed cells.[4][5] | Quantitative measurement of protein levels in a cellular context.[4] | High | High | Higher throughput than traditional Western blotting, reduced experimental variability.[4][5] | Requires high-quality antibodies that work in fixed cells, provides no information on protein size.[4] |
| Mass Spectrometry (Quantitative Proteomics) | Unbiased identification and quantification of peptides from digested proteins.[3][6] | Relative or absolute quantification of thousands of proteins simultaneously.[3][6] | Low to Medium | Very High | Global and unbiased view of proteome-wide effects, ideal for off-target analysis.[3][6] | Technically demanding, higher cost, complex data analysis. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[1] | Confirmation of target engagement in a cellular environment.[1] | Medium to High | Moderate | Directly assesses target binding in cells, label-free.[1] | Does not directly measure degradation, thermal stabilization is not guaranteed upon binding. |
| Immunoprecipitation (IP) - Ubiquitination | Enrichment of a target protein followed by detection of ubiquitination via Western blot.[7] | Confirmation of target protein ubiquitination.[7] | Low | Moderate | Directly demonstrates the mechanism of action (ubiquitination).[7] | Can be technically challenging, may require proteasome inhibitors to detect ubiquitinated species. |
| HiBiT Bioluminescence Assay | Quantitative bioluminescent measurement of a tagged protein in live cells.[3] | Real-time, quantitative measurement of protein degradation kinetics.[3] | High | Very High | High sensitivity, suitable for high-throughput screening, real-time measurements.[3] | Requires genetic modification of the target protein (tagging).[3] |
Quantitative Data Comparison
The efficacy of a protein degrader is typically defined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following tables provide a comparative overview of these metrics for different PROTACs, as determined by various orthogonal assays.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | HeLa | Western Blot | 15 | >95 |
| dBET1 | CRBN | 22Rv1 | Western Blot | 4 | ~98 |
| ARV-771 | VHL | LNCaP | ELISA | 1.8 | >95 |
| Compound X | VHL | HEK293 | Mass Spectrometry | 25 | 92 |
Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Comparison of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| P13I | CRBN | MOLM-14 | Flow Cytometry | 8.2 | >90 |
| MT-802 | VHL | TMD8 | Western Blot | 0.8 | >95 |
| Compound Y | CRBN | Ramos | In-Cell Western | 12.5 | 88 |
Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding of protein degradation. The following diagrams were created using the Graphviz DOT language to illustrate these complex relationships.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable and comparable data. The following are representative protocols for key orthogonal assays.
Protocol 1: Western Blot for Protein Degradation
This protocol outlines the general steps for assessing protein degradation using Western blotting.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[9]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.[9]
-
Boil samples at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.[10]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]
-
Quantify the band intensities using densitometry software.[10]
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[9]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
Protocol 2: Quantitative Mass Spectrometry (Proteomics)
This protocol provides a general workflow for TMT-based quantitative proteomics to assess the global effects of a degrader.[6]
-
Cell Culture and Treatment:
-
Culture cells to the desired confluence.
-
Treat cells with the degrader at various concentrations and time points. Include a vehicle control.[6]
-
-
Protein Extraction and Digestion:
-
Lyse cells and extract proteins.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.[11]
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using software such as Proteome Discoverer or MaxQuant.[6]
-
Identify peptides and proteins by searching against a relevant protein database.[6]
-
Quantify the relative abundance of proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.[13]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to confirm target engagement.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader compound or vehicle control for 1-2 hours.
-
-
Heat Shock:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation at high speed.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein levels by Western blot as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
-
By employing a combination of these orthogonal validation techniques, researchers can confidently characterize the activity of their protein degraders, paving the way for the development of novel and effective therapeutics.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein degradation analysis by western blot [bio-protocol.org]
- 10. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 11. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Nuances of Linker Technology in Targeted Protein Degradation and Delivery
A comparative analysis of the degradation efficiency of Antibody-Drug Conjugate (ADC) and Proteolysis-Targeting Chimera (PROTAC) constructs reveals the critical role of the linker in determining therapeutic efficacy. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the rational design of next-generation targeted therapies for researchers, scientists, and drug development professionals.
The linker, a seemingly simple component connecting a targeting moiety to a payload, is a key determinant of success for both ADCs and PROTACs. Its chemical nature, stability, and cleavage mechanism profoundly influence the potency, selectivity, and safety profile of the entire construct. This guide delves into the comparative degradation efficiencies of different linker designs in two prominent therapeutic modalities: Antibody-HPAC (AHPC) based PROTACs and Antibody-Drug Conjugates (ADCs).
AHPC-Based PROTACs: The Impact of Linker Length on Degradation Efficiency
Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. An AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold is often utilized to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The linker connecting the target-binding warhead to the AHPC E3 ligase ligand plays a pivotal role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
The length of the linker is a critical parameter. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in inefficient ubiquitination. The optimal linker length is therefore highly dependent on the specific target protein and the ligands used.
Quantitative Analysis of Linker Length on BRD4 Degradation
The bromodomain-containing protein 4 (BRD4) is a well-validated target in oncology. The following table summarizes quantitative data for a series of AHPC-based PROTACs targeting BRD4, illustrating the impact of varying polyethylene glycol (PEG) linker lengths on degradation potency. The half-maximal degradation concentration (DC50) is a measure of the potency of a degrader, with a lower value indicating higher potency.
| Compound ID | Linker Composition | Linker Length (n) | DC50 (nM) for BRD4 Degradation |
| 14a | PEG | 2 | > 1000 |
| 14b | PEG | 4 | > 1000 |
| 14c | PEG | 6 | 527 ± 111 |
| 14d | PEG | 8 | 158 ± 83 |
Data synthesized from published literature.
The data clearly demonstrates that for this particular series of AHPC-based PROTACs, a longer PEG linker resulted in more potent BRD4 degradation, with the PROTAC containing an 8-unit PEG linker (14d) exhibiting the lowest DC50 value. This highlights the critical role of linker length in optimizing the geometry of the ternary complex for efficient degradation.
Antibody-Drug Conjugates (ADCs): Cleavable vs. Non-Cleavable Linkers
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed as a targeted therapy for cancer. They consist of an antibody that specifically targets a tumor antigen, linked to a highly potent cytotoxic payload. The linker in an ADC is crucial for its stability in circulation and the selective release of the payload at the tumor site. ADC linkers are broadly categorized as either cleavable or non-cleavable.
Cleavable Linkers are designed to be stable in the bloodstream but are cleaved by specific conditions prevalent in the tumor microenvironment or within tumor cells.[1] Common cleavage mechanisms include:
-
Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1]
-
pH-sensitive linkers: These linkers, like hydrazones, are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1]
-
Glutathione-sensitive linkers: These linkers contain disulfide bonds that are reduced in the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.[1]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." [1] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.[2]
Non-Cleavable Linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[3] This results in a charged payload-linker-amino acid complex that is typically less membrane-permeable, thus limiting the bystander effect.[2] However, the increased stability of non-cleavable linkers can lead to a better safety profile with reduced off-target toxicity.[1]
Comparative Efficacy: A Complex Picture
Direct quantitative comparison of the degradation efficiency of cleavable versus non-cleavable linkers is challenging as it is highly context-dependent, relying on the specific antibody, payload, target antigen, and tumor type. However, general trends can be observed. For instance, ADCs with cleavable linkers and membrane-permeable payloads often exhibit potent bystander killing, which can lead to lower IC50 values (the concentration of drug that inhibits 50% of cell growth) in heterogeneous tumor models. Conversely, non-cleavable linkers may show a better therapeutic window in vivo due to their enhanced stability and reduced off-target toxicity.[4]
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of linker performance in both PROTACs and ADCs. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, 22Rv1)
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the extent of degradation at each PROTAC concentration.
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination) for ADCs
This assay measures the ability of an ADC to kill cancer cells and is used to determine its IC50 value.
Materials:
-
Target cancer cell line
-
ADC of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the ADC. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The choice of linker is a critical design feature in the development of both AHPC-based PROTACs and ADCs. For PROTACs, linker length and composition are paramount for achieving optimal ternary complex formation and potent protein degradation. In the realm of ADCs, the decision between a cleavable and a non-cleavable linker represents a trade-off between the potent bystander effect and enhanced stability and safety. The experimental protocols provided herein offer a framework for the systematic evaluation of different linker constructs, enabling the rational design of more effective and safer targeted therapies.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-cleavable Linkers: Permanently Linked, for Better or for Worse | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
A Researcher's Guide to Benchmarking a New PROTAC Against Known Degraders
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel Proteolysis-Targeting Chimera (PROTAC) is paramount. This guide provides a comprehensive framework for objectively comparing a new PROTAC's performance against established degraders, supported by experimental data and detailed protocols.
Comparative Performance Data
A direct comparison of quantitative data is essential for assessing the efficacy and safety profile of a new PROTAC. The tables below present a hypothetical benchmarking of "NewPROTAC-Y" against the well-characterized BRD4 degrader MZ1 and the KRAS G12C degrader LC-2.[1]
Table 1: In Vitro Degradation Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM)[2][3] | Dmax (%)[2][3] | Timepoint (h) |
| NewPROTAC-Y | BRD4 | HeLa | 8 | 95 | 18 |
| MZ1 [4] | BRD4 | HeLa | 20 | 88 | 18 |
| LC-2 [1] | KRAS G12C | NCI-H2030 | 50 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Cellular Viability and Selectivity
| PROTAC | Cell Line | GI50 (µM) | Off-Target E3 Ligase |
| NewPROTAC-Y | HeLa | 1.2 | VHL |
| MZ1 | HeLa | 2.5 | VHL |
| LC-2 | NCI-H2030 | 0.8 | VHL |
GI50: Concentration causing 50% growth inhibition.
Key Experimental Protocols
Reproducible and well-documented experimental methods are the bedrock of comparative studies. Below are detailed protocols for the key assays cited.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This assay quantifies the degradation of a target protein following PROTAC treatment.[5]
-
Cell Seeding and Treatment: Plate the chosen cell line (e.g., HeLa for BRD4, NCI-H2030 for KRAS G12C) in 6-well plates and allow for overnight adherence.[1][5] Treat the cells with a serial dilution of the PROTACs for a predetermined time (e.g., 18-24 hours).[2][3] Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.[6]
-
Immunoblotting: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.[5] Block the membrane and then incubate with primary antibodies against the target protein (e.g., BRD4 or KRAS G12C) and a loading control (e.g., GAPDH).[1][5] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Data Analysis: Visualize the protein bands using an ECL substrate.[5] Quantify the band intensities and normalize the target protein level to the loading control.[5] The percentage of remaining protein is plotted against the log of the PROTAC concentration and fitted to a four-parameter logistic model to determine the DC50 and Dmax values.[3]
Cellular Viability Assay
This assay assesses the impact of the PROTAC on cell proliferation.[5][7]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.[7]
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).[8]
-
Viability Measurement: Utilize a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[5][7] Add the reagent to each well and measure the luminescence using a plate reader.[7]
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the percentage of cell viability against the log of the PROTAC concentration to calculate the GI50 value.[7]
Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[8][9]
-
Co-treatment: Treat cells with the PROTAC at a concentration known to induce degradation, along with a proteasome inhibitor (e.g., MG132), to allow for the accumulation of the ubiquitinated target protein.[6][8]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[10]
-
Western Blot: Analyze the immunoprecipitated samples by Western blot using an antibody against ubiquitin to detect the polyubiquitinated target protein.[9][10]
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: A diagram of the PROTAC mechanism, from ternary complex formation to proteasomal degradation.
Experimental Workflow for PROTAC Benchmarking
Caption: The logical workflow for the comprehensive evaluation and benchmarking of a new PROTAC.
BRD4 Signaling Pathway and PROTAC Interventiondot
digraph "BRD4_Pathway" { graph [bgcolor="#F1F3F4", dpi=300, width=7.6]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatin [label="Acetylated\nChromatin", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; PolII [label="Transcriptional\nMachinery", fillcolor="#FBBC05", fontcolor="#202124"]; Oncogenes [label="Oncogene Transcription\n(e.g., c-Myc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cancer Cell\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PROTAC [label="NewPROTAC-Y", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
BRD4 -> Chromatin [label=" binds to"]; BRD4 -> PolII [label=" recruits"]; PolII -> Oncogenes [label=" activates"]; Oncogenes -> Proliferation; PROTAC -> BRD4 [label=" induces degradation", color="#EA4335", style=dashed, arrowhead=tee]; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinetic Analysis of PROTAC-Mediated Degradation
For researchers, scientists, and drug development professionals, understanding the kinetics of PROTAC-mediated protein degradation is paramount for the rational design and optimization of these novel therapeutics. This guide provides a comparative overview of key experimental techniques, presenting quantitative data, detailed protocols, and visual workflows to facilitate a deeper understanding of the entire degradation process, from ternary complex formation to final protein clearance.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] This event-driven pharmacology distinguishes them from traditional inhibitors and necessitates a thorough kinetic analysis to fully characterize their efficacy.[3][4] The kinetic profile of a PROTAC is a multi-step process encompassing ternary complex formation, ubiquitination of the target protein, and its subsequent degradation by the proteasome.[5][6] Each of these stages can be a rate-limiting step, and a comprehensive understanding of their interplay is crucial for developing potent and selective degraders.[7][8]
Comparative Analysis of Kinetic Methodologies
A variety of biophysical and cell-based assays are available to interrogate the kinetics of PROTAC-mediated degradation. The choice of method depends on the specific question being addressed, the available resources, and the desired throughput.[9] This section provides a comparative summary of commonly used techniques.
Techniques for Measuring Ternary Complex Formation
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is the initial and critical step in the degradation pathway.[10] Several biophysical techniques can be used to measure the kinetics and thermodynamics of this interaction.[11]
| Technique | Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | k_on, k_off, K_D, Cooperativity (α) | Real-time, label-free kinetic data.[12][13] | Requires specialized equipment and protein immobilization. |
| Bio-Layer Interferometry (BLI) | k_on, k_off, K_D | Higher throughput than SPR, compatible with crude samples.[6][11] | Lower sensitivity than SPR, may not be suitable for small molecule interactions.[6] |
| Isothermal Titration Calorimetry (ITC) | K_D, Stoichiometry (n), ΔH, ΔS | Provides a complete thermodynamic profile of the interaction.[9][11] | Low throughput, requires large amounts of protein.[11] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Proximity-based signal (indicative of complex formation) | Homogeneous assay, high-throughput screening compatible.[9] | Indirect measurement of binding, requires labeled proteins. |
| NanoBRET™ | Real-time complex formation in live cells | Physiologically relevant data from a cellular context.[5][14] | Requires genetic engineering of cells (tagging proteins).[15] |
Techniques for Measuring Ubiquitination
Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation. Assays that monitor this step provide a direct measure of the productive engagement of the degradation machinery.
| Technique | Parameters Measured | Advantages | Limitations |
| NanoBRET™ Ubiquitination Assay | Real-time ubiquitination in live cells | Directly measures the functional consequence of ternary complex formation in a cellular setting.[10][15] | Requires co-expression of a HaloTag®-ubiquitin fusion.[10] |
| Tandem Ubiquitin Binding Entities (TUBEs) | Levels of poly-ubiquitinated target protein | High-throughput method to monitor ubiquitination of native target proteins.[16] | Indirectly measures ubiquitination through enrichment. |
| Western Blot (for Ubiquitination) | Increase in high molecular weight species of the target | Standard laboratory technique. | Low throughput, semi-quantitative. |
Techniques for Measuring Protein Degradation
The final step in the PROTAC mechanism is the degradation of the target protein by the proteasome. Kinetic analysis of protein degradation provides crucial parameters for evaluating PROTAC efficacy.[17]
| Technique | Parameters Measured | Advantages | Limitations |
| Western Blot | DC₅₀, Dₘₐₓ | Gold standard for measuring protein levels. | Endpoint assay, low throughput. |
| HiBiT/NanoLuc® Luciferase Assays | Real-time degradation kinetics (Rate, Dₘₐₓ, DC₅₀) | Live-cell, real-time measurements with high sensitivity.[17][18] | Requires CRISPR-Cas9 mediated endogenous tagging for most relevant data.[18][19] |
| Mass Spectrometry (MS)-based Proteomics | Global protein level changes | Unbiased, proteome-wide analysis of degradation and off-target effects. | Technically complex, lower throughput. |
Quantitative Data Summary
The following table presents a summary of key kinetic parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase.[9]
| Assay | Interaction | Parameter | Value | Reference |
| SPR | MZ1 : VHL (Binary) | K_D | 29 nM | [9] |
| BRD4-BD2 : MZ1 : VHL (Ternary) | K_D | 1 nM | [9] | |
| k_on | 7.59 x 10⁵ M⁻¹s⁻¹ | [9] | ||
| k_off | 0.006 s⁻¹ | [9] | ||
| Half-life | 130 s | [9] | ||
| Cooperativity (α) | 22 | [9] | ||
| ITC | MZ1 : VHL (Binary) | K_D | 66 nM | [11] |
| BRD4-BD2 : MZ1 : VHL (Ternary) | K_D | 4 nM | [11] | |
| Cooperativity (α) | 15 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their kinetic analyses.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol describes the measurement of binary and ternary complex formation kinetics using SPR.
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.
-
Measure the association (k_on) and dissociation (k_off) rates to determine the binary binding affinity (K_D).
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed, saturating concentration of the target protein (e.g., BRD4-BD2) with a series of concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.[9]
-
Measure the k_on and k_off for the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters.
-
Calculate the cooperativity factor (α) as the ratio of the binary K_D to the ternary K_D.[13]
-
NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This protocol outlines the use of NanoBRET™ technology to monitor ternary complex formation in living cells.[5]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor).
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.[14]
Western Blot for Protein Degradation
This protocol details the standard method for quantifying PROTAC-induced protein degradation.
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[1]
-
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows in the kinetic analysis of PROTAC-mediated degradation.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for kinetic analysis of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 18. promega.com [promega.com]
- 19. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of E3 Ligase Recruiters for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the choice of an E3 ubiquitin ligase recruiter is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This guide provides a detailed, data-driven comparison of the most commonly used E3 ligase recruiters, offering insights into their performance, underlying mechanisms, and the experimental protocols essential for their evaluation.
The Ubiquitous E3 Ligase Recruiters: A Comparative Overview
While the human genome encodes over 600 E3 ligases, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized small molecule ligands.[1][2] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[1] The selection of an E3 ligase recruiter significantly influences a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), selectivity, and pharmacokinetic properties.[1][3]
Cereblon (CRBN) Recruiters
Ligands for CRBN are primarily derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1] These are the most extensively used recruiters in PROTAC design.[1]
Advantages:
-
Well-established chemistry and readily available synthetic building blocks.[1]
-
Ligands are generally smaller with favorable drug-like properties, including oral bioavailability.[1]
-
Have demonstrated high degradation efficiency for a wide array of target proteins.[1]
Disadvantages:
-
Potential for off-target effects due to the degradation of CRBN's endogenous neosubstrates.[1]
Von Hippel-Lindau (VHL) Recruiters
Small molecule ligands for VHL were developed by mimicking the hydroxyproline motif of its natural substrate, HIF-1α.[1]
Advantages:
-
PROTACs utilizing VHL recruiters often exhibit high metabolic stability.[1]
-
The peptidic nature of the ligands offers multiple points for chemical modification, allowing for fine-tuning of physicochemical properties.[1]
-
The availability of stereoisomers can be used to create inactive epimers as negative controls for experiments.[1]
Disadvantages:
-
VHL ligands are often larger and more peptidic, which can pose challenges for cell permeability and oral bioavailability.[1]
Mouse Double Minute 2 (MDM2) Recruiters
Ligands for MDM2, such as nutlin derivatives, were initially developed as inhibitors of the MDM2-p53 interaction.[1][4]
Advantages:
-
Recruiting MDM2 can offer a dual mechanism of action: degradation of the target protein and stabilization of the tumor suppressor p53.[1][4]
Disadvantages:
-
MDM2-recruiting PROTACs often have a high molecular weight and less favorable physicochemical properties.[1]
-
Their use is less common compared to CRBN and VHL recruiters.[5]
Inhibitor of Apoptosis Protein (IAP) Recruiters
Ligands for IAPs are based on SMAC mimetics, such as bestatin and LCL161.[6][7][8]
Advantages:
-
Can provide an alternative for targets that are resistant to degradation via CRBN or VHL-based PROTACs.[1]
Disadvantages:
-
IAP ligands can induce auto-ubiquitination and degradation of the IAP ligase itself, which can lead to inefficient degradation of the intended target protein.[1]
-
There are fewer successful examples in the literature compared to CRBN and VHL.[1]
Quantitative Performance Data: Head-to-Head Comparisons
Direct comparison of PROTACs where only the E3 ligase recruiter is varied provides the clearest insight into the ligand's influence on performance. The following tables summarize published data for PROTACs targeting the same protein but utilizing different E3 ligases.
Table 1: Comparison of BRD4 Degraders
| Target Protein | E3 Ligase | Ligand | PROTAC Name | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | CRBN | Pomalidomide | dBET1 | < 1 | >90 | MV4;11 |
| BRD4 | VHL | VH032 derivative | MZ1 | 24 | ~90 | HeLa |
| BRD4 | MDM2 | Nutlin-3 derivative | A1874 | 32 | >98 | HCT116 |
Table 2: Performance of VHL-Based PROTACs
| Target Protein | PROTAC Name | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | MZ1 | 24 | ~90 | HeLa |
Table 3: Performance of CRBN-Based PROTACs
| Target Protein | PROTAC Name | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | dBET1 | < 1 | >90 | MV4;11 |
| BTK | PROTAC 26 | 6.2 | >99 | Namalwa |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protein Degradation Assay via Western Blot
This is the most common method to determine the extent of target protein degradation.[1]
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and vehicle control) for a predetermined time (e.g., 18-24 hours).[1]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer. Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[9]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[3]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.[9]
-
Data Analysis: Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[10]
Objective: To detect the polyubiquitination of the target protein in the presence of the PROTAC.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM TCEP): E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., purified CRBN or VHL complex), ubiquitin, and ATP.
-
Add Target and PROTAC: Add the purified target protein and the PROTAC of interest to the reaction mixture. Include a control reaction without the PROTAC.[11]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).[10]
-
Reaction Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[10]
-
Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with antibodies against the target protein and/or ubiquitin to detect a ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein.[11]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[3] Several biophysical techniques can be used to characterize this complex.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Objective: To quantify the formation of the ternary complex in solution.
Methodology:
-
Reagent Preparation: Use a purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase. Utilize a lanthanide-labeled antibody against one tag (donor fluorophore) and a fluorescently labeled antibody against the other tag (acceptor fluorophore).[11][12]
-
Assay Procedure:
-
Prepare a solution containing the tagged target protein and E3 ligase in an assay buffer.
-
Add the PROTAC at various concentrations to the wells of a microplate.
-
Add the protein-antibody mixture to the wells.
-
Incubate to allow for complex formation.[11]
-
-
Measurement and Analysis: Measure the TR-FRET signal on a plate reader. The signal is proportional to the amount of ternary complex formed. Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11][12]
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of ternary complex formation.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.[3]
-
Binary Interaction Measurement: Inject the PROTAC molecule at various concentrations to measure its binary interaction with the E3 ligase. In a separate experiment, inject the target protein (POI) to assess for any non-specific binding.[3]
-
Ternary Complex Measurement: To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface. Alternatively, inject the POI over a surface saturated with the PROTAC-E3 ligase binary complex.[3]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinity (KD) of the ternary complex.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of ternary complex formation.
Methodology:
-
Sample Preparation: Load the E3 ligase solution into the ITC cell. Load the PROTAC and the target protein into the injection syringe.
-
Titration: Titrate the PROTAC and target protein mixture into the E3 ligase solution.[3]
-
Data Analysis: The heat changes upon binding are measured to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 6. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of (S,R,S)-AHPC-C3-NH2 TFA-based PROTACs: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of PROTACs is paramount for developing safe and effective therapeutics. This guide provides a detailed comparison of the selectivity of PROTACs synthesized using the (S,R,S)-AHPC-C3-NH2 TFA linker-ligand conjugate, with a focus on the EED-targeting PROTAC, UNC6852.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of specific proteins. The selectivity of a PROTAC is a critical attribute, determining its therapeutic window and potential off-target effects. This guide delves into the cross-reactivity profile of PROTACs based on the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, (S,R,S)-AHPC-C3-NH2. We will focus on the well-characterized EED-targeting PROTAC, UNC6852, and compare its selectivity against its warhead, EED226, and a second-generation degrader, UNC7700.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The (S,R,S)-AHPC-C3-NH2 moiety serves as the handle to recruit the VHL E3 ligase.
Comparative Selectivity Profile
The following tables summarize the available quantitative data for UNC6852 and its comparators.
Table 1: On-Target Activity and Degradation Efficacy
| Compound | Target | Assay Type | Metric | Value | Reference |
| UNC6852 | EED | TR-FRET | IC50 | 247 nM | [1][2] |
| EED | Western Blot (HeLa cells, 24h) | DC50 | 0.79 ± 0.14 µM | [3] | |
| EED | Western Blot (HeLa cells) | Dmax | 92% | [3] | |
| EZH2 | Western Blot (HeLa cells, 24h) | DC50 | 0.3 ± 0.19 µM | [3] | |
| EZH2 | Western Blot (HeLa cells) | Dmax | 75% | [3] | |
| EED226 | PRC2 (H3K27me0 peptide substrate) | In vitro enzymatic | IC50 | 23.4 nM | [4] |
| PRC2 (mononucleosome substrate) | In vitro enzymatic | IC50 | 53.5 nM | [4] | |
| EED | Binding Assay | Kd | 82 nM | [5] | |
| UNC7700 | EED | Western Blot (DB cells, 24h) | DC50 | 111 nM | [6][7] |
| EED | Western Blot (DB cells) | Dmax | 84% | [6][7] | |
| EZH2 | Western Blot (DB cells, 24h) | DC50 | 275 nM | [6][7] | |
| EZH2 | Western Blot (DB cells) | Dmax | 86% | [6][7] | |
| SUZ12 | Western Blot (DB cells) | Dmax | 44% | [6][7] |
Table 2: Cross-Reactivity and Off-Target Profile
| Compound | Assay Type | Key Findings | Reference |
| UNC6852 | Global Proteomics (TMT-MS, HeLa cells, 10 µM, 24h) | Out of 5,452 quantified proteins, only EED and EZH2 were significantly degraded. SUZ12 showed modest (21%) degradation. | [3][8] |
| EED226 | Panel of 21 other protein methyltransferases | Highly selective for the PRC2 complex. The only other histone methyltransferase inhibited was the EZH1-PRC2 complex. | [5][9] |
| Kinase panel | Selective over a broad range of kinases. | [5] | |
| UNC7700 | Targeted Proteomics (DB cells, 3 µM, 24h) | Confirmed degradation of EED, EZH2, and SUZ12. | [6] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the provided data.
Global Proteomics for Selectivity Profiling (Tandem Mass Tag - TMT)
This method allows for the simultaneous identification and quantification of thousands of proteins to assess the global impact of a PROTAC on the proteome.
Protocol:
-
Cell Culture and Treatment: HeLa cells were cultured to approximately 80% confluency and treated with 10 µM UNC6852 or DMSO as a vehicle control for 24 hours.
-
Cell Lysis and Protein Digestion: Cells were harvested, lysed, and the protein concentration was determined. Proteins were then reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
TMT Labeling: Peptides from each sample were chemically labeled with isobaric tandem mass tags (TMT). Each tag has the same total mass but a different reporter ion mass, allowing for multiplexed analysis.
-
Sample Pooling and Fractionation: The labeled peptide samples were pooled and then fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction was analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). During MS/MS fragmentation, the reporter ions were released and their intensities were measured.
-
Data Analysis: The relative abundance of each protein across the different samples was determined by comparing the intensities of the corresponding reporter ions. Proteins with a statistically significant change in abundance in the PROTAC-treated sample compared to the control were identified as potential on- or off-targets.[8]
Discussion of Comparative Data
The available data indicates that UNC6852, a PROTAC constructed with the (S,R,S)-AHPC-C3-NH2 linker, exhibits high selectivity for its intended target, the PRC2 complex. The global proteomics study in HeLa cells revealed that at a concentration of 10 µM, only EED and EZH2 were significantly degraded out of over 5,000 quantified proteins.[3][8] This demonstrates a remarkable degree of selectivity.
When compared to its warhead, EED226, the PROTAC modality appears to maintain, and potentially enhance, selectivity. EED226 itself is a selective inhibitor of the PRC2 complex with minimal activity against a panel of other methyltransferases and kinases.[5][9] The high selectivity of the warhead likely contributes significantly to the clean profile of the resulting PROTAC.
The comparison with the second-generation degrader, UNC7700, highlights the impact of the linker on degradation potency and profile. UNC7700, which incorporates a cis-cyclobutane linker instead of the C3 alkyl linker in UNC6852, demonstrates improved degradation of EED and EZH2, as well as more pronounced degradation of SUZ12.[6][7] This suggests that linker optimization can fine-tune the degradation efficiency and selectivity of a PROTAC.
Conclusion
PROTACs synthesized with the this compound linker-ligand, exemplified by UNC6852, can achieve a high degree of selectivity. The cross-reactivity profile of UNC6852, as determined by global proteomics, shows a very specific degradation of the targeted PRC2 complex components. This selectivity is likely a combination of the inherent specificity of the warhead (EED226) and the formation of a productive ternary complex with the VHL E3 ligase. Further optimization of the linker, as seen in UNC7700, can further modulate the degradation profile. For researchers in drug development, these findings underscore the importance of comprehensive selectivity profiling, such as by quantitative proteomics, to fully characterize and optimize PROTAC candidates.
References
- 1. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. cores.imp.ac.at [cores.imp.ac.at]
- 3. How to Optimize Proteomics TMT Experimental Design and Sample Prep? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 9. EED226 | Histone Methyltransferase | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal of (S,R,S)-AHPC-C3-NH2 TFA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step protocol for the proper disposal of (S,R,S)-AHPC-C3-NH2 TFA, a synthesized E3 ligase ligand-linker conjugate utilized in PROTAC technology.[1][2][3] The disposal procedures are primarily informed by the hazardous properties of its components: the trifluoroacetate (TFA) anion and the complex aminopropyl-cyclo-hexane derivative.
Trifluoroacetic acid (TFA), the counter-ion in this compound, is a strong, corrosive acid that is harmful to aquatic life, mandating its classification and disposal as hazardous waste.[4] Additionally, the organic cation component may cause skin, eye, and respiratory irritation.[5] Therefore, this compound waste must be handled with care and disposed of following stringent safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[6] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated.[6] |
| Protective Clothing | A lab coat or a synthetic apron should be worn to protect from splashes.[6] |
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service.[6] Adherence to all federal, state, and local environmental regulations is mandatory.[7][8]
1. Waste Segregation:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams.[6]
-
Designated Container: All waste containing this compound, including solids, solutions, and contaminated labware, must be collected in a designated hazardous waste container.[4]
2. Waste Container Selection and Labeling:
-
Material Compatibility: Use a compatible container, preferably the original one.[6] If the original container is not available, use a new, clean container made of a material compatible with acidic and organic compounds (e.g., glass or high-density polyethylene). Do not use metal containers.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound".[6] The label should also include the date and any other information required by your institution's environmental health and safety (EHS) department.
3. Disposal of Solid and Liquid Waste:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container using a dedicated spatula or other appropriate tools.[4] Avoid generating dust.
-
Liquid Waste: Carefully pour liquid waste containing this compound into the designated hazardous waste container to avoid splashing.[4]
-
Contaminated Labware: Dispose of all contaminated items, such as pipette tips, gloves, and weighing papers, in the same designated hazardous waste container.[4]
4. Storage of Waste:
-
Secure Closure: Keep the waste container tightly sealed when not in use.[6][7][8]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
5. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.[6]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
6. Final Disposal:
-
Professional Collection: Once the hazardous waste container is full, ensure it is securely sealed and properly labeled according to your institution's and local regulations.[4]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[6]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for waste handling and the overall experimental workflow for safe disposal.
Caption: Experimental workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (S,R,S)-AHPC-C3-NH2 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-C3-NH2 TFA. The following procedures are based on established laboratory safety protocols for potent, uncharacterized chemical compounds and specific data for structurally related molecules.
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC technology[1][2][3][4]. As with any novel chemical, it is imperative to treat this compound as potentially hazardous and to use maximum precautions to minimize exposure.
Hazard Identification and Risk Assessment
-
Harmful if swallowed[5].
-
Causes skin irritation[5].
-
Causes serious eye irritation[5].
-
May cause respiratory irritation[5].
A thorough risk assessment is mandatory before handling this compound[6]. This should involve evaluating potential exposure routes such as inhalation, skin contact, and ingestion, and assuming a high level of toxicity[6]. All work should be conducted in a designated area, preferably within a certified chemical fume hood[6][7].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a complete barrier between the researcher and the chemical. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose and Specifications |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles. Must be ANSI Z87.1-compliant[7]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides protection against skin contact. Regularly inspect gloves for any signs of degradation or perforation[7][8]. |
| Body Protection | A lab coat or impervious clothing. | Protects skin from accidental spills[5][9]. |
| Respiratory Protection | A fit-tested N95 respirator (minimum for solids). | Protects against inhalation of airborne particles. If aerosol generation is likely, a higher level of protection such as a Powered Air-Purifying Respirator (PAPR) is required[6][10]. |
| Foot Protection | Closed-toe, non-perforated, and chemically resistant safety shoes. | Protects feet from spills and falling objects[8]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Read and understand the Safety Data Sheet for the analogous (S,R,S)-AHPC monohydrochloride[5].
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your designated workspace in a chemical fume hood.
-
Have a spill kit readily accessible[11].
2. Handling and Weighing:
-
Wear all required PPE before entering the designated handling area.
-
Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure[7].
-
When weighing the solid compound, do so carefully to avoid generating dust.
3. Dissolving the Compound:
-
Add solvent to the solid compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves[12].
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For small spills, use an inert absorbent material to contain the substance[13]. Treat all spills of this material as a major spill and follow your institution's emergency procedures[7].
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste[6].
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage:
-
Disposal:
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (VH032-C3-NH2 TFA) | E3 Ligase Ligand-linker Conjugate | MCE [medchemexpress.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. twu.edu [twu.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. realsafety.org [realsafety.org]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
